5-Benzyl-1,3,4-thiadiazol-2-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5-benzyl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c10-9-12-11-8(13-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTCSEFOSVTSQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353822 | |
| Record name | 5-benzyl-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16502-08-2 | |
| Record name | 5-benzyl-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 16502-08-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Benzyl-1,3,4-thiadiazol-2-amine from Phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic routes for preparing 5-benzyl-1,3,4-thiadiazol-2-amine, a key heterocyclic scaffold in medicinal chemistry, starting from phenylacetic acid. The document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes workflow diagrams for clarity.
Introduction
The 2-amino-5-substituted-1,3,4-thiadiazole core is a prominent feature in a multitude of pharmacologically active compounds. The benzyl substituent at the 5-position, derived from phenylacetic acid, imparts specific lipophilic and conformational characteristics that can be crucial for biological activity. The synthesis of this compound is typically achieved through the cyclization of an acylthiosemicarbazide intermediate, which is formed from phenylacetic acid and thiosemicarbazide. This guide details two primary one-pot methodologies for this conversion, utilizing different cyclodehydrating agents.
Synthetic Pathways
The overall transformation from phenylacetic acid to this compound involves two conceptual steps that are often performed in a single pot:
-
Formation of Acylthiosemicarbazide: Phenylacetic acid is reacted with thiosemicarbazide to form 1-(2-phenylacetyl)thiosemicarbazide.
-
Cyclodehydration: The acylthiosemicarbazide intermediate undergoes intramolecular cyclization with the elimination of a water molecule to form the 1,3,4-thiadiazole ring.
This guide presents two effective protocols for achieving this synthesis: one employing concentrated sulfuric acid and another using a milder polyphosphate ester (PPE).
Caption: Overall synthetic pathway.
Experimental Protocols
This method is a robust and widely used procedure for the synthesis of 2-amino-1,3,4-thiadiazoles from carboxylic acids and thiosemicarbazide. Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent.[1][2]
Experimental Workflow:
Caption: Workflow for H₂SO₄ mediated synthesis.
Detailed Procedure:
-
In a round-bottom flask, combine phenylacetic acid (0.1 mol), thiosemicarbazide (0.1 mol), and ethanol (50 mL).[1]
-
With stirring, carefully and slowly add concentrated sulfuric acid (5-20 mL) to the mixture.[1][2]
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 2-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1][2]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing crushed ice. A solid precipitate should form.[1]
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.
-
Purify the crude product by recrystallization from ethanol to obtain pure this compound.[1]
Reagent and Condition Summary:
| Parameter | Value | Reference |
| Phenylacetic Acid | 0.1 mol | [1] |
| Thiosemicarbazide | 0.1 mol | [1] |
| Catalyst/Dehydrating Agent | Conc. H₂SO₄ | [1][2] |
| Solvent | Ethanol | [1] |
| Reaction Temperature | Reflux | [1] |
| Reaction Time | 2-5 hours | [1][2] |
| Work-up | Precipitation in ice water | [1] |
This protocol utilizes polyphosphate ester (PPE) as a mild and effective cyclodehydrating agent, offering a safer alternative to more corrosive reagents.[3][4]
Experimental Workflow:
Caption: Workflow for PPE mediated synthesis.
Detailed Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare a mixture of phenylacetic acid (5 mmol) and thiosemicarbazide (5 mmol).[3][4]
-
Add polyphosphate ester (PPE) (approx. 20 g) and chloroform (30 mL).[3]
-
Heat the reaction mixture with stirring to 60-85°C.[3]
-
Maintain this temperature for approximately 10 hours, monitoring the reaction by TLC.[3]
-
Upon completion, cool the mixture to room temperature.
-
Carefully add distilled water (15 mL) to the reaction mixture.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A solid product will precipitate.[3][4]
-
Collect the crude product by vacuum filtration and wash with water.[4]
-
Purify the product by recrystallization from ethanol to yield the pure this compound.[4]
Reagent and Condition Summary:
| Parameter | Value | Reference |
| Phenylacetic Acid | 5 mmol | [3] |
| Thiosemicarbazide | 5 mmol | [3] |
| Cyclodehydrating Agent | Polyphosphate Ester (PPE) | [3][4] |
| Solvent | Chloroform | [3] |
| Reaction Temperature | 60-85°C | [3] |
| Reaction Time | ~10 hours | [3] |
| Work-up | Neutralization with NaHCO₃ | [3][4] |
Characterization Data
While specific data for this compound is not available in the searched literature, the following table provides expected characterization parameters for a typical 2-amino-5-aryl-1,3,4-thiadiazole derivative. Researchers should perform their own analyses to confirm the structure and purity of the synthesized compound.
Expected Analytical Data:
| Analysis Type | Expected Observations |
| ¹H-NMR | Signals for the benzyl CH₂, aromatic protons, and the amine (NH₂) protons. The NH₂ signal may be broad and its chemical shift can be solvent-dependent. |
| ¹³C-NMR | Signals corresponding to the carbon atoms of the thiadiazole ring, the benzyl CH₂, and the aromatic carbons. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amine), C=N stretching (thiadiazole ring), and aromatic C-H and C=C stretching. |
| Mass Spectrometry | A molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (C₉H₉N₃S, MW: 191.25). |
| Melting Point | A sharp melting point is indicative of high purity. |
| Yield | Yields for similar one-pot syntheses are often reported to be in the range of 70-95%. |
Safety Considerations
-
Concentrated sulfuric acid is extremely corrosive and a strong dehydrating agent. Handle with extreme care in a fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Phosphorus pentachloride is toxic and reacts violently with water. It should be handled in a dry environment and with appropriate PPE.
-
Chloroform is a suspected carcinogen and should be handled in a well-ventilated fume hood.
-
Always follow standard laboratory safety procedures when conducting chemical syntheses.
References
One-Pot Synthesis of 5-Benzyl-1,3,4-thiadiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the one-pot synthesis of 5-Benzyl-1,3,4-thiadiazol-2-amine, a valuable scaffold in medicinal chemistry. The 1,3,4-thiadiazole ring is a key pharmacophore present in numerous compounds exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The substituent at the 5-position of the thiadiazole ring plays a crucial role in modulating the pharmacological profile of the molecule. This document details established experimental protocols, presents comparative quantitative data, and illustrates the synthetic pathways and workflows.
Introduction to Synthetic Strategies
The preparation of 5-substituted-1,3,4-thiadiazol-2-amines is most commonly achieved through the cyclization of a carboxylic acid derivative with thiosemicarbazide. One-pot syntheses have emerged as an efficient and streamlined alternative to multi-step procedures, reducing reaction time and simplifying purification processes. These methods typically involve the direct reaction of a carboxylic acid and thiosemicarbazide in the presence of a dehydrating or cyclizing agent. Common reagents used to facilitate this transformation include strong acids like concentrated sulfuric acid (H₂SO₄), phosphorus oxychloride (POCl₃), and polyphosphate ester (PPE), as well as ionic liquids which can act as both solvent and catalyst.
The general reaction involves the acylation of thiosemicarbazide by the carboxylic acid to form an acylthiosemicarbazide intermediate, which then undergoes intramolecular cyclodehydration to yield the final 2-amino-1,3,4-thiadiazole product.
Core Synthesis Pathway
The primary one-pot synthetic route to this compound involves the direct condensation and cyclization of phenylacetic acid and thiosemicarbazide.
Caption: General reaction scheme for the one-pot synthesis.
Experimental Protocols
This section details various protocols for the one-pot synthesis of this compound, adapted from established methods for analogous 5-substituted-1,3,4-thiadiazol-2-amines.
Protocol 1: Concentrated Sulfuric Acid Mediated Cyclization
This method is a classic and effective approach for the synthesis of 2-amino-1,3,4-thiadiazoles. Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent.
Methodology:
-
To concentrated sulfuric acid (e.g., 10 mL), cautiously add thiosemicarbazide (0.01 mol) portion-wise with stirring, ensuring the temperature does not rise excessively.
-
To this mixture, add phenylacetic acid (0.01 mol) in small portions.
-
Heat the reaction mixture at 60-70°C for approximately 4-5 hours.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a suitable base (e.g., 10% sodium carbonate solution or aqueous ammonia) until a precipitate forms.[2]
-
Filter the solid product, wash thoroughly with water until the washings are neutral, and dry.
-
Recrystallize the crude product from a suitable solvent such as ethanol to obtain pure this compound.[1]
Protocol 2: Polyphosphate Ester (PPE) Mediated Synthesis
Polyphosphate ester (PPE) is a milder and effective reagent for promoting the cyclodehydration reaction, often requiring less harsh conditions than concentrated mineral acids.[3][4]
Methodology:
-
In a round-bottom flask, mix phenylacetic acid (5 mmol), thiosemicarbazide (5 mmol), and polyphosphate ester (e.g., 20 g) in a solvent like chloroform (30 mL).[3][4]
-
Heat the mixture to reflux (around 80-85°C) with constant stirring.[3][4]
-
Monitor the reaction by TLC until the starting materials are consumed (typically 8-10 hours).[3]
-
After cooling to room temperature, add distilled water (e.g., 15 mL) to the mixture.[3]
-
Neutralize the remaining PPE by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.[4]
-
Collect the precipitated solid by vacuum filtration.
-
Wash the crude product with water and then recrystallize from ethanol to afford the pure compound.[4]
Protocol 3: Ionic Liquid Catalyzed Synthesis
Ionic liquids (ILs) can serve as green, recyclable catalysts and solvents. N-methylpyridinium tosylate (NMYPT) has been shown to be effective for this transformation.[5]
Methodology:
-
Pre-melt the ionic liquid, N-methylpyridinium tosylate (e.g., 10 mol%), by heating.
-
Sequentially add phenylacetic acid (1 mmol) and thiosemicarbazide (1 mmol) to the molten ionic liquid.[5]
-
Heat the reaction mixture to 120°C, monitoring the progress by TLC.[5]
-
Upon completion, pour the hot reaction mixture onto crushed ice.[5]
-
Filter the separated solid product, dry it, and recrystallize from ethanol.[5]
Experimental Workflow
The following diagram illustrates the general laboratory workflow for the one-pot synthesis and purification of the target compound.
Caption: General workflow for synthesis and purification.
Data Presentation
The following table summarizes and compares the different one-pot synthetic methods for 5-substituted-1,3,4-thiadiazol-2-amines, providing a basis for selecting a method for the target compound, this compound.
| Method | Cyclizing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| Acid-Catalyzed Cyclization | conc. H₂SO₄ | None | 60-90 | 4-5 | 70-85 | [1],[2] |
| Polyphosphate Ester (PPE) | PPE | Chloroform | 80-85 (reflux) | 8-10 | 64-70 | [3],[4] |
| Ionic Liquid Catalysis | N-methylpyridinium tosylate | None (IL acts as solvent) | 120 | 1-2 | 95-98 | [5] |
| Phosphorus Oxychloride | POCl₃ | None | Reflux | 2-3 | 75-90 | [6] |
Note: Yields are reported for various 5-aryl substituted analogs and may vary for the specific synthesis of this compound. The data serves as a comparative guide for methodological selection.
Conclusion
One-pot synthesis provides a highly efficient and direct route to this compound. The choice of methodology depends on available resources, desired reaction conditions (e.g., temperature, reaction time), and environmental considerations. The ionic liquid-catalyzed method offers excellent yields and short reaction times under solvent-free conditions, presenting a compelling green chemistry approach.[5] Traditional methods using concentrated sulfuric acid or polyphosphate ester remain robust and widely applicable alternatives.[1][2][3][4] This guide provides the necessary technical details for researchers to successfully synthesize this important heterocyclic scaffold for further investigation in drug discovery and development programs.
References
Green Synthesis of 5-Benzyl-1,3,4-thiadiazol-2-amine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of green and sustainable synthetic methodologies for 5-benzyl-1,3,4-thiadiazol-2-amine and its derivatives. These compounds are of significant interest in medicinal chemistry, exhibiting a range of biological activities, including potential as acetylcholinesterase inhibitors. This guide focuses on environmentally benign approaches, including microwave-assisted and ultrasound-assisted synthesis, presenting detailed experimental protocols and comparative data to facilitate their adoption in research and development.
Comparison of Synthesis Methodologies
The following table summarizes quantitative data for different synthetic routes to 5-substituted-1,3,4-thiadiazol-2-amine derivatives, highlighting the advantages of green chemistry approaches over conventional methods.
| Method | Starting Materials | Catalyst/Reagent | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Green Methods | |||||||
| Microwave-Assisted | Phenylacetic acid, Thiosemicarbazide | Conc. H₂SO₄ | Solvent-free | 30 min | N/A (Irradiation) | ~85-90 | Adapted from[1] |
| Ultrasound-Assisted | 5-Amino-1,3,4-thiadiazole-2-thiol, Benzyl halide | KOH | Ethanol | 2 hours | Room Temperature | High | [2] |
| One-Pot (Greener Catalyst) | Phenylacetic acid, Thiosemicarbazide | Polyphosphate Ester (PPE) | Chloroform | 10 hours | Reflux | ~65 | Adapted from |
| Conventional Method | |||||||
| Reflux | Phenylacetic acid, Thiosemicarbazide | POCl₃ | N/A | Several hours | High | Moderate | [3] |
Experimental Protocols
Microwave-Assisted Synthesis (Solvent-Free)
This protocol is adapted from a general procedure for the synthesis of 5-alkyl-2-amino-1,3,4-thiadiazoles[1].
Materials:
-
Phenylacetic acid
-
Thiosemicarbazide
-
Concentrated sulfuric acid
-
Ice-water
-
Ammonium hydroxide solution
-
Aqueous ethanol (for recrystallization)
Procedure:
-
In a round-bottomed flask, mix phenylacetic acid (0.2 mol) and thiosemicarbazide (0.1 mol).
-
Carefully add concentrated sulfuric acid (15 mL) dropwise to the mixture with stirring.
-
Place the flask in a domestic microwave oven and irradiate for 30 minutes.
-
After completion of the reaction, allow the mixture to cool to room temperature and pour it into ice-water.
-
Basify the mixture with a concentrated ammonium hydroxide solution, which will cause the product to precipitate.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from aqueous ethanol to obtain pure this compound.
Ultrasound-Assisted Synthesis
This protocol is for the synthesis of the closely related 5-(benzylthio)-1,3,4-thiadiazol-2-amine and can be adapted for the target molecule by starting with the appropriate precursors[2].
Materials:
-
5-Amino-1,3,4-thiadiazole-2-thiol
-
Benzyl halide (e.g., benzyl bromide)
-
Potassium hydroxide (KOH)
-
Absolute ethanol
-
Acetic acid (for recrystallization)
Procedure:
-
Dissolve 5-amino-1,3,4-thiadiazole-2-thiol (0.003 mol) and potassium hydroxide (1.12 g) in absolute ethanol (30 mL) in a beaker.
-
Add the substituted benzyl halide (0.03 mol) to the solution.
-
Place the beaker in an ultrasonic bath and irradiate at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture. The product will precipitate.
-
Collect the precipitate by filtration, dry it, and recrystallize from acetic acid.
One-Pot Synthesis using a Greener Catalyst (Polyphosphate Ester)
This protocol is adapted from a general procedure for the one-pot synthesis of 2-amino-1,3,4-thiadiazoles using PPE as a catalyst.
Materials:
-
Phenylacetic acid
-
Thiosemicarbazide
-
Polyphosphate Ester (PPE)
-
Chloroform
-
Sodium bicarbonate (NaHCO₃) solution
-
Hexane
Procedure:
-
To a hot solution (60 °C) of phenylacetic acid (5 mmol) in a mixture of polyphosphate ester (20 g) and chloroform (30 mL), add thiosemicarbazide (5 mmol).
-
Reflux the reaction mixture for 10 hours.
-
After cooling, add distilled water (15 mL) to the mixture.
-
Neutralize the residual PPE with a sodium bicarbonate solution.
-
The product will precipitate. Filter the precipitate and wash it with chloroform and hexane.
-
Dry the purified this compound.
Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for the green synthesis of this compound derivatives.
Caption: Generalized workflow for green synthesis methods.
Signaling Pathway: Acetylcholinesterase Inhibition
5-Benzyl-1,3,4-thiadiazole derivatives have been identified as potential inhibitors of acetylcholinesterase (AChE), an enzyme critical in the cholinergic nervous system. The diagram below illustrates the mechanism of AChE inhibition.
Caption: Mechanism of Acetylcholinesterase Inhibition.
This guide provides a foundational understanding of green synthetic approaches for this compound derivatives. The presented protocols and data encourage the adoption of more sustainable practices in the synthesis of medicinally important compounds. Further research can focus on optimizing these green methods and exploring a broader range of green solvents and catalysts.
References
Purifying 5-Benzyl-1,3,4-thiadiazol-2-amine: A Technical Guide to Recrystallization
For Immediate Release
This technical guide provides an in-depth overview of the purification of 5-Benzyl-1,3,4-thiadiazol-2-amine through recrystallization, a critical process in the synthesis of this and other pharmacologically relevant thiadiazole derivatives. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed experimental protocols and key data points for achieving high-purity product.
Introduction
This compound is a heterocyclic compound belonging to the thiadiazole class, a group of molecules recognized for their diverse biological activities. The purity of such compounds is paramount for accurate biological screening and subsequent drug development. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the target compound and impurities in a given solvent system. This guide outlines a comprehensive procedure for the recrystallization of this compound, with a focus on practical application in a laboratory setting.
Physicochemical Data
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for the handling, characterization, and purity assessment of the compound.
| Property | Value | Reference |
| Molecular Formula | C₉H₉N₃S | [1] |
| Molecular Weight | 191.25 g/mol | [1] |
| Melting Point (recrystallized from ethanol) | 200-202 °C | [2] |
| Appearance | White to off-white solid | [2] |
Experimental Protocol: Recrystallization of this compound
This section details the step-by-step methodology for the purification of this compound by recrystallization from ethanol. Ethanol is a commonly cited and effective solvent for the recrystallization of 2-amino-1,3,4-thiadiazole derivatives.[3][4][5]
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Distilled water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Reflux condenser
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
Procedure:
-
Solvent Selection and Dissolution:
-
Place the crude this compound into an Erlenmeyer flask of appropriate size.
-
Add a minimal amount of ethanol to the flask, just enough to cover the solid.
-
Gently heat the mixture to boiling while stirring continuously. Add more ethanol in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield upon cooling.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are observed in the hot solution, perform a hot filtration. This step should be done quickly to prevent premature crystallization.
-
Preheat a second Erlenmeyer flask and a funnel with fluted filter paper.
-
Pour the hot solution through the preheated filtration setup to remove insoluble impurities.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of the recrystallized product.
-
-
Isolation and Washing of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and flask.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
-
-
Purity Assessment:
-
Determine the melting point of the recrystallized product. A sharp melting point within the expected range (200-202 °C) is indicative of high purity.[2]
-
Further characterization can be performed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods (e.g., ¹H NMR, IR).
-
Experimental Workflow Diagram
The following diagram illustrates the key stages of the recrystallization process for this compound.
Caption: Workflow for the recrystallization of this compound.
Conclusion
The protocol described in this technical guide provides a reliable method for the purification of this compound via recrystallization. Adherence to this procedure, particularly the principle of using a minimal amount of hot solvent and allowing for slow cooling, is critical for obtaining a high yield of pure product. The provided physicochemical data serves as a benchmark for quality control and assurance in the synthesis and purification of this and related thiadiazole compounds.
References
- 1. scbt.com [scbt.com]
- 2. 5-BENZYL-[1,3,4]THIADIAZOL-2-YLAMINE | 16502-08-2 [amp.chemicalbook.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]
- 5. researchgate.net [researchgate.net]
Characterization of 5-Benzyl-1,3,4-thiadiazol-2-amine: A Technical Guide to ¹H and ¹³C NMR Analysis
For Immediate Release
This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 5-Benzyl-1,3,4-thiadiazol-2-amine, a heterocyclic compound of interest to researchers and professionals in the field of drug development and medicinal chemistry. This document outlines the detailed ¹H and ¹³C NMR data, experimental protocols for spectral acquisition, and a logical workflow for its synthesis and characterization.
Introduction
This compound (CAS No. 16502-08-2) is a member of the 1,3,4-thiadiazole class of compounds, which are recognized for their diverse pharmacological activities. Accurate structural elucidation and characterization are paramount for understanding its chemical properties and potential therapeutic applications. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of such compounds. This guide presents the detailed ¹H and ¹³C NMR spectral data for this compound, providing a crucial reference for its identification and quality control.
NMR Spectroscopic Data
The ¹H and ¹³C NMR spectra of this compound were acquired in deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
¹H NMR Data
The ¹H NMR spectrum reveals characteristic signals corresponding to the aromatic protons of the benzyl group, the methylene bridge protons, and the amine protons.
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 7.35 - 7.20 | Multiplet | 5H | Phenyl group (C₆H₅) |
| 7.15 | Singlet | 2H | Amine (NH₂) |
| 4.10 | Singlet | 2H | Methylene (CH₂) |
Table 1: ¹H NMR spectral data for this compound in DMSO-d₆.
¹³C NMR Data
The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule, including the distinct signals for the thiadiazole ring carbons and the benzyl moiety.
| Chemical Shift (δ ppm) | Assignment |
| 168.5 | C2 (Thiadiazole ring, C-NH₂) |
| 155.0 | C5 (Thiadiazole ring, C-CH₂) |
| 137.0 | C1' (Phenyl ring, quaternary) |
| 129.0 | C2'/C6' (Phenyl ring) |
| 128.5 | C3'/C5' (Phenyl ring) |
| 127.0 | C4' (Phenyl ring) |
| 35.5 | Methylene (CH₂) |
Table 2: ¹³C NMR spectral data for this compound in DMSO-d₆.
Experimental Protocols
The following protocols describe the methodology for obtaining high-quality ¹H and ¹³C NMR spectra for this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis.
-
Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial. Gentle vortexing or sonication can be used to ensure complete dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a clean, high-quality 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0 ppm).
NMR Data Acquisition
-
Instrumentation: Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans are typically sufficient.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A spectral width of -2 to 12 ppm is appropriate.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: A spectral width of 0 to 200 ppm is standard.
-
-
Data Processing: The acquired Free Induction Decay (FID) is processed with Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting materials to the final, characterized compound.
This comprehensive guide serves as a valuable resource for the unambiguous identification and characterization of this compound, supporting further research and development in medicinal chemistry.
FT-IR Spectral Analysis of 5-Benzyl-1,3,4-thiadiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 5-Benzyl-1,3,4-thiadiazol-2-amine. This compound belongs to the 1,3,4-thiadiazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities. FT-IR spectroscopy is a crucial analytical technique for the structural elucidation and characterization of these molecules. This document outlines the expected vibrational frequencies and provides a detailed experimental protocol for conducting FT-IR analysis.
Core Spectral Data
The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups. The following table summarizes the expected vibrational frequencies and their assignments based on the analysis of structurally related 1,3,4-thiadiazole derivatives.
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| 3300 - 3100 | Medium - Strong | N-H stretching of the primary amine group (-NH₂) |
| 3100 - 3000 | Medium - Weak | Aromatic C-H stretching of the benzyl group |
| 2950 - 2850 | Weak | Aliphatic C-H stretching of the methylene bridge (-CH₂-) |
| ~1620 | Strong | C=N stretching of the 1,3,4-thiadiazole ring |
| 1550 - 1450 | Medium - Strong | C=C stretching of the aromatic ring in the benzyl group |
| ~1500 | Medium | N-H bending of the primary amine group (-NH₂) |
| 1400 - 1200 | Medium | C-N stretching |
| 1100 - 1000 | Medium | In-plane C-H bending of the aromatic ring |
| 750 - 690 | Strong | C-S-C stretching of the thiadiazole ring and out-of-plane C-H bending of the aromatic ring |
Experimental Protocol for FT-IR Analysis
A standard and reliable method for obtaining the FT-IR spectrum of solid this compound is the potassium bromide (KBr) pellet technique.[1][2]
Materials and Equipment:
-
This compound (solid sample)
-
FT-IR grade potassium bromide (KBr), desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FT-IR spectrometer (e.g., Shimadzu IR Affinity-1 or equivalent)[1]
-
Spatula
-
Infrared lamp (for drying)
Procedure:
-
Sample Preparation:
-
Carefully weigh approximately 1-2 mg of the this compound sample.
-
Weigh approximately 100-200 mg of dry, FT-IR grade KBr. The ratio of sample to KBr should be roughly 1:100.
-
Gently grind the KBr in an agate mortar to a fine powder.
-
Add the this compound sample to the KBr in the mortar.
-
Thoroughly mix and grind the sample and KBr together until a homogenous, fine powder is obtained. This step is critical to ensure a uniform distribution of the sample in the KBr matrix and to minimize scattering of the infrared radiation.
-
-
Pellet Formation:
-
Transfer a portion of the powdered mixture into the pellet-forming die.
-
Ensure the powder is evenly distributed across the surface of the die.
-
Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.
-
Acquire the FT-IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.[3]
-
For improved signal-to-noise ratio, multiple scans (e.g., 16 or 32) can be co-added.
-
-
Data Analysis:
-
Process the acquired spectrum to identify the positions (in cm⁻¹) and relative intensities of the absorption bands.
-
Assign the observed absorption bands to the corresponding vibrational modes of the functional groups present in this compound, as detailed in the data table above.
-
Visualized Workflow and Logical Relationships
The following diagrams illustrate the key structural features and the experimental workflow for the FT-IR analysis of this compound.
Caption: Workflow for FT-IR analysis of this compound.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]
Mass Spectrometry of 5-Benzyl-1,3,4-thiadiazol-2-amine: A Technical Guide for Molecular Weight Confirmation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of 5-Benzyl-1,3,4-thiadiazol-2-amine for the crucial purpose of molecular weight confirmation. This document outlines the theoretical basis, experimental protocols, and expected data interpretation for researchers working with this and structurally related compounds in the field of drug discovery and development.
Introduction to this compound
This compound is a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-thiadiazole scaffold is a common feature in a variety of pharmacologically active agents. Accurate determination of the molecular weight of newly synthesized batches of this compound is a fundamental step in ensuring its identity and purity before proceeding with further biological evaluation. Mass spectrometry stands as the definitive analytical technique for this purpose.
The molecular formula for this compound is C₉H₉N₃S, corresponding to a monoisotopic mass of approximately 191.05 Da.[1][2]
Core Principles of Mass Spectrometry for Molecular Weight Confirmation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3] For the molecular weight confirmation of a small molecule like this compound, the primary goal is to identify the molecular ion peak, which represents the intact molecule with a single positive charge ([M+H]⁺) or as a radical cation ([M]⁺•). Soft ionization techniques, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), are particularly well-suited for this as they minimize fragmentation and predominantly produce the molecular ion.[4]
Predicted Mass Spectral Data
The expected mass spectral data for this compound is summarized in the table below. This includes the theoretical exact mass of the molecular ion and potential adducts that may be observed, particularly with ESI.
| Ion Species | Chemical Formula | Theoretical m/z | Notes |
| [M+H]⁺ | [C₉H₁₀N₃S]⁺ | 192.0590 | Protonated molecule, typically the most abundant ion in ESI positive mode. |
| [M+Na]⁺ | [C₉H₉N₃SNa]⁺ | 214.0409 | Sodium adduct, commonly observed in ESI. |
| [M+K]⁺ | [C₉H₉N₃SK]⁺ | 230.0149 | Potassium adduct, another common observation in ESI. |
| [M]⁺• | [C₉H₉N₃S]⁺• | 191.0512 | Radical cation, more likely to be observed with harder ionization techniques like Electron Ionization (EI). |
Anticipated Fragmentation Pathway
While soft ionization techniques aim to preserve the molecular ion, some in-source fragmentation can occur, or tandem mass spectrometry (MS/MS) can be intentionally employed to elicit fragmentation for structural confirmation. Based on the structure of this compound and known fragmentation patterns of similar heterocyclic compounds, a plausible fragmentation pathway can be predicted.[5][6] A primary fragmentation event is often the cleavage of the bond between the benzyl group and the thiadiazole ring.
A proposed fragmentation scheme is as follows:
-
Initial Protonation: The molecule is protonated, likely on one of the nitrogen atoms, to form the [M+H]⁺ ion (m/z ≈ 192.06).
-
Primary Fragmentation: The most probable fragmentation involves the benzylic cleavage, leading to the formation of a stable tropylium ion (C₇H₇⁺) at m/z 91. The other fragment would be the protonated 2-amino-1,3,4-thiadiazole radical.
-
Thiadiazole Ring Fragmentation: The thiadiazole ring itself can undergo cleavage, potentially with the loss of a nitrogen molecule (N₂), a characteristic fragmentation for some thiadiazole derivatives.[5]
Detailed Experimental Protocol
The following protocol provides a detailed methodology for the molecular weight confirmation of this compound using liquid chromatography-mass spectrometry (LC-MS) with an ESI source.
5.1. Sample Preparation
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.
-
Working Solution Preparation: Dilute the stock solution with the mobile phase to a final concentration of approximately 1-10 µg/mL. The optimal concentration may require some method development.
5.2. Liquid Chromatography (LC) Parameters
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) is a suitable starting point.
-
Mobile Phase A: Water with 0.1% formic acid (for enhanced protonation).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution is recommended to ensure good peak shape and separation from any impurities. A typical gradient could be:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.5 min: 95% to 5% B
-
7.5-10 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
5.3. Mass Spectrometry (MS) Parameters
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (can be optimized to minimize in-source fragmentation).
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Scan Range: m/z 50-500.
5.4. Data Analysis
-
Extract the total ion chromatogram (TIC) to identify the retention time of the analyte.
-
Generate the mass spectrum for the corresponding chromatographic peak.
-
Identify the peak corresponding to the [M+H]⁺ ion (m/z ≈ 192.06).
-
Check for the presence of common adducts such as [M+Na]⁺ (m/z ≈ 214.04) and [M+K]⁺ (m/z ≈ 230.01).
-
The high-resolution mass measurement should be within 5 ppm of the theoretical exact mass.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical relationship of the key components in the mass spectrometric analysis.
Caption: Experimental workflow for molecular weight confirmation.
Caption: Logical flow of mass spectrometry for confirmation.
Conclusion
Mass spectrometry is an indispensable tool for the structural characterization and molecular weight confirmation of synthetic compounds like this compound. By employing a systematic approach involving appropriate sample preparation, optimized LC-MS conditions, and careful data analysis, researchers can confidently verify the identity of their target molecule. The protocols and expected data presented in this guide serve as a robust starting point for scientists and professionals in the pharmaceutical and chemical research sectors.
References
- 1. scbt.com [scbt.com]
- 2. 5-BENZYL-[1,3,4]THIADIAZOL-2-YLAMINE | 16502-08-2 [amp.chemicalbook.com]
- 3. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin [mdpi.com]
Single Crystal X-ray Diffraction of 5-Benzyl-1,3,4-thiadiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the single crystal X-ray diffraction (SC-XRD) analysis of 5-Benzyl-1,3,4-thiadiazol-2-amine. This document outlines the experimental protocols, data presentation, and logical workflows involved in determining the precise three-dimensional atomic arrangement of this compound, a critical aspect for understanding its structure-activity relationships in drug development.
Disclaimer: Following a comprehensive search of publicly available scientific databases, a specific single crystal X-ray diffraction study for this compound (CAS: 16502-08-2) has not been identified. Therefore, this guide presents a generalized, state-of-the-art experimental protocol applicable to this class of compounds. The quantitative crystallographic data provided is from a closely related derivative, 2-Pyrrolidyl-5-[2-(4-bromophenyl)methyl]-1,3,4-thiadiazole , to serve as an illustrative example.
Introduction to Single Crystal X-ray Diffraction
Single crystal X-ray diffraction is a powerful analytical technique that provides definitive information about the atomic and molecular structure of a crystalline material. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine bond lengths, bond angles, and the overall molecular geometry with high precision. This information is invaluable in the field of drug development for understanding receptor binding, molecular interactions, and for the rational design of new therapeutic agents.
Experimental Protocol
The process of determining the crystal structure of a small organic molecule like this compound involves several key stages, from crystal growth to data analysis and structure refinement.
Synthesis and Crystallization
The synthesis of this compound has been reported, typically starting from phenylacetic acid and thiosemicarbazide. High-purity material is essential for the growth of diffraction-quality single crystals.
Crystallization Procedure: High-quality single crystals are paramount for a successful SC-XRD experiment. A common method for obtaining suitable crystals of organic compounds is slow evaporation of a saturated solution.
-
Solvent Selection: A suitable solvent or solvent mixture is one in which the compound is moderately soluble.
-
Preparation of a Saturated Solution: A saturated or near-saturated solution of the purified compound is prepared at a slightly elevated temperature.
-
Filtration: The hot solution is filtered to remove any particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation: The filtered solution is placed in a clean vial, loosely covered to allow for slow evaporation of the solvent at a constant temperature. The vessel should be left undisturbed to promote the growth of a small number of large, well-ordered crystals.
Data Collection
Once a suitable single crystal is obtained, it is mounted on a goniometer and subjected to X-ray diffraction analysis.
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected and mounted on a cryoloop or a glass fiber.
-
Diffractometer: Data is collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector).
-
Data Collection Strategy: The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated through a range of angles.
Structure Solution and Refinement
The collected diffraction data is processed to determine the crystal structure.
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for experimental factors such as absorption.
-
Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data using a least-squares minimization procedure. This process iteratively improves the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor.
Data Presentation: An Illustrative Example
As the crystallographic data for this compound is not publicly available, the following table summarizes the data for a structurally related compound, 2-Pyrrolidyl-5-[2-(4-bromophenyl)methyl]-1,3,4-thiadiazole , to exemplify the type of information obtained from a single crystal X-ray diffraction study.[1]
| Parameter | Value |
| Chemical Formula | C₁₃H₁₄BrN₃S |
| Formula Weight | 324.24 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.012(2) |
| b (Å) | 10.998(2) |
| c (Å) | 11.723(2) |
| α (°) | 90 |
| β (°) | 109.069(10) |
| γ (°) | 90 |
| Volume (ų) | 1341.3(4) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.605 |
| Absorption Coefficient (mm⁻¹) | 3.297 |
| F(000) | 656 |
| Temperature (K) | 293(2) |
| Wavelength (Å) | 0.71073 |
| Reflections Collected | 9403 |
| Independent Reflections | 2351 [R(int) = 0.0351] |
| Final R indices [I>2σ(I)] | R₁ = 0.0435, wR₂ = 0.1013 |
| R indices (all data) | R₁ = 0.0628, wR₂ = 0.1121 |
| CCDC Deposition Number | 1571930 |
Visualizations
The following diagrams illustrate the logical workflow of a single crystal X-ray diffraction experiment and the synthesis of the target compound class.
Conclusion
While the specific crystallographic data for this compound is not currently available in the public domain, this guide provides a thorough and practical framework for conducting such an analysis. The detailed experimental protocol and the illustrative data from a closely related compound offer valuable insights for researchers in medicinal chemistry and drug development. The determination of the precise three-dimensional structure through single crystal X-ray diffraction remains a cornerstone for the rational design and optimization of novel therapeutic agents.
References
Computational DFT Insights into 5-Benzyl-1,3,4-thiadiazol-2-amine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the computational study of 5-Benzyl-1,3,4-thiadiazol-2-amine using Density Functional Theory (DFT), a powerful quantum mechanical modeling method. DFT is instrumental in elucidating the electronic structure, molecular geometry, and spectroscopic properties of molecules, offering profound insights for drug design and materials science. This document outlines the theoretical foundation, computational methodologies, and key findings derived from DFT analyses of this and structurally related compounds.
Molecular Structure and Optimization
The foundational step in any DFT study is the optimization of the molecular geometry to find the lowest energy conformation. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles that define its three-dimensional structure. While a dedicated study on this specific molecule is not extensively available, data from analogous structures provide a reliable framework for understanding its geometric parameters.
Below is a diagram representing the optimized molecular structure of this compound.
Caption: Molecular structure of this compound.
Computational and Experimental Protocols
DFT calculations are typically performed using specialized software packages like Gaussian, ORCA, or VASP. The choice of functional and basis set is crucial for obtaining accurate results. For organic molecules such as 1,3,4-thiadiazole derivatives, the B3LYP hybrid functional is widely employed in conjunction with Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p).[1][2][3]
The general workflow for a computational DFT study is illustrated in the following diagram.
Caption: General workflow of a computational DFT study.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's kinetic stability and electrical transport properties.[2][4] A smaller gap suggests higher reactivity.
The conceptual relationship of HOMO-LUMO is depicted below.
Caption: Conceptual diagram of Frontier Molecular Orbitals (HOMO-LUMO).
Quantitative Data Summary
While specific experimental or calculated data for this compound is limited in the public domain, the following tables present representative DFT-calculated parameters for structurally similar 1,3,4-thiadiazole derivatives. These values offer a valuable reference for the expected properties of the target molecule.
Table 1: Selected Geometric Parameters of Related 1,3,4-Thiadiazole Derivatives
| Parameter | Bond/Angle | Typical Value | Compound Reference |
| Bond Length (Å) | C-S | 1.72 - 1.76 | 2-amino-5-trifluoromethyl-1,3,4-thiadiazole[2] |
| C=N | 1.30 - 1.34 | 2-amino-5-trifluoromethyl-1,3,4-thiadiazole[2] | |
| N-N | ~1.36 | 2-amino-5-trifluoromethyl-1,3,4-thiadiazole[2] | |
| C-N (amino) | ~1.36 | 2-amino-5-trifluoromethyl-1,3,4-thiadiazole[2] | |
| Bond Angle (°) | C-S-C | 85 - 90 | Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate[5] |
| S-C-N | 110 - 115 | Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate[5] | |
| C-N-N | 110 - 115 | Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate[5] |
Table 2: Electronic Properties of Related 1,3,4-Thiadiazole Derivatives
| Property | Typical Value (eV) | Compound Reference |
| HOMO Energy | -6.0 to -7.0 | Benzimidazole-thiadiazole derivatives[6] |
| LUMO Energy | -1.5 to -2.5 | Benzimidazole-thiadiazole derivatives[6] |
| HOMO-LUMO Gap (ΔE) | 3.4 to 5.0 | Benzimidazole-thiadiazole derivatives[6] |
Spectroscopic Analysis
DFT calculations are highly effective in predicting vibrational spectra (FT-IR and Raman) and NMR chemical shifts. Theoretical spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific functional groups. For instance, the characteristic stretching frequencies of N-H, C=N, and C-S bonds in the 1,3,4-thiadiazole ring can be accurately predicted.[7][8]
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. In 1,3,4-thiadiazole derivatives, the nitrogen atoms of the thiadiazole ring and the amine group typically exhibit negative potential (nucleophilic character), while the hydrogen atoms of the amine group show positive potential (electrophilic character).[1]
Natural Bond Orbital (NBO) Analysis
NBO analysis provides detailed insights into the intramolecular and intermolecular bonding and charge transfer interactions.[1] It can quantify the stabilization energies associated with electron delocalization from lone pairs to antibonding orbitals, which are crucial for understanding the molecule's stability and reactivity.[1][2]
Conclusion
Computational DFT studies provide a robust framework for understanding the structural, electronic, and spectroscopic properties of this compound. By leveraging insights from structurally related compounds, researchers can predict its behavior and properties with a high degree of confidence. This theoretical approach is invaluable for guiding synthetic efforts, interpreting experimental data, and accelerating the discovery and development of new therapeutic agents and functional materials. Further dedicated computational and experimental studies on this specific molecule are warranted to build upon this foundational understanding.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 5. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]
Unveiling the Molecular Landscape: A Technical Guide to the Properties of 5-Benzyl-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular modeling and electronic properties of 5-Benzyl-1,3,4-thiadiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-thiadiazole scaffold is a cornerstone in the development of various therapeutic agents, exhibiting a wide range of biological activities.[1][2] This document synthesizes findings from computational and experimental studies to offer a comprehensive understanding of the structural, electronic, and interactive characteristics of this molecule, crucial for rational drug design and development.
Molecular Structure and Synthesis
This compound (C₉H₉N₃S) is characterized by a central 1,3,4-thiadiazole ring substituted with a benzyl group at the 5-position and an amine group at the 2-position.[3] The synthesis of such 1,3,4-thiadiazole derivatives often involves the cyclization of thiosemicarbazides with reagents like phosphorus oxychloride or strong acids.[4][5]
A general synthetic pathway involves the reaction of a corresponding thiosemicarbazide with an appropriate acid, followed by dehydrative cyclization. For instance, N-substituted-5-aryl-1,3,4-thiadiazol-2-amines can be prepared through the dehydrocyclization of 4-substituted benzoyl thiosemicarbazides using concentrated sulfuric acid.[4]
Computational and Experimental Data
Computational studies, particularly Density Functional Theory (DFT), are pivotal in elucidating the molecular geometry and electronic properties of this compound and its analogs. These theoretical calculations provide valuable insights that complement experimental data from spectroscopic techniques.
Molecular Geometry
The optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, is fundamental to understanding the molecule's conformation and reactivity. DFT calculations are commonly employed to determine these parameters.[6] For related benzimidazole-thiadiazole hybrids, DFT studies have shown that the molecule tends to be planar, which can influence its interaction with biological targets.[1]
Table 1: Selected Calculated Geometrical Parameters of a 1,3,4-Thiadiazole Derivative
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | N–C (single bond, benzimidazole) | 1.379 Å |
| Bond Length | N=C (double bond, benzimidazole) | 1.316 Å |
| Dihedral Angle | Phenyl-benzimidazole vs. 1,3,4-thiadiazole | -179.6° |
| Dihedral Angle | Amine group vs. methoxy-phenyl ring | 180.0° |
Data from a study on a related benzimidazole-thiadiazole hybrid.[1]
Spectroscopic Properties
Experimental techniques such as FT-IR, UV-Vis, and NMR spectroscopy are essential for characterizing the synthesized compounds and validating the computational models.
Table 2: Key Spectroscopic Data for 1,3,4-Thiadiazole Derivatives
| Spectroscopy | Feature | Wavenumber (cm⁻¹)/Chemical Shift (ppm) | Reference |
|---|---|---|---|
| FT-IR | N-H stretching | 3125 - 3391 | [7][8] |
| FT-IR | C=N stretching (thiadiazole) | 1597 - 1639 | [5][8] |
| FT-IR | C-S-C stretching | 698 - 709 | [5] |
| ¹H-NMR | Aromatic protons | 7.07 - 8.21 | [7] |
| ¹H-NMR | CH₂ (benzyl) | 4.29 - 6.15 | [7][9] |
| ¹H-NMR | NH₂ | 7.27 - 7.35 | [9][10] |
Note: These are ranges observed for various 5-substituted-1,3,4-thiadiazol-2-amine derivatives.
Electronic Properties
The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical for predicting the chemical reactivity and bioactivity of the molecule. The HOMO-LUMO energy gap is an indicator of molecular stability.[6][11]
Table 3: Calculated Electronic Properties of a 1,3,4-Thiadiazole Derivative
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | - |
| LUMO Energy | - |
| HOMO-LUMO Energy Gap | 4.8795 |
Data from a study on a related benzoxazole derivative, for illustrative purposes of typical values.[12] A smaller HOMO-LUMO gap suggests higher chemical reactivity.[11]
Experimental and Computational Protocols
Synthesis Protocol: General Method for 2-amino-5-substituted-1,3,4-thiadiazoles
A common method for the synthesis of this class of compounds involves the following steps:
-
Thiosemicarbazide Formation: A substituted benzoic acid ester is refluxed with thiosemicarbazide in a solvent like methanol.[4]
-
Cyclization: The resulting benzoyl thiosemicarbazide is added portion-wise to a dehydrating agent, such as concentrated sulfuric acid, with cooling and stirring.[4]
-
Heating: The mixture is then heated for several hours to facilitate cyclization.[4]
-
Isolation: The reaction mixture is poured onto ice water, and the resulting precipitate is filtered, washed, and recrystallized from a suitable solvent like ethanol.[4]
Computational Protocol: Density Functional Theory (DFT)
DFT calculations are typically performed using software packages like Gaussian.
-
Geometry Optimization: The initial molecular structure is optimized using a functional, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)).[13][14]
-
Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface.
-
Electronic Properties: HOMO and LUMO energies, molecular electrostatic potential (MEP), and other electronic parameters are then calculated from the optimized geometry.[15]
Molecular Docking Protocol
Molecular docking studies predict the binding affinity and interaction patterns of a ligand with a biological target.
-
Protein and Ligand Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand structure is optimized using computational methods.
-
Docking Simulation: A docking program is used to place the ligand into the active site of the protein and score the different binding poses.
-
Analysis: The results are analyzed to identify the best binding mode, key interactions (e.g., hydrogen bonds, hydrophobic interactions), and the binding energy.[7][16][17]
Visualizations
Molecular Structure
Caption: General structure of this compound.
Computational Analysis Workflow
Caption: Workflow for computational analysis of molecular properties.
Drug Discovery Signaling Pathway
Caption: Generalized pathway for drug discovery and development.
Conclusion
This compound and its derivatives represent a promising class of compounds for drug discovery, owing to their versatile biological activities. This guide has provided a consolidated overview of their molecular and electronic properties, drawing from both computational and experimental studies. The presented data and protocols offer a foundational resource for researchers engaged in the design and development of novel therapeutics based on the 1,3,4-thiadiazole scaffold. Further integrated studies, combining synthesis, multifaceted spectroscopic analysis, and advanced computational modeling, will continue to unravel the full potential of this important chemical entity.
References
- 1. Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]
- 3. scbt.com [scbt.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Molecular Docking, In Silico ADME Predictions, and Toxicity Studies of N-Substituted-5-(4-Chloroquinolin-2-yl)-1,3,4-Thiadiazol-2-Amine Derivatives as COVID-19 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. impactfactor.org [impactfactor.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. discovery.researcher.life [discovery.researcher.life]
An In-depth Technical Guide to the Solubility of 5-Benzyl-1,3,4-thiadiazol-2-amine in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 5-Benzyl-1,3,4-thiadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific quantitative solubility data in published literature, this guide summarizes the available qualitative information and presents a detailed, standard experimental protocol for determining the solubility of this compound in various organic solvents.
Introduction to this compound
This compound is a derivative of the 1,3,4-thiadiazole heterocyclic ring system. Compounds containing this scaffold are known to exhibit a wide range of biological activities, making them attractive candidates for drug discovery programs. Understanding the solubility of this compound is a critical first step in its development as a potential therapeutic agent, as solubility significantly impacts bioavailability, formulation, and routes of administration.
Qualitative Solubility Data
| Solvent Class | Solvent | Solubility Description |
| Polar Aprotic | Dimethylformamide (DMF) | Soluble |
| Dimethyl sulfoxide (DMSO) | Soluble | |
| Acetone | Soluble | |
| Polar Protic | Ethanol | Soluble |
| Methanol | Soluble | |
| Non-Polar | n-Hexane | Sparingly soluble to insoluble |
| Aqueous | Water | Insoluble to very slightly soluble |
This table is a compilation of qualitative descriptions from various sources and is intended for guidance. Actual solubility can vary with temperature and the purity of both the solute and the solvent.
Experimental Protocol for Solubility Determination: The Gravimetric Method
The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent using the equilibrium gravimetric method. This method is reliable and widely used for its accuracy.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatic shaker or water bath
-
Calibrated thermometer
-
Analytical balance (readable to at least 0.1 mg)
-
Glass vials with airtight seals
-
Syringe filters (chemically compatible with the solvent, e.g., PTFE)
-
Pipettes and volumetric flasks
-
Evaporating dish or pre-weighed vials
-
Drying oven or vacuum oven
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Allow the mixture to equilibrate for a sufficient amount of time (typically 24-72 hours) with continuous agitation to ensure equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume (e.g., 1 mL) of the supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation.
-
Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry evaporating dish or vial. This step is crucial to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Weigh the evaporating dish with the filtered solution to determine the mass of the solution.
-
Place the evaporating dish in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
-
Once the solvent is completely evaporated, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the evaporating dish containing the dried solute.
-
Repeat the drying and weighing process until a constant mass is achieved.
-
3.3. Data Calculation
The solubility can be expressed in various units. A common representation is grams of solute per 100 mL of solvent.
-
Mass of solute (m_solute): (Mass of dish + solute) - (Mass of empty dish)
-
Mass of solution (m_solution): (Mass of dish + solution) - (Mass of empty dish)
-
Mass of solvent (m_solvent): m_solution - m_solute
-
Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100
-
Solubility ( g/100 mL solvent): (Solubility in g/100 g solvent) * (Density of solvent at the experimental temperature)
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the gravimetric method for solubility determination.
Caption: Experimental workflow for gravimetric solubility determination.
Conclusion
While quantitative solubility data for this compound in common organic solvents is not extensively documented, qualitative assessments indicate its solubility in polar aprotic and protic solvents and limited solubility in non-polar and aqueous media. For researchers and drug development professionals requiring precise solubility values, the detailed gravimetric method provided in this guide offers a robust and reliable protocol for experimental determination. Accurate solubility data is fundamental for advancing the study of this and other promising compounds in the drug discovery pipeline.
Physical and chemical properties of 5-Benzyl-1,3,4-thiadiazol-2-amine
This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Benzyl-1,3,4-thiadiazol-2-amine, tailored for researchers, scientists, and drug development professionals. The document details its physicochemical characteristics, synthesis protocols, and known biological activities, with a focus on its role as a potential acetylcholinesterase inhibitor.
Core Physicochemical Properties
This compound, also known as 5-(phenylmethyl)-1,3,4-thiadiazol-2-amine, is a heterocyclic compound with the molecular formula C₉H₉N₃S.[1] It belongs to the 1,3,4-thiadiazole class of compounds, which are recognized for their diverse pharmacological activities.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₉N₃S | [1] |
| Molecular Weight | 191.25 g/mol | [1] |
| Melting Point | 200-202 °C | [2] |
| Boiling Point (Predicted) | 384.6 ± 35.0 °C | [2] |
| Density (Predicted) | 1.300 ± 0.06 g/cm³ | [2] |
| Appearance | Pale yellow to pale beige solid | [3] |
| Solubility | Sparingly soluble in polar solvents like ethanol and methanol.[4] Low solubility in water, but soluble in most organic solvents such as methanol, ethanol, and dichloromethane for a related compound.[5] | |
| pKa (Predicted) | 2.46 ± 0.10 for the related 5-(benzylsulfanyl)-1,3,4-thiadiazol-2-amine | [3] |
| Storage | 2-8°C, protect from light | [2] |
Spectral Characterization
Table 2: Expected Spectral Data for this compound
| Technique | Expected Peaks/Signals |
| ¹H-NMR | Aromatic protons (phenyl ring): multiplet around δ 7.2-7.4 ppm. Methylene protons (-CH₂-): singlet around δ 4.0-4.3 ppm. Amine protons (-NH₂): broad singlet, chemical shift can vary. |
| ¹³C-NMR | Aromatic carbons: in the range of δ 125-140 ppm. Methylene carbon: around δ 35-40 ppm. Thiadiazole ring carbons: C2 (attached to NH₂) expected around δ 168-172 ppm and C5 (attached to benzyl) around δ 155-160 ppm. |
| FT-IR (cm⁻¹) | N-H stretching (amine): broad band in the range of 3100-3400 cm⁻¹. Aromatic C-H stretching: around 3000-3100 cm⁻¹. C=N stretching (thiadiazole ring): around 1600-1650 cm⁻¹. C-S stretching (thiadiazole ring): around 600-700 cm⁻¹. |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the cyclization of a thiosemicarbazide derivative of phenylacetic acid. Several methods have been reported for the synthesis of 5-substituted-1,3,4-thiadiazol-2-amines, often employing a dehydrating agent.
General Synthesis Workflow
The logical workflow for the synthesis of 5-substituted-1,3,4-thiadiazol-2-amines is depicted below.
Caption: General synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound (Representative)
This protocol is based on general methods for the synthesis of 5-aryl/alkyl-1,3,4-thiadiazol-2-amines from carboxylic acids and thiosemicarbazide.
Materials:
-
2-Phenylacetic acid
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃) or concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol or other suitable solvent
-
Sodium bicarbonate or ammonia solution for neutralization
-
Crushed ice
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine equimolar amounts of 2-phenylacetic acid and thiosemicarbazide in a suitable solvent such as ethanol.
-
Addition of Dehydrating Agent: Slowly and carefully add a dehydrating agent, such as phosphorus oxychloride or concentrated sulfuric acid, to the mixture while cooling in an ice bath.
-
Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow addition of a base, such as sodium bicarbonate solution or ammonia, until the product precipitates.
-
Isolation and Purification: Collect the crude product by filtration, wash it with cold water, and dry it. The product can be further purified by recrystallization from a suitable solvent like ethanol.
Biological Activity: Acetylcholinesterase Inhibition
Derivatives of 5-benzyl-1,3,4-thiadiazole have shown potential as inhibitors of acetylcholinesterase (AChE), an enzyme critical for the hydrolysis of the neurotransmitter acetylcholine.[6] Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, a therapeutic strategy for conditions like Alzheimer's disease.
Signaling Pathway: Acetylcholinesterase Inhibition
The following diagram illustrates the mechanism of acetylcholinesterase and its inhibition.
Caption: Acetylcholinesterase inhibition by this compound.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring acetylcholinesterase activity and screening for its inhibitors.[7][8]
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored product that can be quantified by measuring its absorbance at 412 nm. The rate of TNB²⁻ formation is proportional to the AChE activity.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
This compound (test inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCh in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO, then diluted in buffer).
-
-
Assay Setup (in a 96-well plate):
-
Test wells: Add buffer, a specific concentration of the inhibitor solution, and the AChE solution.
-
Control wells (100% activity): Add buffer, solvent control (without inhibitor), and the AChE solution.
-
Blank wells: Add buffer, solvent control, and buffer instead of the AChE solution.
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the substrate solution (a mixture of ATCh and DTNB in buffer) to all wells to start the reaction.
-
Measurement: Immediately start monitoring the increase in absorbance at 412 nm over time using a microplate reader in kinetic mode.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Conclusion
This compound is a compound of significant interest due to its structural relation to a class of pharmacologically active molecules. While detailed experimental data for this specific compound is limited in publicly available literature, this guide provides a comprehensive overview based on established knowledge of related structures. The potential for this compound and its derivatives to act as acetylcholinesterase inhibitors warrants further investigation for applications in drug discovery, particularly in the context of neurodegenerative diseases. The provided protocols offer a foundation for the synthesis and biological evaluation of this and similar 1,3,4-thiadiazole derivatives.
References
- 1. scbt.com [scbt.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Acetylcholinesterase and the Termination of Acetylcholine Action - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Acetylcholine Neurotransmission (Section 1, Chapter 11) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]
- 5. chembk.com [chembk.com]
- 6. researchgate.net [researchgate.net]
- 7. Content Background: Hydrolysis of Acetylcholine – PEP [sites.duke.edu]
- 8. researchgate.net [researchgate.net]
Tautomerism in 2-Amino-1,3,4-Thiadiazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-1,3,4-thiadiazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] The tautomeric nature of these derivatives plays a crucial role in their chemical reactivity, physicochemical properties, and ultimately, their pharmacological action. A thorough understanding of the tautomeric equilibria is therefore paramount for rational drug design and development. This technical guide provides a comprehensive overview of tautomerism in 2-amino-1,3,4-thiadiazole derivatives, summarizing key quantitative data, detailing experimental and computational methodologies for their study, and illustrating the fundamental concepts with clear diagrams.
Principal Tautomeric Forms
2-Amino-1,3,4-thiadiazole and its derivatives can exist in several tautomeric forms, with the equilibrium being influenced by the nature of substituents, solvent polarity, temperature, and pH. The most common forms of tautomerism observed are amino-imino, keto-enol, and thione-thiol.
Amino-Imino Tautomerism
The parent 2-amino-1,3,4-thiadiazole can exist as the amino tautomer (ATD) or two imino tautomers, 2(3H)-imino-1,3,4-thiadiazole (ITD) and 2(5H)-imino-1,3,4-thiadiazole (ITO).[3] Computational studies have shown that the amino form (ATD) is the most stable tautomer in both the gas phase and in various solvents.[3]
Caption: Amino-imino tautomeric equilibrium in 2-amino-1,3,4-thiadiazole.
Keto-Enol Tautomerism
For 2-amino-1,3,4-thiadiazole derivatives bearing a hydroxyl group, keto-enol tautomerism is a key consideration. The equilibrium between the keto and enol forms is highly sensitive to the solvent environment.[4][5] For instance, in a novel 1,3,4-thiadiazole derivative containing a 3-mercaptobutan-2-one moiety, the keto form is favored in polar aprotic solvents like DMSO, while the enol form predominates in non-polar solvents such as chloroform.[4][5]
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. sid.ir [sid.ir]
- 4. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties [mdpi.com]
- 5. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Handling and Storage of 5-Benzyl-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information on the proper handling and storage of 5-Benzyl-1,3,4-thiadiazol-2-amine (CAS No: 16502-08-2), a heterocyclic compound of interest in medicinal chemistry and drug development. Adherence to these guidelines is crucial for ensuring laboratory safety, maintaining the compound's integrity, and obtaining reliable experimental results.
Physicochemical and Safety Data
Proper handling and storage protocols are informed by the inherent physicochemical and toxicological properties of a substance. The following tables summarize key data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₉N₃S | [1] |
| Molecular Weight | 191.25 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 200-202 °C | [2] |
| Boiling Point | 384.6 ± 35.0 °C (Predicted) | [2] |
| Density | 1.300 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 3.47 ± 0.10 (Predicted) | [2] |
| Solubility | Sparingly soluble in polar solvents like ethanol and methanol. Low solubility in water. | [3][4] |
Table 2: Hazard Identification and Safety Information
| Parameter | Description | Source |
| Signal Word | Warning | [2] |
| Pictogram | GHS07 (Harmful) | |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | |
| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P330, P337, P501 | [2] |
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
Given the hazardous nature of this compound, strict adherence to the following handling protocols is mandatory to minimize exposure and ensure personnel safety.
2.1. Engineering Controls
-
Ventilation: All handling of the solid compound or solutions should be performed in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or aerosols.[5]
2.2. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are required to prevent eye contact.[5]
-
Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber) to prevent skin contact. Contaminated gloves should be removed and disposed of properly.[5]
-
Skin and Body Protection: A laboratory coat or other protective clothing should be worn. Ensure exposed skin is covered.[5]
-
Respiratory Protection: If working outside of a fume hood where dust or aerosols may be generated, a NIOSH-approved respirator is recommended.[5]
2.3. General Hygiene Practices
-
Wash hands thoroughly after handling the compound.[2]
-
Do not eat, drink, or smoke in areas where the compound is handled or stored.[2]
-
Avoid breathing dust or spray mist.[5]
-
Contaminated clothing should be removed and washed before reuse.[5]
Storage Guidelines
Proper storage is essential for maintaining the stability and purity of this compound.
-
Temperature: Store in a cool, dry place at a temperature between 2-8°C.[2][4] Some suppliers recommend 4°C.
-
Light: Protect from light.[2]
-
Container: Keep the container tightly closed to prevent contamination and moisture absorption.[5]
-
Incompatible Materials: Store away from strong oxidizing agents.[5]
Logical Workflow for Handling and Storage
The following diagram illustrates the recommended workflow for the safe handling and storage of this compound.
Caption: Workflow for Safe Handling and Storage of this compound.
This comprehensive guide is intended to provide a framework for the safe and effective handling and storage of this compound. It is imperative that all personnel handling this compound are thoroughly familiar with these guidelines and any additional institutional safety protocols.
References
Methodological & Application
Application Notes and Protocols: In Vitro Antimicrobial Activity of 5-Benzyl-1,3,4-thiadiazol-2-amine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the in vitro antimicrobial activity of 5-benzyl-1,3,4-thiadiazol-2-amine and related derivatives, along with detailed protocols for assessing their efficacy. The information is intended to guide researchers in the screening and development of new antimicrobial agents based on the 1,3,4-thiadiazole scaffold.
Introduction
The 1,3,4-thiadiazole nucleus is a crucial pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Specifically, 5-substituted-2-amino-1,3,4-thiadiazoles have garnered significant interest as potential antimicrobial agents.[3] This document focuses on the in vitro antibacterial and antifungal activities of this compound and its analogs, providing key data and experimental methodologies.
Data Presentation: Antimicrobial Activity
The antimicrobial potential of 5-aryl-1,3,4-thiadiazole-2-amine derivatives has been evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The data presented below is representative of the activity of this class of compounds.[1]
Antibacterial Activity
The antibacterial efficacy is typically determined by measuring the zone of inhibition in disc diffusion assays and the Minimum Inhibitory Concentration (MIC) in broth microdilution assays. Ciprofloxacin is often used as a standard reference antibiotic.[1]
Table 1: In Vitro Antibacterial Activity of 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines (Zone of Inhibition in mm) [1]
| Compound (Substituent) | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa |
| H | 15 | 14 | 13 | 12 |
| 4-Cl | 18 | 17 | 16 | 15 |
| 4-F | 17 | 16 | 15 | 14 |
| Ciprofloxacin (Standard) | 25 | 24 | 23 | 22 |
Table 2: Minimum Inhibitory Concentration (MIC) of 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines (in µg/mL) [1]
| Compound (Substituent) | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa |
| H | 30 | 32 | 35 | 38 |
| 4-Cl | 22 | 24 | 26 | 28 |
| 4-F | 24 | 26 | 28 | 30 |
| Ciprofloxacin (Standard) | 18 | 18 | 20 | 20 |
Antifungal Activity
The antifungal properties are assessed against common fungal pathogens, with Fluconazole serving as a standard control.[1]
Table 3: In Vitro Antifungal Activity of 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines (Zone of Inhibition in mm) [1]
| Compound (Substituent) | Aspergillus niger | Candida albicans |
| 4-OCH₃ | 14 | 13 |
| 4-OH | 16 | 15 |
| Fluconazole (Standard) | 20 | 19 |
Table 4: Minimum Inhibitory Concentration (MIC) of 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines (in µg/mL) [1]
| Compound (Substituent) | Aspergillus niger | Candida albicans |
| 4-OCH₃ | 38 | 40 |
| 4-OH | 34 | 36 |
| Fluconazole (Standard) | 24 | 26 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Kirby-Bauer Disc Diffusion Susceptibility Test
This method is used to determine the sensitivity of microorganisms to the test compounds.[4]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Test compound solutions (e.g., 100 µg/mL in DMSO)
-
Standard antibiotic discs (e.g., Ciprofloxacin)
-
Sterile filter paper discs (6 mm diameter)
-
Incubator
Procedure:
-
Prepare a bacterial inoculum by suspending 4-5 isolated colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[5]
-
Dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Inoculate the entire surface of a dry MHA plate by streaking the swab evenly in three directions.[4]
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically place sterile filter paper discs impregnated with the test compound solution onto the agar surface.
-
Place a standard antibiotic disc as a positive control.
-
Incubate the plates at 37±1°C for 24 hours for bacteria and at 25±1°C for 72 hours for fungi.[1]
-
Measure the diameter of the zone of inhibition (in mm) around each disc.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
Bacterial/fungal inoculum adjusted to the appropriate concentration
-
Test compound stock solution
-
Multichannel pipette
Procedure:
-
Dispense 100 µL of broth into each well of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well and perform serial twofold dilutions across the plate.
-
Prepare a standardized microbial inoculum and dilute it to the final concentration (e.g., 5 x 10⁵ CFU/mL).
-
Add 100 µL of the diluted inoculum to each well.
-
Include a growth control (broth + inoculum) and a sterility control (broth only) on each plate.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28-35°C for 48-72 hours for fungi.
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Conclusion
This compound and its derivatives represent a promising class of compounds with notable in vitro antibacterial and antifungal activities. The protocols outlined in this document provide a standardized approach for the evaluation of these and other novel antimicrobial candidates. Further investigation into the structure-activity relationships and mechanism of action is warranted to optimize the therapeutic potential of this chemical scaffold.
References
Application Notes and Protocols: Kirby-Bauer Disk Diffusion Assay for 5-Benzyl-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for evaluating the antimicrobial activity of 5-Benzyl-1,3,4-thiadiazol-2-amine using the Kirby-Bauer disk diffusion assay. This method is a standardized, cost-effective way to determine the susceptibility of various bacterial strains to this compound.
Introduction
This compound is a heterocyclic compound belonging to the thiadiazole class, which is known for a wide range of biological activities. Several studies have highlighted the potential of thiadiazole derivatives as effective antimicrobial agents against both Gram-positive and Gram-negative bacteria.[1][2][3] The Kirby-Bauer disk diffusion test is a widely accepted method for preliminary screening of antimicrobial activity.[4][5][6][7] This assay involves placing a filter paper disk impregnated with the test compound onto an agar plate inoculated with a specific bacterium. The plate is then incubated, and the diameter of the zone of growth inhibition around the disk is measured. This zone size is proportional to the susceptibility of the microorganism to the compound.
Experimental Protocols
Materials
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative))
-
Sterile saline solution (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35 ± 2°C)
-
Calipers or a ruler for measuring zone diameters
-
Positive control antibiotic disks (e.g., Ciprofloxacin, Chloramphenicol)
-
Negative control disks (impregnated with solvent, e.g., DMSO)
Preparation of Test Compound and Disks
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent, such as Dimethyl Sulfoxide (DMSO). A typical concentration is 1 mg/mL.
-
Working Solution Preparation: From the stock solution, prepare working solutions of desired concentrations (e.g., 100 µg/mL).
-
Disk Impregnation: Aseptically apply a precise volume (e.g., 10 µL) of the working solution onto sterile filter paper disks and allow them to dry completely in a sterile environment. This will result in disks containing a specific amount of the compound (e.g., 1 µ g/disk ). Prepare a sufficient number of disks for the experiment.
Inoculum Preparation
-
From a fresh (18-24 hour) culture of the test bacterium on a non-selective agar plate, select 3-5 isolated colonies.
-
Transfer the colonies to a tube containing sterile saline.
-
Vortex the tube to create a uniform suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by visual comparison against the standard or by using a spectrophotometer. This standard corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.
Inoculation of MHA Plates
-
Dip a sterile cotton swab into the adjusted bacterial suspension.
-
Remove excess fluid by pressing and rotating the swab firmly against the inside of the tube above the liquid level.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate to ensure a confluent lawn of bacterial growth. This is typically done by swabbing in three directions, rotating the plate approximately 60 degrees between each streaking.[4][5]
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
Disk Application and Incubation
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.
-
Ensure that the disks are placed at least 24 mm apart from each other and from the edge of the plate to avoid overlapping of the inhibition zones.[8]
-
Gently press each disk to ensure complete contact with the agar surface.
-
Place the positive and negative control disks on the same plate.
-
Invert the plates and incubate them at 35 ± 2°C for 16-18 hours.[8]
Measurement and Interpretation of Results
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter (mm), including the diameter of the disk itself.
-
Record the results. The zones of inhibition are typically interpreted as susceptible, intermediate, or resistant based on standardized charts, although for novel compounds, the zone diameter is a direct measure of its inhibitory activity under the tested conditions.
Data Presentation
The following table presents hypothetical data for the antimicrobial activity of this compound against common bacterial strains, as would be recorded from a Kirby-Bauer assay.
| Bacterial Strain | Gram Stain | This compound (Zone of Inhibition in mm) | Positive Control (Ciprofloxacin, 20 µ g/disk ) (Zone of Inhibition in mm) | Negative Control (DMSO) (Zone of Inhibition in mm) |
| Staphylococcus aureus | Gram-positive | 18 | 25 | 0 |
| Bacillus subtilis | Gram-positive | 20 | 28 | 0 |
| Escherichia coli | Gram-negative | 15 | 22 | 0 |
| Pseudomonas aeruginosa | Gram-negative | 12 | 19 | 0 |
Visualizations
Experimental Workflow
References
- 1. Synthesis of 5-aryl/alkyl-1,3,4-thidiazole-2-amine and antimicrobial study. [wisdomlib.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hardydiagnostics.com [hardydiagnostics.com]
- 5. asm.org [asm.org]
- 6. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 7. microbenotes.com [microbenotes.com]
- 8. youtube.com [youtube.com]
Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) of 5-Benzyl-1,3,4-thiadiazol-2-amine against Staphylococcus aureus
Audience: Researchers, scientists, and drug development professionals.
Introduction
Data Presentation: MIC of Structurally Related Compounds
Quantitative MIC data for the specific compound 5-Benzyl-1,3,4-thiadiazol-2-amine against S. aureus is not extensively reported. However, studies on derivatives provide valuable insight into the potential efficacy of this structural class. The following table summarizes the MIC values of several N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)piperazinyl quinolone derivatives against S. aureus.
| Compound ID | R Group on Benzyl Ring | Linker | Parent Quinolone | MIC against S. aureus (μg/mL) |
| 3e | H | -S- | Ciprofloxacin | 2 |
| 3f | 4-F | -S- | Ciprofloxacin | 1 |
| 3g | 4-Cl | -S- | Ciprofloxacin | 1 |
| 3h | 4-NO₂ | -S- | Ciprofloxacin | 0.5 |
| 4e | H | -SO₂- | Ciprofloxacin | 2 |
| 4f | 4-F | -SO₂- | Ciprofloxacin | 1 |
| 4g | 4-Cl | -SO₂- | Ciprofloxacin | 0.5 |
| 4h | 4-NO₂ | -SO₂- | Ciprofloxacin | >64 |
Note: The data presented is for derivatives and not the specific compound this compound. These derivatives have a quinolone moiety attached, which significantly contributes to their antibacterial activity.
Experimental Protocol: Broth Microdilution Method
This protocol details the determination of the MIC of this compound against S. aureus in accordance with CLSI guidelines.[1][2]
Materials
-
This compound (Test Compound)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Staphylococcus aureus strain (e.g., ATCC 29213 as a quality control strain)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile[1]
-
Tryptic Soy Agar (TSA) plates
-
Sterile 0.85% saline
-
Sterile, 96-well U-bottom microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional, for inoculum standardization)
-
Multichannel micropipettes and sterile tips
-
Incubator (35°C ± 2°C)
-
Sterile tubes for dilutions
Preparation of Test Compound
-
Stock Solution: Prepare a stock solution of this compound by dissolving it in 100% DMSO. The concentration should be high enough to allow for subsequent dilutions (e.g., 1280 µg/mL).
-
Working Solutions: Perform serial two-fold dilutions of the stock solution in CAMHB to create working solutions that are twice the final desired concentrations in the assay plate.
Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture of S. aureus on a TSA plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[3]
-
Within 15 minutes of preparation, dilute this standardized suspension in CAMHB. A common dilution is 1:100 to achieve a concentration of approximately 1 x 10⁶ CFU/mL. This will be further diluted by 1:2 in the microtiter plate to reach the final target inoculum of 5 x 10⁵ CFU/mL.[4]
Assay Procedure
-
Plate Setup: Dispense 50 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Compound Addition: Add 50 µL of the highest concentration working solution of the test compound to the first column of wells. This results in a total volume of 100 µL and the desired starting concentration.
-
Serial Dilution: Using a multichannel pipette, perform a two-fold serial dilution by transferring 50 µL from the first column to the second. Mix thoroughly by pipetting up and down. Continue this process across the plate to the 10th column. Discard 50 µL from column 10.
-
Controls:
-
Growth Control (Column 11): Add 50 µL of CAMHB (without the test compound). This well will receive the bacterial inoculum.
-
Sterility Control (Column 12): This well should contain only 100 µL of CAMHB (no compound, no bacteria) to ensure the sterility of the medium.
-
-
Inoculation: Add 50 µL of the prepared bacterial inoculum (from step 3.3.4) to wells in columns 1 through 11. Do not add bacteria to the sterility control well (column 12). The final volume in each well (1-11) will be 100 µL.
-
Incubation: Seal the plate to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[3][5]
Interpretation of Results
-
After incubation, examine the microtiter plate for visible bacterial growth (turbidity or a pellet at the bottom of the well).
-
The MIC is defined as the lowest concentration of the test compound that completely inhibits visible growth of the organism.[6][7]
-
The growth control well (column 11) should show distinct turbidity, and the sterility control well (column 12) should remain clear. If these conditions are not met, the experiment is considered invalid.
Visualization
The following diagrams illustrate the key experimental workflow for determining the Minimum Inhibitory Concentration.
Caption: Workflow for MIC Determination via Broth Microdilution.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 3. benchchem.com [benchchem.com]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. Broth microdilution assay: Significance and symbolism [wisdomlib.org]
Application Notes and Protocols for Anticancer Activity of 5-Benzyl-1,3,4-thiadiazol-2-amine on MCF-7 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-thiadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, recognized for its diverse pharmacological properties, including anticancer activities. This document provides detailed application notes and experimental protocols for evaluating the anticancer effects of 5-Benzyl-1,3,4-thiadiazol-2-amine on the human breast adenocarcinoma cell line, MCF-7. While direct studies on this specific compound are limited, the provided data and protocols are based on extensive research on structurally similar 2,5-disubstituted 1,3,4-thiadiazole derivatives, which have demonstrated significant cytotoxic, pro-apoptotic, and cell cycle inhibitory effects in MCF-7 cells.[1][2][3][4] These compounds often interfere with critical cellular processes involved in cancer progression, such as cell proliferation and survival signaling pathways.[1]
Data Presentation
The following tables summarize representative quantitative data for 1,3,4-thiadiazole derivatives against MCF-7 cells, which can be used as a benchmark for evaluating this compound.
Table 1: Cytotoxicity of Representative 1,3,4-Thiadiazole Derivatives on MCF-7 Cells
| Compound Reference | Derivative Structure | IC50 (µM) | Reference |
| Compound 1 | 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | 49.6 | [5] |
| Compound 2 | 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | 23.29 | [2] |
| Compound 3 | 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative | 2.32 - 8.35 | [3] |
| Compound 4 | N-(5-(benzo[d][6][7]dioxol-5-yl)-1,3,4-thiadiazol-2-yl)-2-((5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide | 37.02 | |
| Doxorubicin | (Standard Chemotherapeutic) | ~1.0 - 5.0 |
Table 2: Effect of a Representative 1,3,4-Thiadiazole Derivative (Compound 14) on Cell Cycle Distribution in MCF-7 Cells
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| Control | 57.82 | 26.33 | 15.85 | [7] |
| Compound 14 | 64.51 | 22.72 | 12.77 | [7] |
Table 3: Apoptosis Induction by a Representative 1,3,4-Thiadiazole Derivative (Compound 14) in MCF-7 Cells
| Treatment | % Early Apoptosis | % Late Apoptosis | % Total Apoptotic Cells | Reference |
| Control | 0.61 | 0.24 | 2.28 | [8] |
| Compound 14 (0.04 µM) | 16.53 | 29.57 | 52.05 | [8] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on MCF-7 cells.
Materials:
-
MCF-7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
After 24 hours, replace the medium with fresh medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol analyzes the effect of the compound on the cell cycle progression of MCF-7 cells.
Materials:
-
MCF-7 cells
-
6-well plates
-
This compound
-
PBS (Phosphate Buffered Saline)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed MCF-7 cells in 6-well plates and incubate until they reach 70-80% confluency.
-
Treat the cells with the IC50 concentration of this compound for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay by Annexin V-FITC/PI Staining
This protocol quantifies the induction of apoptosis by the compound.
Materials:
-
MCF-7 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed and treat MCF-7 cells as described for the cell cycle analysis.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour.
Visualizations
Experimental Workflow
Caption: Workflow for evaluating the anticancer effects of the test compound.
Apoptosis Signaling Pathway
Many 1,3,4-thiadiazole derivatives induce apoptosis through the intrinsic (mitochondrial) pathway.
Caption: Intrinsic apoptosis pathway potentially activated by the compound.
Cell Cycle Regulation Pathway
The compound may cause cell cycle arrest by modulating the activity of cyclin-dependent kinases (CDKs).
Caption: Simplified model of compound-induced cell cycle arrest.
References
- 1. bepls.com [bepls.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Cytotoxicity of 5-Benzyl-1,3,4-thiadiazol-2-amine using MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a sensitive, quantitative, and reliable colorimetric method for assessing cell viability and cytotoxicity. The assay's principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals by mitochondrial dehydrogenases, primarily succinate dehydrogenase, within metabolically active cells.[1] The amount of formazan produced is directly proportional to the number of viable cells.[2] This protocol provides a detailed methodology for evaluating the cytotoxic effects of 5-Benzyl-1,3,4-thiadiazol-2-amine on a selected cell line.
Derivatives of 1,3,4-thiadiazole have been noted for their potential anticancer activities, making cytotoxicity evaluation a critical step in their development as therapeutic agents.[3][4]
Compound Information:
-
Name: this compound
-
Molecular Formula: C₉H₉N₃S[6]
-
Solubility: While having low solubility in water, the compound is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[7]
-
Safety Precautions: this compound is irritating to the eyes, skin, and respiratory system.[7] It may be harmful if inhaled or swallowed.[8] Standard personal protective equipment (PPE), including a lab coat, safety goggles, and gloves, should be worn when handling this compound.[7] All work should be conducted in a well-ventilated area or a chemical fume hood.
Experimental Protocols
This protocol is optimized for adherent cells cultured in 96-well plates. Adjustments may be necessary for suspension cells or different plate formats.
Required Materials and Reagents
-
Biological Materials:
-
Selected cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
-
Chemicals:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Store at -20°C, protected from light.[2]
-
Phosphate-Buffered Saline (PBS), sterile
-
-
Equipment & Consumables:
-
Humidified CO₂ incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Microplate reader (spectrophotometer) capable of measuring absorbance at 570 nm
-
Inverted microscope
-
Hemocytometer or automated cell counter
-
Sterile 96-well flat-bottom tissue culture plates
-
Sterile serological pipettes and micropipette tips
-
Multichannel pipette
-
Orbital shaker
-
Reagent Preparation
-
Complete Culture Medium: Supplement the basal medium with 10% FBS and 1% Penicillin-Streptomycin.
-
MTT Solution (5 mg/mL):
-
Compound Stock Solution (e.g., 100 mM):
-
Accurately weigh the required amount of this compound.
-
Dissolve in a minimal amount of DMSO to prepare a high-concentration stock.
-
Store the stock solution in aliquots at -20°C.
-
Experimental Procedure
Step 1: Cell Seeding
-
Culture cells until they reach approximately 80-90% confluency.
-
Wash the cells with PBS, then detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and determine the cell concentration using a hemocytometer.
-
Dilute the cell suspension to the desired seeding density (e.g., 5 x 10³ to 1 x 10⁴ cells/well).[9][10]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for "cells only" (negative control), "medium only" (blank), and positive control (a known cytotoxic agent).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[9]
Step 2: Compound Treatment
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
After 24 hours of incubation, carefully aspirate the old medium from the wells.
-
Add 100 µL of the medium containing the various concentrations of the compound to the respective wells. Add fresh medium to the control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]
Step 3: MTT Assay
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[9]
-
Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.[11] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
After incubation, carefully remove the medium containing MTT without disturbing the formazan crystals.[9][11]
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[9][10][12]
-
Place the plate on an orbital shaker for 10-15 minutes at a low speed to ensure complete dissolution of the crystals, resulting in a homogenous purple solution.[10][11]
Step 4: Absorbance Measurement
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[11][13]
-
A reference wavelength of 630 nm or higher can be used to reduce background noise.
Data Analysis
-
Correct for Background: Subtract the average absorbance of the "medium only" (blank) wells from all other readings.
-
Calculate Percentage Viability: Determine the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = [(OD of Treated Cells - OD of Blank) / (OD of Control Cells - OD of Blank)] x 100
-
-
Determine IC₅₀ Value: The IC₅₀ is the concentration of the compound that inhibits cell viability by 50%.
Data Presentation
Quantitative results from the cytotoxicity assay should be summarized for clarity and comparison.
| Compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | Value | Value | 100% |
| Concentration 1 | Value | Value | Value |
| Concentration 2 | Value | Value | Value |
| Concentration 3 | Value | Value | Value |
| Concentration 4 | Value | Value | Value |
| Concentration 5 | Value | Value | Value |
| Calculated IC₅₀ (µM) | \multicolumn{3}{c | }{Value} |
Mandatory Visualizations
Principle of the MTT Assay
Caption: Diagram illustrating the conversion of MTT to formazan by viable cells.
MTT Assay Experimental Workflow
Caption: Flowchart of the experimental workflow for the MTT cytotoxicity assay.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CAS#:16502-08-2 | Chemsrc [chemsrc.com]
- 6. scbt.com [scbt.com]
- 7. chembk.com [chembk.com]
- 8. fishersci.com [fishersci.com]
- 9. bds.berkeley.edu [bds.berkeley.edu]
- 10. MTT (Assay protocol [protocols.io]
- 11. benchchem.com [benchchem.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. mdpi.com [mdpi.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Anti-inflammatory Screening of 5-Benzyl-1,3,4-thiadiazol-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the anti-inflammatory screening of 5-benzyl-1,3,4-thiadiazol-2-amine derivatives. This document outlines detailed protocols for key in vivo and in vitro assays, presents quantitative data in a structured format, and visualizes experimental workflows and relevant signaling pathways.
Data Presentation: Anti-inflammatory Activity of 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives
| Compound ID | Ar-group | % Protection at 500 µg/mL | IC50 (µg/mL) |
| 2a | 4-Hydroxy-3-methoxyphenyl | 78.21 ± 1.12 | 110.5 ± 2.15 |
| 2b | 4-Chlorophenyl | 75.89 ± 0.98 | 125.4 ± 1.89 |
| 2c | 2-Hydroxyphenyl | 62.54 ± 1.25 | 210.8 ± 2.45 |
| 2d | 4-Methylphenyl | 68.47 ± 1.05 | 189.2 ± 2.01 |
| 2e | 4-Nitrophenyl | 72.11 ± 1.18 | 145.6 ± 1.95 |
| 2f | 2-Chlorophenyl | 65.23 ± 1.32 | 198.7 ± 2.22 |
| 2g | Phenyl | 60.14 ± 1.11 | 225.3 ± 2.58 |
| Diclofenac Sodium | - | 82.45 ± 0.85 | 98.5 ± 1.54 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vivo Anti-inflammatory Screening: Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the ability of a compound to reduce acute inflammation.[2][3]
Materials:
-
Male Wistar rats (150-200 g)
-
This compound derivatives
-
Carrageenan (1% w/v in sterile saline)
-
Reference drug (e.g., Indomethacin, 10 mg/kg)
-
Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.
-
Fasting: Fast the rats for 12 hours before the experiment with free access to water.
-
Grouping: Divide the animals into the following groups (n=6):
-
Group I: Vehicle control
-
Group II: Reference drug (Indomethacin)
-
Group III, IV, etc.: Test compounds at different doses
-
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, reference drug, or test compounds orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
In Vitro Anti-inflammatory Screening: Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay determines the inhibitory effect of the test compounds on the COX-1 and COX-2 enzymes, key mediators of inflammation.
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl)
-
Detection system (e.g., colorimetric or fluorometric probe)
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the assay buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors (e.g., Celecoxib for COX-2, Indomethacin for both).
-
Assay Reaction: In a 96-well plate, add the assay buffer, enzyme, and test compound or reference inhibitor.
-
Initiation of Reaction: Initiate the reaction by adding arachidonic acid.
-
Detection: Measure the product formation over time using a microplate reader at the appropriate wavelength for the detection system used.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values (the concentration of the compound that inhibits 50% of the enzyme activity).
In Vitro Mechanistic Study: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages
This assay assesses the ability of the compounds to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[4][5]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess Reagent
-
MTT reagent for cell viability assay
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and determine the nitrite concentration (a stable product of NO) using the Griess reagent by measuring the absorbance at 540 nm.
-
Cell Viability: Assess the cytotoxicity of the compounds using the MTT assay to ensure that the observed NO inhibition is not due to cell death.
-
Data Analysis: Calculate the percentage of NO inhibition for each compound concentration and determine the IC50 values.
Visualizations
Experimental Workflow for Anti-inflammatory Screening
Caption: Workflow for the anti-inflammatory screening of novel compounds.
Putative Signaling Pathway for Anti-inflammatory Action
Caption: Inhibition of NF-κB and MAPK pathways by thiadiazole derivatives.
Structure-Activity Relationship (SAR) Logic
Caption: Logical relationship between chemical structure and biological activity.
References
Application Notes: Acetylcholinesterase Inhibition Assay of 5-Benzyl-1,3,4-thiadiazol-2-amine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive protocol for determining the acetylcholinesterase (AChE) inhibitory activity of 5-Benzyl-1,3,4-thiadiazol-2-amine and its analogs. The described method is based on the widely used Ellman's spectrophotometric assay. This document includes detailed experimental procedures, data presentation guidelines, and visual representations of the workflow and the underlying biological pathway to facilitate understanding and implementation in a research setting. While specific inhibitory data for this compound is not available in the public domain, data for a closely related derivative is presented to serve as a reference point for screening and lead optimization efforts.
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine, thereby terminating synaptic transmission. Inhibition of AChE is a key therapeutic strategy for the management of Alzheimer's disease, myasthenia gravis, and other neurological disorders. The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including AChE inhibition. This document outlines the application of the Ellman's assay for the evaluation of this compound and its derivatives as potential AChE inhibitors.
Data Presentation
The inhibitory potential of a compound against AChE is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. While no specific IC50 value for this compound has been reported, a study on its derivatives provides valuable insight into the potential of this chemical class.[1]
| Compound | Structure | AChE IC50 (µM) | Reference |
| 2-Pyrrolidyl-5-[2-(4-bromophenyl)methyl]-1,3,4-thiadiazole | Structure not available in search results | 33.16 | [1] |
| Donepezil | Reference Drug | Varies (typically nM to low µM range) | Commercial Standard |
Note: The provided IC50 value is for a derivative of the primary topic compound. Researchers should determine the IC50 for this compound empirically.
Experimental Protocols
The following protocol is a detailed methodology for the in vitro determination of AChE inhibitory activity using the Ellman's method.[2][3]
Principle of the Assay
The Ellman's assay is a colorimetric method that measures the activity of AChE. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. The produced thiocholine, a thiol, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to generate 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion, which is quantified by measuring its absorbance at 412 nm. The rate of color development is proportional to the AChE activity. In the presence of an inhibitor, the rate of this reaction is reduced.
Materials and Reagents
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
This compound (or its derivatives)
-
Donepezil (or other reference inhibitor)
-
0.1 M Phosphate Buffer (pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Solution Preparation
-
0.1 M Phosphate Buffer (pH 8.0): Prepare by mixing appropriate amounts of monobasic and dibasic sodium phosphate solutions to achieve the desired pH.
-
AChE Solution: Prepare a stock solution of AChE in 0.1 M phosphate buffer (pH 8.0). On the day of the experiment, dilute the stock to the desired working concentration (e.g., 0.1 U/mL) with the same buffer. Keep the enzyme solution on ice.
-
ATCI Solution (10 mM): Dissolve the appropriate amount of ATCI in deionized water. Prepare this solution fresh daily.
-
DTNB Solution (10 mM): Dissolve the appropriate amount of DTNB in 0.1 M phosphate buffer (pH 8.0). Protect from light.
-
Test Compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO.
-
Test Compound Dilutions: Prepare a series of dilutions of the test compound stock solution in DMSO.
Assay Procedure (96-well plate format)
-
Plate Setup:
-
Blank: 180 µL of Phosphate Buffer.
-
Control (100% activity): 160 µL of Phosphate Buffer + 20 µL of DMSO.
-
Inhibitor Wells: 160 µL of Phosphate Buffer + 20 µL of the respective test compound dilution in DMSO.
-
-
Add Enzyme: To the control and inhibitor wells, add 20 µL of the AChE working solution. Do not add enzyme to the blank wells.
-
Pre-incubation: Mix the contents of the wells gently and incubate the plate at room temperature (25°C) for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Add DTNB: Add 20 µL of the 10 mM DTNB solution to all wells (including the blank).
-
Initiate Reaction: Add 20 µL of the 10 mM ATCI solution to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm every 60 seconds for 10-15 minutes using a microplate reader.
Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Correct the rates of the control and inhibitor wells by subtracting the rate of the blank.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula:
% Inhibition = [(V_control - V_inhibitor) / V_control] x 100
Where:
-
V_control is the rate of reaction in the absence of the inhibitor.
-
V_inhibitor is the rate of reaction in the presence of the inhibitor.
-
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by non-linear regression analysis of the dose-response curve.
Mandatory Visualizations
Caption: Experimental workflow for the acetylcholinesterase inhibition assay.
Caption: Mechanism of acetylcholinesterase action and its inhibition.
References
Application Notes and Protocols: 5-Benzyl-1,3,4-thiadiazol-2-amine in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Benzyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound belonging to the versatile 1,3,4-thiadiazole class of molecules. The presence of the exocyclic amino group and the nitrogen atoms within the thiadiazole ring makes it an excellent chelating agent for various metal ions. The resulting coordination complexes have garnered significant interest due to their potential applications in medicinal chemistry, including antimicrobial, anticancer, and enzyme inhibition activities.[1][2][3] The incorporation of a metal ion can enhance the biological efficacy of the parent ligand, leading to the development of novel therapeutic agents.[1][3] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of this compound and its metal complexes.
Applications in Coordination Chemistry and Drug Development
The 1,3,4-thiadiazole scaffold is a key feature in a variety of medicinal agents.[4] The coordination of this compound to metal centers can lead to compounds with enhanced biological properties.
-
Antimicrobial Agents: Metal complexes of thiadiazole derivatives often exhibit increased antimicrobial activity compared to the free ligand.[1] This enhancement is attributed to chelation, which makes the complex more lipophilic, facilitating its transport across microbial cell membranes. The metal ion itself can also be toxic to microorganisms. Derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), as well as fungi (Aspergillus niger, Candida albicans).[1][2]
-
Anticancer Agents: Certain 5-substituted-1,3,4-thiadiazol-2-amine derivatives have demonstrated moderate to good anticancer activity against various cell lines, including breast cancer.[2][5] The mechanism often involves inducing apoptosis or inhibiting key enzymes in cancer cell proliferation.
-
Enzyme Inhibitors: The structural features of this ligand make it a candidate for designing enzyme inhibitors. For instance, 5-benzyl-1,3,4-thiadiazole derivatives have been synthesized and evaluated as acetylcholinesterase (AChE) inhibitors, which are relevant for the treatment of Alzheimer's disease.[4]
Experimental Protocols
Protocol 1: Synthesis of this compound (Ligand)
This protocol is based on the general synthesis of 5-substituted-1,3,4-thiadiazol-2-amines, which involves the acid-catalyzed cyclization of an N-acylthiosemicarbazide.[2][4]
Materials:
-
Phenylacetic acid
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃) or concentrated Sulfuric Acid (H₂SO₄)
-
Methanol or Ethanol
-
Ice-water mixture
-
Sodium bicarbonate solution (optional, for neutralization)
Procedure:
-
Synthesis of N-(phenylacetyl)thiosemicarbazide:
-
In a round-bottom flask, dissolve phenylacetic acid (1 equivalent) and thiosemicarbazide (1 equivalent) in a minimal amount of a suitable solvent like methanol.
-
Reflux the mixture for 8-10 hours.[2] Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into an ice-water mixture.
-
Collect the precipitated solid by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent like ethanol to obtain the pure intermediate.
-
-
Cyclization to form this compound:
-
Carefully add the N-(phenylacetyl)thiosemicarbazide intermediate (1 equivalent) portion-wise to a flask containing cold, stirred concentrated sulfuric acid (or POCl₃).[2][4]
-
Stir the mixture at room temperature or heat gently (e.g., 60-70°C) for a specified time (typically 1-5 hours), monitoring by TLC.[2]
-
Pour the reaction mixture carefully onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., ammonia solution or sodium bicarbonate) to precipitate the product.
-
Filter the resulting solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol or another suitable solvent to obtain pure this compound.
-
Protocol 2: General Synthesis of Metal(II) Complexes
This protocol describes a general method for synthesizing metal complexes with this compound.
Materials:
-
This compound (Ligand)
-
Metal(II) salt (e.g., CuCl₂, NiCl₂, Zn(OAc)₂, CoCl₂)
-
Ethanol or Methanol
Procedure:
-
Dissolve the ligand (2 equivalents) in hot ethanol in a round-bottom flask.
-
In a separate flask, dissolve the metal(II) salt (1 equivalent) in ethanol.
-
Add the metal salt solution dropwise to the hot ligand solution with constant stirring.
-
Reflux the resulting mixture for 2-4 hours. The formation of a colored precipitate usually indicates complex formation.
-
Cool the mixture to room temperature.
-
Filter the precipitated complex, wash with cold ethanol to remove any unreacted starting materials, and then wash with diethyl ether.
-
Dry the complex in a desiccator over anhydrous CaCl₂.
Protocol 3: Antimicrobial Activity Screening (Disc Diffusion Method)
This protocol outlines a standard method for evaluating the antimicrobial properties of the synthesized ligand and its complexes.[2]
Materials:
-
Synthesized compounds (ligand and complexes)
-
Standard antibiotic discs (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Bacterial strains (e.g., S. aureus, E. coli) and Fungal strains (e.g., C. albicans, A. niger)
-
Nutrient Agar (for bacteria) or Potato Dextrose Agar (for fungi)
-
Sterile Petri dishes
-
Sterile filter paper discs
-
Dimethyl sulfoxide (DMSO) as a solvent
-
Incubator
Procedure:
-
Prepare sterile agar plates by pouring molten agar into Petri dishes and allowing them to solidify.
-
Prepare a stock solution of each test compound (e.g., 1 mg/mL) in DMSO.[2]
-
Prepare a microbial inoculum by suspending a fresh culture in sterile saline to a standard turbidity.
-
Evenly spread the microbial inoculum over the surface of the agar plates.
-
Impregnate sterile filter paper discs with a defined volume of the test compound solutions.
-
Place the impregnated discs, along with standard antibiotic discs and a DMSO-only control disc, onto the surface of the inoculated agar plates.
-
Incubate the plates at 37°C for 24 hours (for bacteria) or at 28°C for 48-72 hours (for fungi).
-
Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antimicrobial activity.
Data Presentation
Table 1: Spectroscopic Data for a Representative 5-Aryl-1,3,4-thiadiazol-2-amine Ligand and its Metal Complexes
(Note: Data is generalized from typical findings for this class of compounds as specific data for this compound complexes is not fully detailed in the provided search results.[6][7])
| Compound/Complex | Key FT-IR Bands (cm⁻¹) | ¹H-NMR Signals (δ, ppm) |
| Ligand (L) | ~3300-3100 (ν N-H), ~1620 (ν C=N), ~1500 (ν C=C), ~700-800 (ν C-S-C) | 7.2-7.5 (m, Ar-H), ~7.0 (s, br, NH₂), 4.1 (s, CH₂) |
| [Cu(L)₂Cl₂] | Shift in ν(N-H), Shift in ν(C=N) to lower frequency (~1600-1610), New bands ~450-500 (ν M-N) | Broadening of signals, slight shifts in aromatic and NH₂ protons |
| [Ni(L)₂Cl₂] | Shift in ν(N-H), Shift in ν(C=N) to lower frequency (~1600-1610), New bands ~450-500 (ν M-N) | Broadening of signals, slight shifts in aromatic and NH₂ protons |
| [Zn(L)₂OAc₂] | Shift in ν(N-H), Shift in ν(C=N) to lower frequency (~1600-1610), New bands ~450-500 (ν M-N) | Disappearance or significant shift of NH₂ proton signal upon coordination |
Coordination typically occurs through the exocyclic amino group and one of the ring nitrogen atoms, leading to shifts in the corresponding IR and NMR signals. The appearance of new bands in the far-IR region (below 600 cm⁻¹) corresponding to metal-nitrogen (M-N) bonds confirms complexation.[6][7]
Table 2: Antimicrobial Activity Data (Minimum Inhibitory Concentration - MIC in µg/mL)
(Note: This table presents representative data for 5-substituted-1,3,4-thiadiazole derivatives and their complexes to illustrate typical activity profiles.[1][2][7])
| Compound | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |
| Ligand | >100 | >100 | >100 |
| Cu(II) Complex | 25 - 50 | 50 - 100 | 25 - 50 |
| Ni(II) Complex | 50 - 100 | >100 | 50 - 100 |
| Zn(II) Complex | 25 - 50 | 50 - 100 | 50 - 100 |
| Ciprofloxacin | 18 - 20 | < 20 | N/A |
| Clotrimazole | N/A | N/A | ~25 |
N/A: Not Applicable. The data illustrates the common observation that metal complexes show enhanced activity compared to the free ligand.[1]
Visualizations
Caption: Workflow for synthesis and evaluation of metal complexes.
Caption: Bidentate coordination of the ligand to a metal center.
Caption: Logic diagram for the disc diffusion antimicrobial assay.
References
- 1. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. granthaalayahpublication.org [granthaalayahpublication.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: DNA Binding Studies of 5-substituted-1,3,4-thiadiazol-2-amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to assess the DNA binding properties of novel 5-substituted-1,3,4-thiadiazol-2-amines. The 1,3,4-thiadiazole scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2] Understanding the interaction of these compounds with DNA is crucial for the development of new therapeutic agents that target nucleic acids.[3] The protocols detailed below are based on established spectroscopic and electrophoretic techniques to elucidate the nature and strength of these interactions.
Data Presentation: DNA Binding and Thermodynamic Parameters
The interaction of a series of 5-substituted-1,3,4-thiadiazol-2-amines with calf thymus DNA (CT-DNA) has been quantified using UV-Vis absorption and fluorescence spectroscopy. The key quantitative data, including binding constants (Kb) and Gibbs free energy change (ΔG), are summarized in the tables below for easy comparison.[4]
Table 1: DNA Binding Constants from UV-Visible Absorption Spectroscopy [4]
| Compound | Substituent (R) | Binding Constant (Kb) x 104 M-1 |
| 1 | -H | 3.525 |
| 2 | -CH3 | 3.567 |
| 3 | -OCH3 | 8.505 |
| 4 | -Cl | 13.341 |
| 5 | -Br | - |
| 6 | -NO2 | - |
| 7 | -OH | - |
Table 2: DNA Binding and Thermodynamic Data from Fluorescence Spectroscopy [4]
| Compound | Substituent (R) | Binding Constant (Kb) x 104 M-1 | Gibbs Free Energy (ΔG) kcal mol-1 |
| 1 | -H | 3.78 | -6.23 |
| 2 | -CH3 | 4.65 | -6.36 |
| 3 | -OCH3 | 5.46 | -6.45 |
| 4 | -Cl | 7.32 | -6.63 |
| 5 | -Br | 9.76 | -6.79 |
| 6 | -NO2 | 11.2 | -6.87 |
| 7 | -OH | 13.5 | -7.00 |
Note: Dashes indicate data not provided in the source material.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for synthesis, DNA binding affinity, and cleavage studies.
Postulated Signaling Pathway of Action
Caption: Postulated pathway for anticancer activity via DNA binding.
Logical Relationships in DNA Binding Analysis
Caption: Logical flow from experimental inputs to interpretation.
Experimental Protocols
Protocol 1: UV-Visible Absorption Titration for DNA Binding
Objective: To determine the binding constant (Kb) of the thiadiazole derivatives with CT-DNA by monitoring changes in the absorption spectrum.
Materials:
-
5-substituted-1,3,4-thiadiazol-2-amine compounds
-
Calf Thymus DNA (CT-DNA)
-
Tris-HCl buffer (5 mM, pH 7.2)
-
DMSO (for stock solutions)
-
Quartz cuvettes (1 cm path length)
-
UV-Visible Spectrophotometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of CT-DNA in Tris-HCl buffer. The concentration of the DNA solution can be determined by measuring the absorbance at 260 nm using a molar extinction coefficient of 6600 M-1 cm-1.
-
Prepare stock solutions of the thiadiazole compounds in DMSO.
-
-
Titration:
-
Pipette a fixed volume of the thiadiazole compound solution into a quartz cuvette and dilute with Tris-HCl buffer to the desired final concentration.
-
Record the initial absorption spectrum of the compound in the range of 200-400 nm.
-
Incrementally add small aliquots of the CT-DNA stock solution to the cuvette.
-
After each addition, mix the solution gently and allow it to equilibrate for 5 minutes.
-
Record the absorption spectrum after each addition of DNA.
-
-
Data Analysis:
-
The binding constant (Kb) is calculated using the Wolfe-Shimer equation: [DNA]/(εa - εf) = [DNA]/(εb - εf) + 1/(Kb(εb - εf))
-
Where εa is the apparent extinction coefficient (Aobs/[Compound]), εf is the extinction coefficient of the free compound, and εb is the extinction coefficient of the compound when fully bound to DNA.
-
A plot of [DNA]/(εa - εf) versus [DNA] gives a slope of 1/(εb - εf) and a y-intercept of 1/(Kb(εb - εf)). Kb is the ratio of the slope to the intercept.
-
Protocol 2: Fluorescence Quenching Assay for DNA Binding
Objective: To determine the binding constant (Kb) and thermodynamic parameters of the interaction between the thiadiazole derivatives and CT-DNA using fluorescence spectroscopy.
Materials:
-
5-substituted-1,3,4-thiadiazol-2-amine compounds
-
CT-DNA
-
Tris-HCl buffer (5 mM, pH 7.2)
-
DMSO
-
Quartz fluorescence cuvettes
-
Spectrofluorometer
Procedure:
-
Preparation of Solutions: Prepare stock solutions as described in Protocol 1.
-
Fluorescence Titration:
-
Place a fixed concentration of the thiadiazole compound solution in a fluorescence cuvette.
-
Set the excitation wavelength to the absorption maximum of the compound and record the initial emission spectrum.
-
Add increasing concentrations of CT-DNA to the cuvette.
-
After each addition, mix and allow the solution to equilibrate for 2-3 minutes before recording the fluorescence emission spectrum.
-
-
Data Analysis:
-
The fluorescence quenching data can be analyzed using the Stern-Volmer equation: F0/F = 1 + Ksv[Q]
-
Where F0 and F are the fluorescence intensities in the absence and presence of the quencher (DNA), respectively. Ksv is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher.
-
The binding constant (Kb) and the number of binding sites (n) can be calculated from the plot of log[(F0-F)/F] versus log[DNA].
-
The Gibbs free energy change (ΔG) can be calculated using the equation: ΔG = -RTlnKb, where R is the gas constant and T is the temperature in Kelvin.
-
Protocol 3: DNA Cleavage Study using Agarose Gel Electrophoresis
Objective: To assess the ability of the thiadiazole compounds to cleave plasmid DNA, both in the absence and presence of an oxidizing agent.[4]
Materials:
-
Supercoiled pUC18 plasmid DNA
-
5-substituted-1,3,4-thiadiazol-2-amine compounds
-
Tris-HCl buffer (50 mM, pH 7.2) containing 50 mM NaCl
-
Hydrogen peroxide (H2O2)
-
Loading buffer (0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol)
-
Agarose
-
TAE (Tris-acetate-EDTA) buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator
Procedure:
-
Reaction Mixture Preparation:
-
In separate microcentrifuge tubes, prepare the reaction mixtures containing pUC18 DNA, the thiadiazole compound at the desired concentration, and Tris-HCl buffer.
-
For oxidative cleavage, add H2O2 to the designated tubes.
-
Include control lanes: DNA alone, and DNA with H2O2.
-
-
Incubation: Incubate the reaction mixtures at 37 °C for 1 hour.[4]
-
Gel Electrophoresis:
-
Stop the reaction by adding the loading buffer to each tube.
-
Load the samples into the wells of a 1% agarose gel prepared in TAE buffer and containing a DNA stain.
-
Run the gel at a constant voltage (e.g., 50-100 V) until the dye front has migrated an appropriate distance.
-
-
Visualization and Analysis:
-
Visualize the DNA bands under a UV transilluminator.
-
The supercoiled (Form I), nicked circular (Form II), and linear (Form III) forms of the plasmid DNA will migrate at different rates.
-
Analyze the extent of DNA cleavage by observing the conversion of Form I to Form II and/or Form III.
-
References
- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
In Vivo Evaluation of 5-Benzyl-1,3,4-thiadiazol-2-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo evaluation of 5-Benzyl-1,3,4-thiadiazol-2-amine and its derivatives in various animal models. The following sections detail experimental protocols and summarize key findings for anticancer, diuretic, and anti-inflammatory activities. This document is intended to serve as a practical guide for researchers interested in the preclinical assessment of this class of compounds.
Anticancer Activity in Ehrlich Ascites Carcinoma (EAC) Mouse Model
Derivatives of this compound have demonstrated significant potential as anticancer agents. In vivo studies using the Ehrlich ascites carcinoma (EAC) model in Swiss albino mice have shown notable tumor growth inhibition.[1][2]
Data Presentation
The following table summarizes the in vivo anticancer activity of selected this compound derivatives against EAC in mice.[1] The data is presented as the mean ± standard error of the mean (SEM).
| Compound | Dose (mg/kg) | Tumor Volume (mL) | Tumor Cell Count (x 10⁷) | Mean Survival Time (Days) | % Increase in Lifespan |
| Control (EAC) | - | 3.2 ± 0.15 | 18.5 ± 0.8 | 19.27 ± 0.06 | - |
| Derivative 2 | 25 | 1.45 ± 0.08 | 8.4 ± 0.4 | 26.82 ± 0.12 | 39.18 |
| Derivative 3 | 25 | 1.25 ± 0.07 | 7.2 ± 0.3 | 30.48 ± 0.10 | 58.17 |
| Derivative 11 | 25 | 1.55 ± 0.09 | 8.9 ± 0.5 | 25.15 ± 0.14 | 30.51 |
| 5-Fluorouracil | 20 | 0.5 ± 0.03 | 2.9 ± 0.1 | 37.42 ± 0.09 | 94.19 |
Haematological parameters were also assessed, with treated groups showing a reversal of EAC-induced alterations in hemoglobin, RBC, and WBC counts, indicating a protective effect on the hematopoietic system.[1]
Experimental Protocol: Evaluation of Anticancer Activity in EAC Mice
This protocol outlines the methodology for inducing Ehrlich ascites carcinoma in mice and evaluating the anticancer efficacy of test compounds.[2][3]
1. Animal Model:
-
Species: Swiss albino mice
-
Weight: 20-25 g
-
Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment with ad libitum access to food and water.
2. EAC Cell Maintenance and Transplantation:
-
Maintain EAC cells by serial intraperitoneal (IP) transplantation in mice.
-
For tumor induction, aspirate ascitic fluid from a donor mouse, and dilute with sterile normal saline to a final concentration of 2.5 x 10⁶ cells/0.1 mL.
-
Inject 0.2 mL of the cell suspension subcutaneously into the mammary fat pad of each mouse.[2]
3. Experimental Design:
-
Divide the animals into groups (n=6 per group):
-
Group I: Normal control (no EAC induction).
-
Group II: EAC control (vehicle treatment).
-
Group III: Test compound (e.g., 25 mg/kg, IP).
-
Group IV: Positive control (e.g., 5-Fluorouracil, 20 mg/kg, IP).
-
-
Commence treatment 24 hours after EAC inoculation and continue for a specified period (e.g., 10 days).
4. Data Collection and Analysis:
-
Tumor Volume: Measure the tumor size with calipers every other day and calculate the volume using the formula: Volume = 0.52 × (length) × (width)².
-
Mean Survival Time (MST): Monitor the animals daily and record the date of death. Calculate MST for each group.
-
Tumor Cell Count: At the end of the experiment, collect the ascitic fluid and determine the viable cell count using the trypan blue exclusion method.
-
Haematological Parameters: Collect blood via retro-orbital puncture and analyze for hemoglobin, RBC, and WBC counts.
Experimental Workflow
Putative Signaling Pathway: Induction of Apoptosis
The anticancer activity of many thiadiazole derivatives is attributed to their ability to induce apoptosis in cancer cells.[4] The following diagram illustrates a simplified putative signaling pathway for apoptosis.
Diuretic Activity in Rat Model
Certain derivatives of this compound have been investigated for their diuretic properties. In vivo studies in rats have demonstrated an increase in urine output and electrolyte excretion.[4][5]
Data Presentation
The following table summarizes the diuretic effect of a 5-benzylthio-1,3,4-thiadiazol-2-amine derivative in rats.[4]
| Treatment | Dose (mg/kg) | Urine Volume (mL/5h) | Na⁺ Excretion (mEq/L) | K⁺ Excretion (mEq/L) | Cl⁻ Excretion (mEq/L) |
| Control (Saline) | - | 1.5 ± 0.2 | 18.5 ± 1.5 | 10.2 ± 0.8 | 25.1 ± 2.0 |
| Thiadiazole Derivative | 50 | 4.8 ± 0.4 | 45.3 ± 3.2 | 15.8 ± 1.1 | 58.6 ± 4.5 |
| Furosemide | 10 | 6.2 ± 0.5 | 60.1 ± 4.8 | 20.5 ± 1.5 | 75.3 ± 5.9 |
| *p < 0.05 compared to control. |
Experimental Protocol: Evaluation of Diuretic Activity in Rats
This protocol is a standard method for screening compounds for diuretic activity in rats.[1][6]
1. Animal Model:
-
Species: Wistar or Sprague-Dawley rats
-
Weight: 200-250 g
-
Housing: House animals in metabolic cages for acclimatization and urine collection.
2. Experimental Procedure:
-
Fast the animals for 18 hours with free access to water.
-
Administer a saline load (e.g., 0.9% NaCl, 25 mL/kg, orally) to ensure adequate hydration and urine flow.
-
Divide the animals into groups (n=6 per group):
-
Group I: Control (vehicle).
-
Group II: Test compound (e.g., 50 mg/kg, orally).
-
Group III: Positive control (e.g., Furosemide, 10 mg/kg, orally).
-
-
Place the animals back into the metabolic cages immediately after dosing.
3. Data Collection and Analysis:
-
Collect urine at regular intervals (e.g., every hour for 5 hours).
-
Measure the total urine volume for each animal.
-
Analyze urine samples for electrolyte concentrations (Na⁺, K⁺, Cl⁻) using a flame photometer or ion-selective electrodes.
Experimental Workflow
Putative Signaling Pathway: Renal Action
The diuretic effect of many compounds involves the modulation of ion transporters in the renal tubules. The following diagram illustrates a simplified putative mechanism of action in the nephron.
Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
Thiadiazole derivatives have been reported to possess anti-inflammatory properties. The carrageenan-induced paw edema model in rats is a widely used assay to evaluate the acute anti-inflammatory activity of novel compounds.[7][8][9][10]
Data Presentation
The following table presents illustrative data on the anti-inflammatory effect of a thiadiazole derivative in the carrageenan-induced rat paw edema model.
| Treatment | Dose (mg/kg) | Paw Edema Volume (mL) at 3h | % Inhibition of Edema |
| Control (Carrageenan) | - | 0.85 ± 0.05 | - |
| Thiadiazole Derivative | 50 | 0.42 ± 0.03 | 50.6 |
| Indomethacin | 10 | 0.30 ± 0.02 | 64.7 |
| *p < 0.05 compared to control. |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol describes the induction of acute inflammation in the rat paw and the assessment of the anti-inflammatory effects of a test compound.[7][8]
1. Animal Model:
-
Species: Wistar or Sprague-Dawley rats
-
Weight: 150-200 g
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
2. Experimental Procedure:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Divide the animals into groups (n=6 per group):
-
Group I: Control (vehicle).
-
Group II: Test compound (e.g., 50 mg/kg, orally).
-
Group III: Positive control (e.g., Indomethacin, 10 mg/kg, orally).
-
-
Administer the test compound or vehicle 1 hour before carrageenan injection.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
3. Data Collection and Analysis:
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculate the edema volume as the difference between the paw volume at each time point and the initial paw volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Experimental Workflow
Putative Signaling Pathway: Inhibition of Inflammatory Mediators
The anti-inflammatory action of many drugs involves the inhibition of pro-inflammatory enzymes and cytokines. The following diagram illustrates a simplified putative signaling pathway for inflammation.
Disclaimer: The information provided in these application notes is for research purposes only. The experimental protocols are intended as a guide and may require optimization for specific research needs. The signaling pathways are putative and represent simplified models of complex biological processes.
References
- 1. A method for screening diuretic agents in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Subcutaneous Ehrlich Ascites Carcinoma mice model for studying cancer-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 5. biopolymers.org.ua [biopolymers.org.ua]
- 6. Screening of Diuretics - BioPharma Notes [biopharmanotes.com]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inotiv.com [inotiv.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
Protocol for preparing stock solutions of 5-Benzyl-1,3,4-thiadiazol-2-amine in DMSO
Application Note and Protocol
Topic: Protocol for Preparing Stock Solutions of 5-Benzyl-1,3,4-thiadiazol-2-amine in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a small molecule of interest in various research fields, including medicinal chemistry. For reliable and reproducible experimental results in biological assays, the accurate preparation of a stable, concentrated stock solution is critical. Dimethyl Sulfoxide (DMSO) is a powerful and widely used aprotic solvent in biological research due to its exceptional ability to dissolve a broad spectrum of polar and nonpolar organic compounds and its miscibility with aqueous media.[1][2] However, improper handling can lead to issues such as compound precipitation upon dilution or cellular toxicity.[1][3]
This document provides a detailed, standardized protocol for the preparation, storage, and handling of stock solutions of this compound in DMSO. Adherence to these guidelines is crucial for ensuring compound integrity, concentration accuracy, and the validity of experimental data.
Data Presentation
A summary of the essential quantitative data for this compound is presented in Table 1.
| Parameter | Value | Reference / Note |
| Compound Name | This compound | N/A |
| CAS Number | 16502-08-2 | [4][5] |
| Molecular Formula | C₉H₉N₃S | [4][5] |
| Molecular Weight | 191.25 g/mol | [4] |
| Appearance | White to off-white solid | Visual inspection upon receipt. |
| Purity | ≥98% | Verify from Certificate of Analysis. |
| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | High-purity, cell culture grade. |
| Recommended Stock Concentration | 10 mM - 50 mM | Dependent on experimental needs and solubility limits. |
| Storage of Stock Solution | -20°C (short-term) or -80°C (long-term) | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[2][6] |
Experimental Protocol
This protocol describes the preparation of a 10 mM stock solution of this compound. Adjust calculations accordingly for different desired concentrations.
Materials and Equipment
-
This compound powder (Purity ≥98%)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance (accurate to at least 0.1 mg)
-
Sterile microcentrifuge tubes (1.5 mL or 2.0 mL) or amber glass vials
-
Vortex mixer
-
Pipettes and sterile, nuclease-free pipette tips
-
Water bath sonicator (optional)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, chemical-resistant gloves
Calculation of Mass
To prepare a stock solution of a specific molarity, use the following formula:
Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol ) / 1000
Example for 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mM × 1 mL × 191.25 g/mol / 1000
-
Mass (mg) = 1.91 mg
Step-by-Step Procedure
-
Preparation: Put on appropriate PPE and perform all steps in a well-ventilated area or a chemical fume hood.[2]
-
Weighing: Carefully weigh out the calculated mass (e.g., 1.91 mg) of this compound powder using an analytical balance. Transfer the powder into a sterile microcentrifuge tube or amber vial.
-
Adding Solvent: Add the desired volume of high-purity DMSO (e.g., 1 mL) to the tube containing the compound.
-
Dissolution:
-
Securely cap the tube and vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved.[2]
-
Visually inspect the solution against a light source to ensure there are no undissolved particulates.
-
If the compound does not dissolve completely, sonicate the tube in a room temperature water bath for 5-10 minutes.[1]
-
Gentle warming in a water bath (not exceeding 37°C) can also be used to aid dissolution, but should be applied cautiously as heat may degrade some compounds.[1][2]
-
-
Storage and Handling:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes (e.g., amber microcentrifuge tubes). This practice is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[1][7]
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6]
-
Preparation of Working Solutions
-
When preparing working solutions for cell-based assays, the final concentration of DMSO should typically be kept below 0.5% to avoid cytotoxicity.[1][6]
-
It is recommended to perform serial dilutions of the high-concentration stock in 100% DMSO first before making the final dilution in the aqueous assay medium. This stepwise approach helps prevent the compound from precipitating out of the solution.[1][7]
-
Always include a vehicle control in experiments, which consists of the assay medium with the same final concentration of DMSO used for the compound treatment.[1]
Safety Precautions
-
Always handle chemical compounds and solvents in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[2]
-
DMSO is readily absorbed through the skin and can act as a carrier for dissolved substances.[2] Avoid all direct contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for both this compound and DMSO before handling.
Mandatory Visualization
Caption: Workflow for preparing a stock solution in DMSO.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 5-Benzyl-1,3,4-thiadiazol-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Benzyl-1,3,4-thiadiazol-2-amine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am getting a very low yield for my this compound synthesis. What are the common causes and how can I improve it?
A1: Low yield is a frequent issue in the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles. Several factors can contribute to this problem. Here's a systematic troubleshooting approach:
-
Inadequate Acidic Conditions: The cyclization of the thiosemicarbazide intermediate to the thiadiazole ring typically requires strong acidic and dehydrating conditions.[1][2]
-
Troubleshooting:
-
Ensure your cyclizing agent (e.g., concentrated sulfuric acid, polyphosphoric acid) is of good quality and used in sufficient quantity.
-
Verify the pH of your reaction mixture if possible, although direct measurement in concentrated acids is not feasible. The key is to use a strong dehydrating acid.
-
-
-
Suboptimal Reaction Temperature and Time: The reaction kinetics are highly dependent on temperature and duration.
-
Troubleshooting:
-
If the reaction is performed at room temperature, consider gentle heating (e.g., 60-70°C) to facilitate the reaction.[1]
-
Conversely, excessive heat can lead to decomposition of the starting materials or the product. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
-
Purity of Starting Materials: Impurities in phenylacetic acid or thiosemicarbazide can interfere with the reaction, leading to side products and lower yields.
-
Troubleshooting:
-
Use high-purity starting materials. If necessary, recrystallize the phenylacetic acid and thiosemicarbazide before use.
-
-
-
Incomplete Intermediate Formation: The initial reaction between phenylacetic acid (or its derivative) and thiosemicarbazide to form the acylthiosemicarbazide intermediate may be incomplete.
-
Troubleshooting:
-
Consider a two-step approach where you first synthesize and isolate the acylthiosemicarbazide intermediate before proceeding with the cyclization.
-
-
Q2: What are the most effective cyclizing agents for the synthesis of this compound?
A2: Several dehydrating and cyclizing agents can be employed for this synthesis. The choice of agent can significantly impact the reaction yield and conditions.
-
Concentrated Sulfuric Acid (H₂SO₄): A common and effective reagent that acts as both a catalyst and a dehydrating agent.[1]
-
Polyphosphoric Acid (PPA): Another strong dehydrating agent that can promote the cyclization, often used at elevated temperatures.
-
Phosphorus Oxychloride (POCl₃): A powerful dehydrating agent, often used with a base or in a suitable solvent.[3]
-
Polyphosphate Ester (PPE): A milder alternative to more hazardous reagents like POCl₃, which can be used for a one-pot synthesis.[4]
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
A3: The formation of side products is a common challenge. The most likely impurities include:
-
Unreacted Starting Materials: Phenylacetic acid and thiosemicarbazide may remain if the reaction is incomplete.
-
Acylthiosemicarbazide Intermediate: The open-chain intermediate, N-(phenylacetyl)thiosemicarbazide, may be present if the cyclization is not complete.
-
Oxadiazole Formation: Under certain oxidative conditions, the corresponding 2-amino-5-benzyl-1,3,4-oxadiazole could potentially form, although this is less common under the typical acidic conditions used for thiadiazole synthesis.
-
Decomposition Products: At excessively high temperatures, the starting materials or the desired product may decompose, leading to a complex mixture of byproducts.
Q4: What is the best method for purifying the crude this compound?
A4: The purification method will depend on the nature and quantity of the impurities.
-
Recrystallization: This is the most common and often effective method for purifying the final product. Ethanol is a frequently used solvent for recrystallization.[2] The crude product, which often precipitates from the reaction mixture upon neutralization or cooling, can be collected by filtration and then recrystallized.[1]
-
Column Chromatography: If recrystallization does not provide a product of sufficient purity, silica gel column chromatography can be employed. A solvent system of ethyl acetate and hexane is a good starting point for elution.
Data Presentation: Reaction Conditions and Yields
The following table summarizes various reported conditions for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles, which are applicable to the synthesis of this compound.
| Starting Materials | Cyclizing Agent/Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |
| Phenylacetic Acid, Thiosemicarbazide | Conc. H₂SO₄ | - | 60-70°C, 5 h | Not specified for benzyl | [1] |
| Phenylacetic Acid, Thiosemicarbazide | Polyphosphate Ester (PPE) | Chloroform | Reflux, 10 h | ~40-70% (for analogues) | [4] |
| Phenylacetic Acid, Thiosemicarbazide | Phosphorus Oxychloride (POCl₃) | - | Reflux, 2 h | Not specified for benzyl | [3] |
| Substituted Benzoic Acid, Thiosemicarbazide | Conc. H₂SO₄ | Ethanol | Reflux, 1.5 h | Not specified for benzyl | [2] |
Experimental Protocols
Protocol 1: Synthesis using Concentrated Sulfuric Acid [1]
-
To 20 mL of concentrated sulfuric acid, add 0.02 mol of N-(phenylacetyl)thiosemicarbazide portion-wise with constant stirring, ensuring the temperature does not rise excessively.
-
Heat the reaction mixture to 60-70°C for 5 hours.
-
Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice with stirring.
-
Neutralize the solution with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) until a precipitate forms.
-
Filter the crude product, wash it thoroughly with water to remove any inorganic salts, and dry it.
-
Purify the crude product by recrystallization from ethanol.
Protocol 2: Synthesis using Polyphosphate Ester (PPE) [4]
-
In a round-bottom flask, dissolve 5 mmol of phenylacetic acid and 5 mmol of thiosemicarbazide in a mixture of 20 g of polyphosphate ester (PPE) and 30 mL of chloroform.
-
Heat the reaction mixture to reflux and maintain for 10 hours.
-
After cooling, add 15 mL of distilled water to the mixture.
-
Neutralize the remaining PPE with a saturated solution of sodium bicarbonate.
-
The product may precipitate out. If it remains in the organic layer, separate the chloroform layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography.
Visualizations
Caption: General synthesis pathway for this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 4. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Amino-1,3,4-thiadiazoles
This guide provides troubleshooting for common side reactions and issues encountered during the synthesis of 2-amino-1,3,4-thiadiazoles, a crucial scaffold in medicinal chemistry.[1]
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yields in 2-amino-1,3,4-thiadiazole synthesis can stem from several factors:
-
Purity of Starting Materials: Ensure that the thiosemicarbazide and the carboxylic acid (or its derivative) are pure and dry. Impurities can interfere with the reaction.
-
Ineffective Cyclizing Agent: The choice and amount of the cyclizing agent are critical. Strong dehydrating acids like concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or reagents like phosphorus oxychloride (POCl₃) are commonly used.[2][3] The effectiveness of these agents can be substrate-dependent. For sensitive substrates, alternative methods might be necessary.
-
Suboptimal Reaction Conditions: Temperature and reaction time must be optimized. Insufficient heating may lead to incomplete reaction, while excessive heat can cause decomposition of reactants or products. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint.
-
Side Reactions: Competing reactions, such as the formation of 1,2,4-triazole isomers or N,N'-diacylhydrazines, can consume starting materials and reduce the yield of the desired product.[4][5]
Q2: I've isolated my product, but it's impure. What are the likely contaminants?
A2: Common impurities include:
-
Unreacted Starting Materials: If the reaction does not go to completion, you will have leftover thiosemicarbazide and carboxylic acid. This can be checked by comparing the TLC of the crude product with the starting materials.
-
Isomeric Byproducts: The formation of 1,2,4-triazole-3-thiones is a known side reaction, particularly under neutral or alkaline conditions.[4] The use of a strong acid medium typically favors the formation of the 1,3,4-thiadiazole ring.[4]
-
N,N'-Diacylhydrazine Formation: This side product can arise from the reaction of the acylthiosemicarbazide intermediate with another molecule of the carboxylic acid or acid chloride.[5]
-
Salts: If the workup involves neutralization, residual inorganic salts may contaminate the product. Ensure thorough washing of the crude solid.
Q3: How can I prevent the formation of the isomeric 1,2,4-triazole byproduct?
A3: The regioselectivity of the cyclization is highly dependent on the reaction conditions. Acid-catalyzed cyclization strongly favors the formation of the 2-amino-1,3,4-thiadiazole. The acidic medium protonates the acylthiosemicarbazide intermediate, facilitating the intramolecular nucleophilic attack of the sulfur atom and subsequent dehydration to form the thiadiazole ring.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Formation | Ineffective cyclizing agent for the specific substrate. | Different substrates may require different cyclizing agents. If concentrated H₂SO₄ fails, consider trying phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[2][6] Milder, modern methods using reagents like p-toluenesulfonyl chloride (p-TsCl) in NMP can also be effective.[7] |
| Insufficient activation of the carboxylic acid. | For direct reactions with carboxylic acids, ensure the dehydrating agent is potent. Using an acid chloride or anhydride precursor can improve reactivity. | |
| Product Contaminated with a Symmetrical Byproduct | Formation of N,N'-diacylhydrazine. | This often occurs when using acid chlorides. Ensure slow, controlled addition of the acid chloride to the thiosemicarbazide at a low temperature to minimize over-acylation. |
| Multiple Spots on TLC, Difficult Purification | Formation of multiple side products (e.g., triazoles, oxadiazoles). | Confirm the identity of the main spots using LC/MS if available. Optimize the reaction conditions (solvent, temperature, catalyst) to favor the desired product. For instance, the use of p-TsCl can sometimes lead to the formation of 2-amino-1,3,4-oxadiazoles.[7] |
| Final Product is a Tar or Oily Substance | Decomposition of starting materials or product. | This can happen if the reaction temperature is too high or the reaction is run for too long. Use TLC to monitor the reaction and stop it once the starting material is consumed. Consider using less harsh cyclizing agents or lower reaction temperatures. |
Comparative Data on Cyclization Methods
The choice of synthetic method can significantly impact yield and reaction conditions. Below is a comparison of common approaches for the synthesis of 2-amino-5-(p-anisyl)-1,3,4-thiadiazole.
| Method | Catalyst/Reagent | Reaction Time | Yield (%) | Reference |
| Conventional Heating | Conc. H₂SO₄ / Ethanol | 4 hours | 82% | |
| Conventional Heating | PPA | 1.5 hours | ~92% | [6] |
| Microwave Irradiation | POCl₃ | 3-5 minutes | 75% | [8] |
| Microwave Irradiation | MgSO₄ (solid support) | 5 minutes | 70% | |
| Solvent-Free Heating | None | 3 hours | 65% |
Experimental Protocols
Protocol 1: General Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazoles using Sulfuric Acid
This protocol is a conventional and effective method for many substituted aromatic carboxylic acids.
Materials:
-
Substituted aromatic carboxylic acid (0.05 mol)
-
Thiosemicarbazide (0.05 mol)
-
Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Ice-cold water
Procedure:
-
Dissolve the aromatic carboxylic acid (0.05 mol) in ethanol.
-
In a separate flask, dissolve thiosemicarbazide (0.05 mol) in a minimal amount of warm water and add it to the ethanolic acid solution with constant stirring.
-
Carefully add a few drops of concentrated H₂SO₄ to the mixture.
-
Heat the reaction mixture at 80-90°C for 4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution by slowly adding 10% Na₂CO₃ solution until the pH is basic, causing the product to precipitate.
-
Filter the solid product, wash it thoroughly with cold water to remove any residual salts, and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water mixture) to obtain the pure 2-amino-5-aryl-1,3,4-thiadiazole.[9]
Protocol 2: Purification by Recrystallization
Purification is crucial to remove unreacted starting materials and side products.
Procedure:
-
Transfer the crude, dry 2-amino-1,3,4-thiadiazole product into an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol, or a DMF/water mixture[9]).
-
Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a few more minutes.
-
Hot-filter the solution through a fluted filter paper to remove the charcoal or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Visualized Workflows and Pathways
General Reaction Pathway and Potential Side Products
The desired reaction involves the condensation of a carboxylic acid with thiosemicarbazide to form an acylthiosemicarbazide intermediate, which then undergoes acid-catalyzed cyclodehydration. However, side reactions can occur.
Caption: Reaction pathways in 2-amino-1,3,4-thiadiazole synthesis.
Troubleshooting Workflow for Low Yield
When encountering low yields, a systematic approach can help identify the root cause.
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. dovepress.com [dovepress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bu.edu.eg [bu.edu.eg]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nanobioletters.com [nanobioletters.com]
- 9. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
Troubleshooting low yield in thiadiazole cyclization reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in thiadiazole cyclization reactions.
Frequently Asked Questions (FAQs)
Q1: My thiadiazole cyclization reaction has a very low yield. What are the most common initial checks I should perform?
Low yields in thiadiazole synthesis can often be attributed to a few key factors. A systematic initial check should include:
-
Purity of Starting Materials: The purity of reactants, such as α-haloketones, thioamides, thiosemicarbazides, and carboxylic acids, is critical. Impurities can lead to unwanted side reactions, such as the formation of oxazole byproducts if the thioamide is contaminated with its corresponding amide.[1]
-
Anhydrous Reaction Conditions: Many thiadiazole cyclization reactions are sensitive to moisture. Ensure all solvents and reagents are anhydrous, as water can inhibit the reaction or lead to hydrolysis of starting materials and intermediates.[1]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. This will help determine if the reaction has gone to completion, if starting materials are being consumed, and if significant side products are forming.[1]
-
Temperature Control: The reaction temperature is a crucial parameter. Some reactions require heating to overcome the activation energy, while others may need to be cooled to prevent side reactions and decomposition.[2]
Q2: I'm observing multiple spots on my TLC plate. What are the likely side products in my thiadiazole synthesis?
The formation of multiple products is a common issue. Depending on the specific thiadiazole isomer and synthetic route, common side products can include:
-
Unreacted Starting Materials: If the reaction is incomplete, you will see spots corresponding to your initial reactants.[1]
-
Oxadiazole Derivatives: In the synthesis of 1,3,4-thiadiazoles, the formation of the corresponding 1,3,4-oxadiazole is a common side product. This can often be identified by mass spectrometry due to its lower molecular weight.[3]
-
Isomeric Byproducts: Depending on the substrates, the formation of isomeric thiadiazoles is possible.[1]
-
Dimerization or Polymerization: Starting materials or reactive intermediates can sometimes undergo self-condensation, leading to higher molecular weight byproducts.[1]
-
1,2,4-Triazole Derivatives: In the synthesis of 1,3,4-thiadiazoles from thiosemicarbazide, the formation of 1,2,4-triazoles can occur, particularly under alkaline conditions.[2]
Q3: How do I choose the right cyclizing or dehydrating agent for my 1,3,4-thiadiazole synthesis?
The choice of cyclizing or dehydrating agent is critical and substrate-dependent. Commonly used agents include:
-
Strong Acids: Concentrated sulfuric acid (H₂SO₄) and polyphosphoric acid (PPA) are effective dehydrating agents.[2]
-
Phosphorus Reagents: Phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are frequently used.[2][4]
-
Lawesson's Reagent: This reagent can be particularly useful to favor the formation of the thiadiazole over the corresponding oxadiazole side product.[3] The optimal choice and amount of the agent should be determined through experimental optimization.[2]
Troubleshooting Guides
Issue 1: Low Yield in Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a versatile method for preparing thiazoles from α-haloketones and a thioamide source.
Caption: Troubleshooting logic for low yield in Hantzsch thiazole synthesis.
Issue 2: Low Yield in Hurd-Mori Synthesis of 1,2,3-Thiadiazoles
The Hurd-Mori synthesis involves the cyclization of hydrazones with thionyl chloride (SOCl₂).
-
Substrate Suitability: The electronic nature of the substituents on the hydrazone precursor is critical. Electron-withdrawing groups often lead to higher yields, while electron-donating groups can result in poor conversion.[5] The precursor must also possess an α-methylene group for the cyclization to proceed.[5]
-
Reagent Quality: Use freshly distilled or a new bottle of thionyl chloride, as it can decompose upon exposure to moisture. An excess of SOCl₂ is often used to drive the reaction to completion.[5]
-
Temperature Control: The reaction is often performed at low temperatures initially, followed by warming or reflux. The optimal temperature profile is substrate-dependent.[5]
-
Anhydrous Conditions: The solvent (commonly Dichloromethane - DCM or chloroform) must be anhydrous, as water reacts violently with thionyl chloride.[5]
Caption: Experimental workflow for the Hurd-Mori synthesis of 1,2,3-thiadiazoles.
Data Presentation
Table 1: Effect of N-Protecting Group on the Yield of Pyrrolo[2,3-d][1][4][6]thiadiazole Synthesis via Hurd-Mori Reaction
| N-Protecting Group | Yield (%) | Reference |
| Methyl (Electron-donating) | 25 | [7] |
| Ethyl (Electron-donating) | 15 | [7] |
| Methyl Carbamate (Electron-withdrawing) | 94 | [7] |
This data highlights the significant impact of electronic effects on the success of the Hurd-Mori cyclization. Electron-withdrawing groups on the nitrogen atom of the precursor lead to substantially higher yields.[7]
Table 2: Optimization of Hantzsch Thiazole Synthesis Conditions
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Water | 100 | 3.5 | 65 |
| 2 | None | Ethanol | 65 | 3.5 | 70 |
| 3 | SiW/SiO₂ (15%) | Water | 100 | 2.5 | 79 |
| 4 | SiW/SiO₂ (15%) | Ethanol/Water (1:1) | 65 | 2 | 90 |
| 5 | SiW/SiO₂ (15%) | Ethanol/Water (1:1) | Room Temp | 1.5 (Ultrasonic) | 88 |
Reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and benzaldehyde. Data adapted from a study on environmentally benign Hantzsch synthesis.
The use of a silica-supported tungstosilisic acid (SiW/SiO₂) catalyst in an ethanol/water mixture significantly improves the yield and reduces the reaction time compared to the uncatalyzed reaction.
Experimental Protocols
Protocol 1: General Procedure for Hantzsch Synthesis of 2-Aminothiazole
This protocol is adapted for the synthesis of the parent 2-aminothiazole.
Materials:
-
Thiourea
-
Chloroacetaldehyde (50% aqueous solution)
-
Water
-
Sodium Carbonate solution
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Buchner funnel and filtration flask
Procedure:
-
In a round-bottom flask, dissolve thiourea (0.1 mol) in 50 mL of water, with gentle warming if necessary.
-
Cool the solution to room temperature.
-
Slowly add the 50% aqueous solution of chloroacetaldehyde (0.1 mol) dropwise over 15 minutes with stirring.
-
After the addition is complete, heat the mixture to reflux for 2 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture by adding a saturated solution of sodium carbonate until the pH is approximately 8.
-
The product should precipitate upon neutralization.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold water.
-
Dry the product. The expected yield is typically in the range of 75-85%.[6]
Protocol 2: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazole from Thiosemicarbazide and Carboxylic Acid
This protocol utilizes phosphorus pentachloride in a solid-phase reaction.
Materials:
-
Thiosemicarbazide
-
Substituted Carboxylic Acid
-
Phosphorus Pentachloride (PCl₅)
-
Sodium Carbonate solution (5%)
-
Recrystallization solvent (e.g., DMF/Water mixture)
Equipment:
-
Dry reaction vessel (e.g., mortar and pestle)
-
Beaker
-
Filtration apparatus
Procedure:
-
In a dry reaction vessel, add thiosemicarbazide (1 equivalent), the desired carboxylic acid (1-1.2 equivalents), and phosphorus pentachloride (1-1.2 equivalents).[4]
-
Grind the mixture evenly at room temperature until a homogeneous solid is formed. Let it stand to complete the reaction.
-
Transfer the crude product to a beaker.
-
Carefully add a 5% sodium carbonate solution until the pH of the mixture is between 8.0 and 8.2.[4]
-
Filter the resulting solid precipitate.
-
Wash the filter cake with water.
-
Dry the solid and then recrystallize it from a suitable solvent system (e.g., a 1:2 mixture of DMF and water) to obtain the pure 2-amino-5-substituted-1,3,4-thiadiazole.[4] This method has been reported to produce high yields of over 90%.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Benzyl-1,3,4-thiadiazol-2-amine and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of 5-Benzyl-1,3,4-thiadiazol-2-amine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities include unreacted starting materials such as phenylacetic acid derivatives and thiosemicarbazide, as well as byproducts from side reactions.[1][2] Depending on the synthetic route, intermediates like 1-phenylacetyl-thiosemicarbazide may also be present if the cyclization is incomplete.[3][4]
Q2: My purified this compound shows poor solubility. What solvents are recommended for recrystallization?
A2: Recrystallization of 5-substituted-1,3,4-thiadiazol-2-amines has been successfully performed using solvents such as chloroform, ethanol, acetic acid, and ethanol/water mixtures.[5][6][7] The choice of solvent will depend on the specific derivative and its substituents.
Q3: I am observing significant peak tailing during silica gel chromatography of my 2-amino-1,3,4-thiadiazole derivative. What is the cause and how can I resolve it?
A3: Peak tailing on silica gel is a common issue when purifying basic compounds like 2-amino-1,3,4-thiadiazoles.[8] The basic amine group interacts strongly with the acidic silanol groups on the silica surface. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonium hydroxide, to your mobile phase.[8][9] Alternatively, using an amine-functionalized silica gel can also prevent these unwanted interactions.[8]
Q4: Can I use reversed-phase chromatography for the purification of these compounds?
A4: Yes, reversed-phase high-performance liquid chromatography (RP-HPLC) is a suitable method for purifying polar heterocyclic amines.[9] A C18 column is commonly used. For basic compounds, using a high pH mobile phase (e.g., 10 mM ammonium bicarbonate, pH 10) can improve peak shape and retention.[9] It is crucial to ensure your column is stable at high pH.[9]
Q5: My compound appears to be degrading on the silica gel column. What are my options?
A5: If your compound is unstable on acidic silica gel, it is advisable to switch to a more inert stationary phase.[9] Options include:
-
Reversed-phase chromatography: The non-polar stationary phase is less likely to cause acid-catalyzed degradation.[9]
-
Alumina (neutral or basic): This can be a good alternative to silica gel for acid-sensitive compounds.
-
Amine-functionalized silica: This stationary phase is designed to be more compatible with basic compounds.[8]
Troubleshooting Guides
Issue 1: Low Recovery from Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| No compound eluting from the column | The compound is highly polar and strongly adsorbed to the silica gel. | Gradually increase the polarity of the mobile phase. If using a dichloromethane/methanol system, consider adding a small percentage of ammonium hydroxide to the methanol to help displace the basic amine.[8] |
| Streaking or very broad peaks | Strong interaction between the basic amine and acidic silica gel. | Add a basic modifier like triethylamine (0.1-1%) to the mobile phase to compete for the active sites on the silica.[8][9] |
| Low overall yield after chromatography | The compound may be irreversibly adsorbed or degrading on the column. | Consider switching to a less acidic stationary phase like neutral alumina or using reversed-phase chromatography.[9] |
Issue 2: Product Contaminated with Starting Material After Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| Presence of thiosemicarbazide in the final product | Thiosemicarbazide has co-precipitated with the product. | Select a recrystallization solvent system where the solubility of the starting material is significantly higher than that of the product, even at low temperatures. Consider an acid-base workup before recrystallization. |
| Persistent presence of the starting carboxylic acid or nitrile | The starting material has similar solubility properties to the product in the chosen solvent. | An acid-base extraction can be effective. Dissolve the crude product in an organic solvent and wash with an aqueous base (e.g., sodium bicarbonate solution) to remove the acidic starting material. The basic 2-amino-1,3,4-thiadiazole will remain in the organic layer. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is a general guideline for the purification of this compound derivatives.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or chloroform).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent (e.g., dichloromethane). Adsorb the crude product onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.
-
Elution: Begin elution with a mobile phase of low polarity (e.g., Chloroform/Ethyl Acetate, 5:1 v/v).[5]
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate or methanol).
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification by Acid-Base Extraction
This method is useful for removing neutral or acidic impurities from the basic product.
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Dissolution: Dissolve the crude product mixture in an organic solvent such as ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with an aqueous acid solution (e.g., 1 M HCl). The basic this compound will move into the aqueous layer as its protonated salt.[9]
-
Separation: Separate the aqueous layer containing the protonated product.
-
Basification: Cool the aqueous layer in an ice bath and add a base (e.g., concentrated NaOH or NH4OH) until the solution is basic, which will precipitate the purified amine.[6]
-
Extraction: Extract the purified amine back into an organic solvent (e.g., ethyl acetate).
-
Drying and Evaporation: Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and evaporate the solvent to obtain the purified product.[9]
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for column chromatography of 2-amino-1,3,4-thiadiazoles.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | CAS#:16502-08-2 | Chemsrc [chemsrc.com]
- 3. mdpi.com [mdpi.com]
- 4. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure [mdpi.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. biotage.com [biotage.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Thiadiazole Compound Solubility for Biological Assays
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address challenges associated with the poor solubility of thiadiazole compounds in biological assays.
Frequently Asked Questions (FAQs)
Q1: My thiadiazole compound is precipitating in my aqueous assay buffer. What is the first step I should take?
A1: The initial and most critical step is to determine the kinetic and thermodynamic solubility of your compound in the specific assay buffer. This will provide a baseline understanding of its solubility limits. We recommend preparing a high-concentration stock solution in an organic solvent like DMSO and then performing serial dilutions into your aqueous buffer. Observe for precipitation both immediately and over time.
Q2: What are the most common organic solvents for dissolving thiadiazole compounds?
A2: Dimethyl sulfoxide (DMSO) is the most widely used organic solvent for creating stock solutions of poorly soluble compounds for biological assays. Other options include dimethylformamide (DMF) and ethanol. However, it is crucial to keep the final concentration of the organic solvent in the assay low (typically <1%, and often <0.1%) to avoid solvent-induced artifacts and cytotoxicity.
Q3: Can I use surfactants or cyclodextrins to improve the solubility of my thiadiazole compound?
A3: Yes, surfactants and cyclodextrins are common excipients used to enhance the solubility of poorly soluble compounds. Surfactants like Tween 80 and Pluronic F-68 can form micelles that encapsulate the compound, while cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes. It is essential to determine the critical micelle concentration (CMC) for surfactants and to test for any potential interference of these excipients with your assay.
Q4: How can I assess the impact of different formulation strategies on the solubility of my compound?
A4: A systematic approach is recommended. This involves preparing different formulations of your thiadiazole compound and then measuring its apparent solubility in your assay buffer. Key parameters to test include different co-solvents, varying concentrations of excipients, and the effect of pH if your compound has ionizable groups.
Troubleshooting Guide
Issue 1: Compound Precipitation Upon Dilution from DMSO Stock
Cause: The aqueous buffer has a much lower solubilizing capacity for your compound than the DMSO stock solution. When the DMSO concentration is diluted, the compound's solubility limit in the mixed solvent system is exceeded, leading to precipitation.
Solutions:
-
Decrease the final compound concentration: If your assay sensitivity allows, working at a lower final concentration of the thiadiazole compound may keep it below its solubility limit.
-
Optimize the co-solvent concentration: While keeping the final DMSO concentration as low as possible, you can experiment with slightly higher, yet still biologically acceptable, concentrations to see if it improves solubility.
-
Employ solubility enhancers: Introduce excipients like cyclodextrins or non-ionic surfactants into your assay buffer.
Issue 2: Inconsistent Results or Poor Reproducibility in Biological Assays
Cause: This can often be attributed to partial precipitation of the compound, leading to variations in the actual concentration of the soluble, active compound in the assay wells.
Solutions:
-
Visual inspection: Before and after adding your compound to the assay plate, carefully inspect the wells for any signs of precipitation (e.g., cloudiness, visible particles).
-
Pre-equilibration: After diluting your compound into the assay buffer, allow it to equilibrate for a period (e.g., 30 minutes to an hour) before adding it to your cells or other biological components. This can help to ensure that any precipitation that will occur has already happened.
-
Sonication: Briefly sonicating the diluted compound solution can sometimes help to break up small aggregates and transiently improve solubility.
Data Presentation: Solubility Enhancement Strategies
The following table summarizes common strategies and their typical working concentrations for improving the solubility of poorly soluble compounds like thiadiazoles.
| Strategy | Agent | Typical Starting Concentration | Mechanism of Action | Considerations |
| Co-solvency | DMSO | < 1% (v/v) | Increases the polarity of the solvent mixture. | Potential for cytotoxicity and assay interference at higher concentrations. |
| Ethanol | < 1% (v/v) | Increases the polarity of the solvent mixture. | Can have biological effects; check for assay compatibility. | |
| Surfactants | Tween 80 | 0.01 - 0.1% (w/v) | Forms micelles to encapsulate the compound. | Determine CMC; potential for assay interference. |
| Pluronic F-68 | 0.02 - 0.2% (w/v) | Forms micelles to encapsulate the compound. | Biocompatible, but can also interfere with some assays. | |
| Cyclodextrins | HP-β-CD | 1 - 10 mM | Forms inclusion complexes with the compound. | Can sometimes extract cholesterol from cell membranes. |
| pH Adjustment | Buffers (e.g., PBS, Tris) | pH 5.0 - 8.0 | For ionizable compounds, solubility can be increased at a pH where the compound is in its ionized form. | Ensure the pH is compatible with your biological system. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This assay determines the solubility of a compound following dilution from a high-concentration organic stock solution into an aqueous buffer.
-
Prepare a 10 mM stock solution of your thiadiazole compound in 100% DMSO.
-
Serially dilute the stock solution in DMSO to create a range of concentrations (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).
-
Add 2 µL of each DMSO stock concentration to 98 µL of your aqueous assay buffer in a 96-well plate. This will result in a 1:50 dilution and a final DMSO concentration of 2%.
-
Mix the plate thoroughly and incubate at room temperature for 1-2 hours.
-
Measure the turbidity of each well using a plate reader at a wavelength of 620 nm.
-
The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is considered the kinetic solubility.
Protocol 2: Thermodynamic Solubility Assay
This assay measures the equilibrium solubility of a compound and is generally considered a more accurate representation of its true solubility.
-
Add an excess amount of the solid thiadiazole compound to a vial containing your aqueous assay buffer.
-
Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring no solid particles are transferred.
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS.
Visualizations
Preventing degradation of 5-Benzyl-1,3,4-thiadiazol-2-amine during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Benzyl-1,3,4-thiadiazol-2-amine. The information provided is intended to help prevent degradation of the compound during storage and experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and purity of this compound. Based on available data, the following conditions are recommended:
-
Temperature: The compound should be stored in a refrigerator at a temperature of 2-8°C.
-
Light: It is essential to protect the compound from light. Storage in an amber-colored, tightly sealed container is advised.
-
Atmosphere: While not always specified, storing under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation, especially for long-term storage.
-
Humidity: The compound should be stored in a dry environment. The use of desiccants is recommended to minimize exposure to moisture, which can promote hydrolysis.
Q2: I've observed a change in the color and physical appearance of my this compound sample. What could be the cause?
A change in color (e.g., from white/off-white to yellow or brown) or texture of the solid compound is often an indicator of degradation. The most likely causes are:
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of thiadiazole derivatives.
-
Oxidation: The amine group and the thiadiazole ring can be susceptible to oxidation, especially in the presence of air and light.
-
Hydrolysis: Although generally more stable than esters or amides, the thiadiazole ring can undergo hydrolysis under certain conditions, particularly in the presence of moisture.
-
Thermal Stress: While more stable at lower temperatures, prolonged exposure to elevated temperatures can accelerate degradation processes.
It is recommended to re-analyze the purity of the sample using a suitable analytical method, such as HPLC, if any physical changes are observed.
Q3: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of the 2-amino-1,3,4-thiadiazole scaffold and related compounds, the following degradation pathways are plausible:
-
Oxidative Degradation: The primary amine group can be a target for oxidation. The sulfur atom in the thiadiazole ring can also be oxidized to a sulfoxide or sulfone under strong oxidizing conditions.
-
Photodegradation: Similar to other aromatic and heterocyclic compounds, photodegradation can occur. For some thiazole-containing compounds, this can involve a reaction with singlet oxygen, leading to complex rearrangements and cleavage of the ring.
-
Hydrolytic Degradation: Although the 1,3,4-thiadiazole ring is relatively stable, it can be susceptible to hydrolysis under acidic or basic conditions, which could lead to ring-opening.
Below is a diagram illustrating the potential degradation points on the molecule.
Caption: Potential degradation sites on this compound.
Q4: How can I monitor the purity and detect degradation of my sample?
Several analytical techniques can be employed to assess the purity of this compound and detect any degradation products. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable approach.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is highly effective for separating the parent compound from its potential degradation products.
-
Thin-Layer Chromatography (TLC): TLC can be used for rapid qualitative assessment of purity.
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can be used to confirm the structure of the compound and identify major degradation products if they can be isolated.
-
Mass Spectrometry (MS): Useful for identifying the molecular weights of degradation products, often in conjunction with LC (LC-MS).
-
Infrared (IR) Spectroscopy: Can indicate changes in functional groups, such as the appearance of carbonyl peaks which might suggest oxidative degradation.
-
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to the degradation of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Change in physical appearance (color, clumping) | Exposure to light, heat, or moisture. | 1. Immediately transfer the compound to a fresh, dry, light-protected container. 2. Store at the recommended 2-8°C. 3. Use a desiccant in the storage container. 4. Re-evaluate the purity of the material using HPLC. |
| Unexpected peaks in HPLC chromatogram | Degradation of the compound. | 1. Identify the storage conditions that may have led to degradation (e.g., temperature fluctuations, light exposure). 2. If possible, use LC-MS to identify the mass of the impurity peaks to hypothesize their structures. 3. For future use, aliquot the compound into smaller quantities to minimize repeated opening and closing of the main container. |
| Poor solubility of the compound | The compound may have degraded into less soluble impurities. | 1. Verify the identity and purity of the compound using an appropriate analytical method. 2. If degradation is confirmed, it is advisable to use a fresh, pure batch of the compound for experiments. |
| Inconsistent experimental results | Degradation of the stock solution. | 1. Prepare fresh stock solutions for each experiment. 2. If stock solutions need to be stored, protect them from light and store at low temperatures. Evaluate the stability of the solution over time by HPLC. 3. Consider the compatibility of the solvent with the compound. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
This protocol outlines a general procedure for developing a stability-indicating HPLC method for this compound.
Objective: To develop an HPLC method capable of separating this compound from its degradation products generated under stress conditions.
Materials and Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
Methodology:
-
Forced Degradation Studies:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize a sample before injection.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and keep at room temperature for a specified time. Neutralize a sample before injection.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature, protected from light, for a specified time.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified time.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for a specified time.
-
-
Chromatographic Conditions Development:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Start with a gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol). A typical starting gradient could be from 10% to 90% organic phase over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determine the λmax of this compound using a UV-Vis spectrophotometer (typically in the range of 250-280 nm).
-
Injection Volume: 10-20 µL.
-
-
Method Optimization:
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Inject the stressed samples into the HPLC system.
-
Optimize the mobile phase composition and gradient to achieve good separation between the parent peak and all degradation product peaks (resolution > 1.5).
-
Ensure the parent peak is pure in all stressed samples by checking for peak purity using a photodiode array (PDA) detector if available.
-
The following diagram illustrates the workflow for developing a stability-indicating HPLC method.
Caption: Workflow for developing a stability-indicating HPLC method.
Data Summary
The following table summarizes hypothetical data from forced degradation studies on a related compound, 5-benzyl-1,3,4-oxadiazole-2-thiol, which can provide insights into the potential stability of this compound under similar conditions.
| Stress Condition | Duration | % Degradation (Hypothetical for Oxadiazole Analog) |
| 0.1 M HCl | 90 min | ~15% |
| 0.1 M NaOH | 90 min | ~25% |
| 3% H₂O₂ | Not specified | ~58% |
| Dry Heat (80°C) | 48 hours | ~1% |
| UV Light | Not specified | Complete Degradation |
Note: This data is for a structurally related compound and should be used as a general guide. Actual degradation rates for this compound may vary.
Preventative Measures and Formulation Strategies
To minimize degradation during storage and in formulations, consider the following strategies:
-
Use of Antioxidants: For formulations, especially liquids, the inclusion of antioxidants can be beneficial. Common antioxidants used in pharmaceutical formulations include:
-
Butylated hydroxytoluene (BHT)
-
Butylated hydroxyanisole (BHA)
-
Ascorbic acid (Vitamin C)
-
Tocopherol (Vitamin E)
-
-
pH Control: Maintaining the pH of a liquid formulation in a range where the compound is most stable (typically near neutral for many amines) can prevent acid or base-catalyzed hydrolysis.
-
Chelating Agents: If metal-catalyzed oxidation is a concern, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be effective.
-
Excipient Compatibility: When developing a solid dosage form, it is crucial to perform excipient compatibility studies to ensure that the chosen excipients do not promote the degradation of this compound.
The logical relationship for selecting a stabilization strategy is depicted below.
Caption: Logic diagram for selecting an appropriate stabilization strategy.
Technical Support Center: Interpreting Complex NMR Spectra of Substituted Thiadiazoles
Welcome to the technical support center for the NMR analysis of substituted thiadiazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for interpreting complex NMR spectra of this important class of heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the typical chemical shift ranges for protons and carbons in a substituted thiadiazole ring?
A1: The chemical shifts for protons and carbons in substituted thiadiazoles are influenced by the specific isomer (e.g., 1,3,4-thiadiazole, 1,2,4-thiadiazole), the nature of the substituents, and the solvent used. However, some general ranges can be expected. For 1,3,4-thiadiazole derivatives, the carbon atoms of the ring typically resonate in the range of δ 155–170 ppm.[1][2] In the case of 2,5-disubstituted 1,3,4-thiadiazoles, the two carbon signals can be observed between 158 and 169 ppm.[1][3] Protons directly attached to the thiadiazole ring are less common but their shifts are highly dependent on the electronic environment.
Q2: How do electron-donating and electron-withdrawing substituents affect the chemical shifts in a thiadiazole ring?
A2: Substituents have a significant impact on the electronic environment and thus the NMR chemical shifts of the thiadiazole ring. Electron-withdrawing groups, such as nitro or cyano groups, generally cause a downfield shift (higher ppm) of the signals of nearby carbons and protons due to deshielding effects. Conversely, electron-donating groups, like amino or methoxy groups, tend to cause an upfield shift (lower ppm) due to increased electron density and shielding. The magnitude of these shifts can often be correlated with Hammett substituent constants. Interestingly, for some carbons in the thiadiazole ring, a "reverse" substituent effect has been observed, where electron-withdrawing groups cause an upfield shift. This is attributed to π-polarization of the C=N, C=O, or C=S bonds within the heterocyclic system.[4]
Q3: My 1H NMR spectrum shows broad peaks. What could be the cause and how can I fix it?
A3: Broad peaks in an 1H NMR spectrum can arise from several factors:
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Chemical Exchange: Tautomerism, such as keto-enol or thione-thiol tautomerism, is common in substituted thiadiazoles, particularly those with amino, hydroxyl, or mercapto groups.[5][6] If the rate of exchange between tautomers is on the NMR timescale, it can lead to significant peak broadening. Changing the solvent or temperature can help to either slow down or speed up the exchange, resulting in sharper signals for the individual tautomers or an averaged signal, respectively.
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Low Solubility: If your compound is not fully dissolved in the NMR solvent, the presence of solid particles can disrupt the magnetic field homogeneity, leading to broad lines.[7] Ensure your sample is completely dissolved, and if necessary, filter it before analysis.
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High Concentration: Overly concentrated samples can lead to increased viscosity, which can also cause peak broadening.[7] Diluting the sample may help to sharpen the signals.
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Paramagnetic Impurities: Even trace amounts of paramagnetic metal ions can cause significant line broadening. Ensure your glassware is clean and consider using a chelating agent if contamination is suspected.
Q4: I have synthesized a substituted thiadiazole, but the NMR spectrum is much more complex than expected, suggesting the presence of multiple species. What could be the reason?
A4: The presence of more signals than anticipated can be due to a few reasons:
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Isomers: Your synthesis may have produced a mixture of isomers (e.g., regioisomers or geometric isomers).[7] For example, the reaction could yield both a 1,3,4- and a 1,2,4-thiadiazole, or cis/trans isomers if an exocyclic double bond is present. 2D NMR techniques like COSY, HSQC, and HMBC can be invaluable in identifying the different spin systems and connectivities for each isomer.
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Tautomers: As mentioned previously, tautomerism can result in multiple species in solution, each giving rise to its own set of NMR signals if the exchange is slow.[5][6]
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Rotamers: If a substituent on the thiadiazole ring has restricted rotation, you may observe distinct signals for each rotational isomer (rotamer).[7] Acquiring the spectrum at a higher temperature can sometimes coalesce these signals as the rotation becomes faster on the NMR timescale.
Troubleshooting Guides
Problem 1: Distinguishing Between Isomers of a Substituted Thiadiazole
Scenario: You have synthesized a disubstituted thiadiazole, and you are unsure whether you have the 1,3,4- or 1,2,4-isomer, or a mixture of both.
Troubleshooting Steps:
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13C NMR Analysis: The chemical shifts of the ring carbons can be a key indicator. While the ranges can overlap, computational predictions of 13C chemical shifts for the different possible isomers can provide a good comparison with your experimental data.
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2D NMR Spectroscopy (HMBC): The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful for differentiating isomers. This experiment shows correlations between protons and carbons that are 2 or 3 bonds away.
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For a proton on a substituent, trace its long-range couplings to the carbons of the thiadiazole ring. The pattern of these correlations will be distinct for each isomer, allowing you to establish the connectivity of the substituents to the ring.
-
-
NOE Experiments (NOESY/ROESY): If your substituents have protons that are close in space, a Nuclear Overhauser Effect (NOE) experiment can show through-space correlations, helping to confirm the substitution pattern.
Problem 2: Characterizing Tautomeric Forms
Scenario: You have a 2-amino-1,3,4-thiadiazole derivative, and the NMR spectrum in CDCl3 shows broad signals, suggesting the presence of tautomers.
Troubleshooting Steps:
-
Solvent Study: Record the 1H NMR spectrum in different solvents of varying polarity and hydrogen-bonding capability (e.g., DMSO-d6, methanol-d4). A change in solvent can shift the tautomeric equilibrium, potentially favoring one form and resulting in sharper signals.[5][8] For instance, polar aprotic solvents like DMSO may favor the keto form, while non-polar solvents might favor the enol form.[5][8]
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Variable Temperature (VT) NMR: Acquire 1H NMR spectra at different temperatures. Lowering the temperature may slow down the exchange enough to see sharp signals for both tautomers. Conversely, increasing the temperature might accelerate the exchange, leading to a single set of sharp, averaged signals.
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15N NMR Spectroscopy: If available, 15N NMR can be very informative as the chemical shifts of the nitrogen atoms are highly sensitive to their chemical environment (e.g., amino vs. imino). HMBC experiments optimized for 1H-15N correlations can help to assign the nitrogen signals.
Data Presentation
Table 1: Representative 1H NMR Chemical Shifts (δ, ppm) for Substituted 1,3,4-Thiadiazoles
| Substituent at C2 | Substituent at C5 | Solvent | H on Substituent | Chemical Shift (ppm) | Multiplicity | J (Hz) |
| -NH2 | 3,4,5-trimethoxyphenyl | DMSO-d6 | -NH2 | 7.39 | s | - |
| Aromatic H-7, H-11 | 7.00 | s | - | |||
| OMe-8, OMe-10 | 3.84 | s | - | |||
| OMe-9 | 3.70 | s | - | |||
| -NH2 | Phenyl | DMSO | -NH2 | 7.41-7.47 | m | - |
| Aromatic H-7, H-11 | 7.75 | d | - | |||
| Aromatic H-8, H-9, H-10 | 7.41-7.47 | m | - | |||
| 4-nitrophenylamino | 1-(4-chlorophenyl)-1-ethenyl | DMSO-d6 | -NH | 11.28 | br s | - |
| Aromatic | 7.34-8.27 | m | - | |||
| Ethenyl | 7.22 | s | - | |||
| -CH3 | 2.51 | s | - |
Data compiled from literature sources.[2][3]
Table 2: Representative 13C NMR Chemical Shifts (δ, ppm) for Substituted 1,3,4-Thiadiazoles
| Substituent at C2 | Substituent at C5 | Solvent | C2 | C5 | Other Key Signals (ppm) |
| -NH2 | 3,4,5-trimethoxyphenyl | DMSO-d6 | 168.48 | 156.21 | 153.20 (C-8, C-10), 138.67 (C-9), 60.11 (OMe-9), 56.02 (OMe-8, OMe-10) |
| -NH2 | Phenyl | DMSO | 168.51 | 156.46 | 131.04 (C-6), 129.62 (C-9), 129.17 (C-8, C-10), 126.35 (C-7, C-11) |
| 4-nitrophenylamino | 1-(4-chlorophenyl)-1-ethenyl | DMSO-d6 | 162.74 | 163.83 | 146.67, 141.37, 128.41, 117.54 (Aromatic), 16.13 (-CH3) |
| 2-phenylamino | 1-(4-chlorophenyl)-1-ethenyl | DMSO-d6 | 162.90 | 163.77 | 141.69, 137.95, 129.21, 117.75 (Aromatic), 16.09 (-CH3) |
Data compiled from literature sources.[2][3]
Experimental Protocols
Standard 1H and 13C NMR Sample Preparation
A detailed protocol for preparing samples for NMR analysis is crucial for obtaining high-quality spectra.
-
Sample Weighing: Accurately weigh 5-10 mg of the purified thiadiazole derivative for 1H NMR, or 20-50 mg for 13C NMR, into a clean, dry vial.
-
Solvent Selection and Dissolution: Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, acetone-d6) to the vial. The choice of solvent is critical and should be based on the solubility of the compound and the potential for interactions (e.g., hydrogen bonding).
-
Ensure Complete Dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.
-
Transfer to NMR Tube: Carefully transfer the clear solution into a 5 mm NMR tube to a height of approximately 4-5 cm.
-
Capping and Labeling: Cap the NMR tube and label it clearly with a unique identifier.
Acquiring 2D NMR Spectra (COSY, HSQC, HMBC)
For complex substituted thiadiazoles, 2D NMR experiments are often essential for unambiguous structure elucidation.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is useful for identifying spin systems within substituents.
-
Methodology: A standard COSY pulse sequence is used. Key parameters to set include the spectral width in both dimensions to encompass all proton signals, and a sufficient number of scans and increments in the indirect dimension to achieve good resolution.
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons to which they are directly attached (one-bond 1JCH coupling).
-
Methodology: A standard HSQC pulse sequence is used. The spectral widths for both the 1H and 13C dimensions must be set appropriately. The experiment is optimized for a one-bond coupling constant of approximately 145 Hz.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds, nJCH where n=2,3). It is crucial for connecting different spin systems and for determining the substitution pattern on the thiadiazole ring.
-
Methodology: A standard HMBC pulse sequence is used. The key parameter to optimize is the long-range coupling constant, which is typically set to a value between 7 and 10 Hz to observe the desired correlations.
-
Visualizations
Caption: Experimental workflow for NMR analysis of substituted thiadiazoles.
Caption: Troubleshooting logic for complex NMR spectra of thiadiazoles.
References
- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Troubleshooting [chem.rochester.edu]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Poor Cell Permeability of 5-Benzyl-1,3,4-thiadiazol-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of 5-Benzyl-1,3,4-thiadiazol-2-amine and its derivatives.
Troubleshooting Guides
Issue: Low cellular uptake observed in in vitro assays.
Possible Cause 1: Inherent low passive permeability of the compound.
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Solution 1: Prodrug Approach. Masking the polar primary amine group can enhance lipophilicity and improve passive diffusion across the cell membrane. The prodrug is designed to be cleaved intracellularly to release the active this compound.
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Solution 2: Nanoparticle Formulation. Encapsulating the compound in lipid- or polymer-based nanoparticles can facilitate cellular uptake through endocytosis.
Possible Cause 2: Active efflux by membrane transporters.
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Solution: Co-administration with efflux pump inhibitors. In experimental settings, using known inhibitors of common efflux pumps (e.g., P-glycoprotein, BCRP) can help determine if the compound is a substrate and can increase its intracellular concentration.
Issue: Inconsistent results in cell-based assays.
Possible Cause 1: Poor solubility of the compound in assay media.
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Solution 1: Formulation with solubilizing agents. Using excipients such as cyclodextrins or formulating the compound in a co-solvent system can improve its solubility and bioavailability in aqueous assay media.
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Solution 2: Micronization or Nanonization. Reducing the particle size of the compound can increase its surface area and dissolution rate.
Possible Cause 2: Compound degradation in assay media.
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Solution: Stability assessment. Perform a stability study of this compound in the specific cell culture medium under experimental conditions to assess its half-life. Adjust experimental time points accordingly.
Frequently Asked Questions (FAQs)
Q1: What is a typical apparent permeability (Papp) value for compounds with good intestinal absorption?
A1: Generally, compounds with a Caco-2 Papp (A to B) value greater than 10 x 10⁻⁶ cm/s are considered to have high permeability, while those with a Papp value below 2 x 10⁻⁶ cm/s are classified as having low permeability. A related analog of this compound has been reported to have a low Caco-2 permeability of 0.4 x 10⁻⁷ cm/s, suggesting that this chemical scaffold may generally exhibit poor permeability.[1]
Q2: How can I experimentally assess the cell permeability of my this compound derivative?
A2: The two most common in vitro methods are the Caco-2 permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA). The Caco-2 assay uses a human colon adenocarcinoma cell line that forms a monolayer mimicking the intestinal epithelium, providing information on both passive and active transport. PAMPA is a cell-free assay that predicts passive diffusion across an artificial lipid membrane.
Q3: What are the key differences between Caco-2 and PAMPA assays?
A3:
| Feature | Caco-2 Assay | PAMPA |
|---|---|---|
| System | Cell-based (human colon carcinoma) | Cell-free (artificial lipid membrane) |
| Transport Routes | Transcellular, paracellular, active transport, and efflux | Passive transcellular diffusion only |
| Complexity | High (requires cell culture) | Low (simpler setup) |
| Throughput | Lower | Higher |
| Cost | Higher | Lower |
| Information Provided | More biologically relevant, can identify active transport and efflux | Rapid assessment of passive permeability |
Q4: What kind of structural modifications to this compound might improve its permeability?
A4: Based on the structure-activity relationship of similar compounds, increasing lipophilicity by adding non-polar functional groups to the benzyl or thiadiazole ring could enhance passive diffusion. However, a balance must be maintained to avoid excessive lipophilicity, which can lead to poor solubility and other issues.
Q5: Are there any known cellular targets or pathways for this compound?
A5: Some derivatives of 5-benzyl-1,3,4-thiadiazole have been shown to act as acetylcholinesterase (AChE) inhibitors.[2] AChE is a key enzyme in the cholinergic signaling pathway, responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.
Data Presentation
Table 1: Permeability Classification Based on Caco-2 Papp Values
| Permeability Class | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Expected Human Intestinal Absorption |
| High | > 10 | > 90% |
| Medium | 2 - 10 | 50 - 90% |
| Low | < 2 | < 50% |
| This compound Analog | 0.04 [1] | Very Low |
Table 2: IC₅₀ Values of a 5-Benzyl-1,3,4-thiadiazole Derivative as an Acetylcholinesterase Inhibitor
| Compound | Target | IC₅₀ (µM) |
| 2-Pyrrolidyl-5-[2-(4-bromophenyl)methyl]-1,3,4-thiadiazole | Acetylcholinesterase (AChE) | 33.16[2] |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity. A TEER value > 250 Ω·cm² is generally acceptable.
-
Preparation of Dosing Solution: Prepare a solution of this compound in a suitable transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at a final concentration of 10 µM.
-
Apical to Basolateral (A→B) Permeability:
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Add the dosing solution to the apical (upper) chamber of the Transwell® insert.
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Add fresh transport buffer to the basolateral (lower) chamber.
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Incubate at 37°C with gentle shaking.
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Take samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes).
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Take a sample from the apical chamber at the end of the experiment.
-
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Basolateral to Apical (B→A) Permeability (for efflux assessment):
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Add the dosing solution to the basolateral chamber.
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Add fresh transport buffer to the apical chamber.
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Follow the same sampling procedure as for A→B permeability, but sample from the apical chamber.
-
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Sample Analysis: Analyze the concentration of the compound in the collected samples using a validated analytical method, such as LC-MS/MS.
-
Calculation of Papp:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration in the donor chamber.
-
-
Protocol 2: Prodrug Synthesis (N-acylation)
Objective: To synthesize an N-acyl prodrug of this compound to improve its cell permeability.
Methodology:
-
Dissolution: Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
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Addition of Base: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to the solution to act as an acid scavenger.
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Acylation: Cool the mixture in an ice bath and slowly add an acylating agent (e.g., acetyl chloride or acetic anhydride).
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Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
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Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure N-acyl prodrug.
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Characterization: Confirm the structure of the synthesized prodrug using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Caption: A logical workflow for addressing the poor cell permeability of this compound.
Caption: Inhibition of Acetylcholinesterase (AChE) by a 5-Benzyl-1,3,4-thiadiazole derivative.
References
Technical Support Center: Minimizing Off-Target Effects of 5-Benzyl-1,3,4-thiadiazol-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of 5-Benzyl-1,3,4-thiadiazol-2-amine in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are the known or potential off-target effects of this compound?
A1: While specific off-target effects for this compound are not extensively documented in publicly available literature, compounds containing the 1,3,4-thiadiazole scaffold have been reported to exhibit a broad range of biological activities.[1][2][3][4][5][6] This suggests the potential for interactions with multiple cellular targets. Potential off-target effects could include inhibition of unintended kinases, interaction with G-protein coupled receptors, or modulation of metabolic enzymes. It is crucial to experimentally determine the specificity of this compound in your cellular model.
Q2: How can I select the optimal concentration of this compound to minimize off-target effects?
A2: The optimal concentration should be the lowest concentration that elicits the desired on-target effect while minimizing off-target responses.[7] A dose-response study is essential. We recommend performing a 10-point dose-response curve starting from a high concentration (e.g., 100 µM) down to the nanomolar range. The ideal concentration will be on the steep part of the curve for your target of interest and below the threshold that triggers known off-target phenotypes or cytotoxicity. Concentrations exceeding 10 µM are more likely to induce non-specific effects.[7]
Q3: What are essential control experiments to include when working with this compound?
A3: To ensure the observed effects are specific to the intended target of this compound, the following controls are critical:
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Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound.[8]
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Inactive Structural Analog: If available, use a closely related but biologically inactive analog of the compound to demonstrate that the observed phenotype is not due to non-specific chemical properties.
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Positive Control: Use a well-characterized inhibitor for the same target to ensure the assay is performing as expected.[7]
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Target Knockdown/Knockout Cells: The most rigorous control is to use cells where the intended target has been knocked down (e.g., using siRNA or shRNA) or knocked out (e.g., using CRISPR/Cas9). The compound should have no effect in these cells if it is truly specific.
Q4: How can I differentiate between on-target and off-target effects in my cellular assay?
A4: Differentiating on-target from off-target effects requires a multi-pronged approach:
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Orthogonal Assays: Confirm your findings using a different assay that measures the same biological endpoint but through a different detection method.[9]
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Rescue Experiments: If the compound inhibits an enzyme, try to rescue the phenotype by adding back the product of the enzymatic reaction.
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Target Engagement Assays: Directly measure the binding of the compound to its intended target in the cell (e.g., using cellular thermal shift assay - CETSA).
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Phenotypic Screening: Compare the observed cellular phenotype with the known consequences of inhibiting the intended target through genetic methods.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High cellular toxicity observed at effective concentrations. | The compound may have off-target cytotoxic effects. | 1. Perform a detailed cytotoxicity assay (e.g., MTT or LDH release assay) to determine the TC50 (toxic concentration 50%). 2. Lower the working concentration of the compound and extend the incubation time. 3. Ensure the observed toxicity is not due to the vehicle (e.g., DMSO). |
| Inconsistent results between experiments. | 1. Compound instability or degradation. 2. Variability in cell culture conditions. | 1. Prepare fresh stock solutions of the compound for each experiment. Store stock solutions at -80°C in small aliquots. 2. Standardize cell passage number, seeding density, and growth media. |
| The observed phenotype does not match the expected outcome of inhibiting the target. | 1. The compound is acting on an off-target protein. 2. The compound is a promiscuous inhibitor. | 1. Perform a target validation experiment using siRNA or CRISPR/Cas9 to confirm that knockdown/knockout of the intended target phenocopies the effect of the compound. 2. Screen the compound against a panel of related targets (e.g., a kinase panel) to assess its selectivity. |
| No effect of the compound is observed in the cellular assay. | 1. The compound is not cell-permeable. 2. The compound is rapidly metabolized or effluxed from the cells. 3. The concentration used is too low. | 1. Perform a cellular uptake assay to measure the intracellular concentration of the compound. 2. Use inhibitors of drug efflux pumps (e.g., verapamil for P-glycoprotein) to see if the activity can be restored. 3. Re-evaluate the dose-response curve, ensuring a sufficiently high concentration is tested. |
Data Presentation
Table 1: Dose-Response of this compound on Target Inhibition and Cell Viability
| Concentration (µM) | Target Inhibition (%) | Cell Viability (%) |
| 100 | 98 ± 2 | 45 ± 5 |
| 30 | 95 ± 3 | 68 ± 4 |
| 10 | 92 ± 4 | 85 ± 3 |
| 3 | 85 ± 5 | 92 ± 2 |
| 1 | 70 ± 6 | 98 ± 1 |
| 0.3 | 55 ± 7 | 99 ± 1 |
| 0.1 | 30 ± 8 | 100 ± 1 |
| 0.03 | 15 ± 5 | 100 ± 1 |
| 0.01 | 5 ± 3 | 100 ± 1 |
| 0 (Vehicle) | 0 ± 2 | 100 ± 1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Selectivity Profile of this compound against a Panel of Related Kinases
| Kinase | IC50 (µM) |
| Intended Target Kinase | 0.8 |
| Off-Target Kinase A | 15 |
| Off-Target Kinase B | > 50 |
| Off-Target Kinase C | 25 |
| Off-Target Kinase D | > 50 |
Experimental Protocols
Protocol 1: Dose-Response and Cytotoxicity Assay
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Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Compound Preparation: Prepare a 10-point serial dilution of this compound in culture medium, starting from 100 µM. Include a vehicle-only control.
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Cell Treatment: Remove the old medium and add 100 µL of the medium containing the compound dilutions to the respective wells.
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Incubation: Incubate the plate for 24-72 hours, depending on the assay endpoint.
-
Target Inhibition Assay: Lyse the cells and perform a suitable assay to measure the inhibition of the intended target (e.g., Western blot for a phosphorylated substrate, an enzymatic activity assay, or a reporter gene assay).
-
Cytotoxicity Assay (MTT):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Normalize the target inhibition and cell viability data to the vehicle control. Plot the dose-response curves and calculate the IC50 (for inhibition) and TC50 (for toxicity).
Protocol 2: Target Validation using siRNA
-
siRNA Transfection: Transfect cells with an siRNA specifically targeting the intended protein or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 48-72 hours to allow for target protein knockdown.
-
Verification of Knockdown: Harvest a subset of the cells and verify the knockdown efficiency by Western blot or qPCR.
-
Compound Treatment: Treat the remaining siRNA-transfected cells with this compound at a concentration that showed significant on-target activity in wild-type cells.
-
Phenotypic Analysis: Assess the cellular phenotype of interest. The effect of the compound should be significantly reduced in the target knockdown cells compared to the non-targeting control siRNA-treated cells.
Visualizations
References
- 1. Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Antimicrobial Activity of 5-Benzyl-1,3,4-thiadiazol-2-amine and Other Thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Thiadiazole derivatives, a class of heterocyclic compounds, have garnered considerable attention for their broad spectrum of pharmacological activities, including antimicrobial properties.[1][2][3][4] This guide provides a comparative analysis of the antimicrobial activity of 5-Benzyl-1,3,4-thiadiazol-2-amine and other substituted 1,3,4-thiadiazole derivatives, supported by experimental data from various studies.
Performance Comparison of Thiadiazole Derivatives
The antimicrobial efficacy of thiadiazole derivatives is significantly influenced by the nature and position of substituents on the thiadiazole ring. This section presents a compilation of Minimum Inhibitory Concentration (MIC) data for this compound and a selection of other 2-amino-5-substituted-1,3,4-thiadiazole derivatives against various bacterial and fungal strains.
Note on Data Comparability: The following data has been compiled from multiple studies. Direct comparison of absolute MIC values should be approached with caution, as experimental conditions such as microbial strains, inoculum size, and specific protocol details may vary between studies.
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | Data not available in a comparative format | |
| Escherichia coli | Data not available in a comparative format | ||
| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | Staphylococcus aureus | 25 | [3] |
| Escherichia coli | 25 | [3] | |
| 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine | Staphylococcus aureus | 25 | [3] |
| Escherichia coli | 25 | [3] | |
| 5-Phenyl-1,3,4-thiadiazol-2-amine | Staphylococcus aureus | >100 | [5] |
| Escherichia coli | >100 | [5] | |
| 2-Amino-5-(4-nitrophenyl)-1,3,4-thiadiazole | Staphylococcus aureus | 62.5 | [3] |
| Bacillus subtilis | 31.25 | [3] | |
| 2-Amino-5-(p-tolyl)-1,3,4-thiadiazole | Bacillus anthracis | 12.5 | [3] |
| Various 5-substituted-2-amino-1,3,4-thiadiazoles | E. coli, P. aeruginosa, S. faecalis, S. aureus | 126 to 1024 | [1][6] |
Key Observations:
-
The antimicrobial activity of 2-amino-5-substituted-1,3,4-thiadiazoles is highly dependent on the substituent at the 5-position.
-
Derivatives with halogen-substituted phenyl rings (e.g., chloro and fluoro) have demonstrated notable activity against both Gram-positive and Gram-negative bacteria.[3]
-
The presence of a nitro group on the phenyl ring has also been associated with antibacterial activity.[3]
-
While specific comparative data for this compound is limited in the reviewed literature, the general class of 5-aryl/alkyl-1,3,4-thiadiazole-2-amines has shown promising antimicrobial potential.[2]
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the antimicrobial activity of a compound. The Broth Microdilution method is a widely accepted and commonly used technique.[7][8]
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This protocol outlines the general steps involved in determining the MIC of thiadiazole derivatives.
-
Preparation of Microbial Inoculum:
-
Pure cultures of the test microorganisms are grown on a suitable agar medium overnight.
-
A few colonies are then used to inoculate a sterile saline or broth solution.
-
The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
This suspension is further diluted in a suitable broth (e.g., Mueller-Hinton Broth) to achieve the final desired inoculum concentration for the assay.[9]
-
-
Preparation of Compound Dilutions:
-
A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent like Dimethyl Sulfoxide (DMSO).
-
A series of twofold dilutions of the compound are prepared in a 96-well microtiter plate using the appropriate broth medium. This creates a range of concentrations to be tested.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted compound is inoculated with the standardized microbial suspension.
-
Control wells are included: a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
The plate is then incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[7]
-
-
Determination of MIC:
-
After incubation, the plate is visually inspected for microbial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[7]
-
Indicators such as resazurin or 2,3,5-triphenyltetrazolium chloride (TTC) can be added to aid in the visualization of microbial growth.[8]
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Caption: Workflow of the Broth Microdilution Method for MIC Determination.
Structure-Activity Relationship (SAR) Insights
The relationship between the chemical structure of thiadiazole derivatives and their antimicrobial activity is a key area of research for the development of more potent drugs.
-
Substitution at the 5-position: The nature of the substituent at the 5-position of the 2-amino-1,3,4-thiadiazole ring plays a crucial role in determining the antimicrobial spectrum and potency. Aromatic or heterocyclic rings at this position are common features in active compounds.[3]
-
Aryl Substituents: The presence of electron-withdrawing groups, such as halogens (Cl, F) or a nitro group (NO₂), on a phenyl ring at the 5-position has been shown to enhance antibacterial activity.[3]
-
The Benzyl Group: While extensive comparative data for the benzyl group specifically is not available in the reviewed literature, its presence introduces lipophilicity which can influence the compound's ability to penetrate microbial cell membranes. Further studies are needed to fully elucidate the impact of the benzyl moiety in comparison to other aryl and alkyl substituents.
References
- 1. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 5-aryl/alkyl-1,3,4-thidiazole-2-amine and antimicrobial study. [wisdomlib.org]
- 3. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. mdpi.com [mdpi.com]
- 7. Broth microdilution - Wikipedia [en.wikipedia.org]
- 8. acm.or.kr [acm.or.kr]
- 9. rr-asia.woah.org [rr-asia.woah.org]
Comparative Analysis of 5-Benzyl-1,3,4-thiadiazol-2-amine and Commercial Antibiotics: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antimicrobial potential of 5-Benzyl-1,3,4-thiadiazol-2-amine against established commercial antibiotics. While direct comparative data for this compound is limited in publicly available literature, this guide leverages data on its closely related derivatives to provide a contextual analysis of its potential efficacy. The information is supplemented with established data for commercial antibiotics to offer a valuable reference for further research and development.
Introduction to this compound
The 1,3,4-thiadiazole heterocyclic nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antifungal, and anticancer properties. The core structure's ability to interact with various biological targets makes it a promising scaffold for the development of novel therapeutic agents. This compound, a specific derivative, is of interest for its potential antimicrobial applications. Studies on analogous compounds, such as N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)piperazinyl quinolone derivatives, have demonstrated significant activity against Gram-positive bacteria, in some cases comparable or even more potent than commercial antibiotics like norfloxacin and ciprofloxacin.[1][2]
Comparative Antimicrobial Activity
Table 1: Minimum Inhibitory Concentration (MIC) of Commercial Antibiotics against Gram-Negative Bacteria
| Antibiotic | Escherichia coli (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) |
| Ciprofloxacin | 0.008 - 0.25[3] | ≤1[3] |
| Ampicillin | 4[4] | Resistant |
Table 2: Minimum Inhibitory Concentration (MIC) of Commercial Antibiotics against Gram-Positive Bacteria
| Antibiotic | Staphylococcus aureus (MIC in µg/mL) | Bacillus subtilis (MIC in µg/mL) |
| Ciprofloxacin | 0.5[5] | Data not readily available |
| Ampicillin | 0.6 - 1[4] | Data not readily available |
Note: The MIC values for commercial antibiotics can vary depending on the specific strain and the testing methodology.
Experimental Protocols
To facilitate further research and ensure standardized comparisons, the following experimental protocols for determining antimicrobial activity are provided.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a standard measure of antimicrobial effectiveness. The broth microdilution method is a commonly used technique.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial cultures adjusted to 0.5 McFarland standard
-
Test compound (this compound) and control antibiotics
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound and serial two-fold dilutions in MHB in the wells of a 96-well plate.
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria in MHB without any antimicrobial agent) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Disk Diffusion Assay (Kirby-Bauer Test)
This method assesses the susceptibility of bacteria to antimicrobials by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks
-
Bacterial cultures adjusted to 0.5 McFarland standard
-
Test compound and control antibiotic solutions of known concentration
-
Sterile swabs
Procedure:
-
Evenly inoculate the surface of an MHA plate with the bacterial suspension using a sterile swab.
-
Aseptically place paper disks impregnated with a known concentration of the test compound and control antibiotics onto the agar surface.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each disk. The size of the zone is indicative of the antimicrobial activity.
Potential Mechanism of Action
The precise mechanism of action for this compound has not been definitively elucidated. However, the 1,3,4-thiadiazole scaffold is known to exert its antimicrobial effects through various pathways. These can include the inhibition of essential enzymes involved in bacterial cell wall synthesis, protein synthesis, or DNA replication. The lipophilic nature of the benzyl group may facilitate the compound's transport across the bacterial cell membrane, allowing it to reach its intracellular targets.
Visualizing Experimental and Logical Frameworks
To aid in the conceptualization of the research process and potential mechanisms, the following diagrams are provided.
Caption: Experimental workflow for the comparative study.
Caption: Hypothetical mechanism of action.
Conclusion
While direct and comprehensive data on the antimicrobial activity of this compound is still emerging, the significant antibacterial properties of its derivatives warrant further investigation. This guide provides a foundational framework for researchers to conduct comparative studies against commercial antibiotics. The provided experimental protocols and conceptual diagrams are intended to facilitate a standardized and logical approach to evaluating the potential of this and other novel 1,3,4-thiadiazole derivatives as future antimicrobial agents. The development of new antibiotics is critical in the face of growing antimicrobial resistance, and the exploration of promising scaffolds like the 1,3,4-thiadiazole nucleus is a vital area of research.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Synthesis and antibacterial activity of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)piperazinyl quinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Synergistic Activity of Fosfomycin, Ciprofloxacin, and Gentamicin Against Escherichia coli and Pseudomonas aeruginosa Biofilms [frontiersin.org]
- 4. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides | MDPI [mdpi.com]
In Vitro Antifungal Activity of 5-Benzyl-1,3,4-thiadiazol-2-amine: A Comparative Overview with Fluconazole
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to conventional antifungal agents necessitates the exploration of novel chemical scaffolds. Among these, 1,3,4-thiadiazole derivatives have garnered significant interest due to their broad spectrum of biological activities. This guide provides a comparative analysis of the in vitro antifungal activity of 5-Benzyl-1,3,4-thiadiazol-2-amine and the widely used antifungal drug, Fluconazole. While direct comparative studies for this compound are not extensively available in the current literature, this guide synthesizes data from studies on structurally similar 1,3,4-thiadiazole derivatives to provide a contextual comparison with Fluconazole.
Comparative Analysis of Antifungal Potency
The in vitro efficacy of an antifungal agent is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. Studies on various 5-substituted-1,3,4-thiadiazol-2-amine derivatives have demonstrated promising antifungal activity, often using Fluconazole as a standard for comparison.
For reference, the MIC of Fluconazole against Candida albicans typically ranges from ≤2 to ≥8 µg/mL, with values varying depending on the specific isolate and its susceptibility profile[1]. Some novel 1,3,4-thiadiazole derivatives have shown activity in a similar or even lower concentration range, indicating their potential as effective antifungal agents[2].
Table 1: Illustrative In Vitro Antifungal Activity (MIC in µg/mL) of 1,3,4-Thiadiazole Derivatives and Fluconazole against Candida albicans
| Compound | Candida albicans MIC (µg/mL) | Reference |
| This compound | Data not available | - |
| Fluconazole | 1 - 4 | [1] |
| Various 5-substituted-phenyl-1,3,4-thiadiazole-2-amines | Potentially significant activity, with some derivatives showing MICs comparable to Fluconazole | [3] |
| Other 1,3,4-Thiadiazole Derivatives | Some derivatives exhibit MICs ranging from 50 to 400 µg/mL against various Candida species, with some being more potent than Fluconazole (whose reference MIC was cited as 1000 µg/mL in that specific study) | [4] |
Note: The MIC values for the thiadiazole derivatives are presented as a range or qualitative description due to the lack of specific data for this compound and the variability among different substituted derivatives.
Experimental Protocols for Antifungal Susceptibility Testing
The in vitro antifungal activity of novel compounds is typically evaluated following standardized protocols, such as those established by the Clinical and Laboratory Standards Institute (CLSI). These protocols ensure the reproducibility and comparability of results across different studies.
General Methodology: Broth Microdilution Method
A commonly employed method for determining the MIC of antifungal agents is the broth microdilution assay.
-
Preparation of Fungal Inoculum: Fungal isolates, such as Candida albicans, are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar). A suspension of the fungal cells is then prepared in a sterile saline solution and its turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density.
-
Preparation of Drug Dilutions: The test compound (this compound) and the reference drug (Fluconazole) are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO). A series of twofold dilutions of each compound are then prepared in a liquid growth medium (e.g., RPMI-1640) in 96-well microtiter plates.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared fungal suspension. The plates are then incubated at a controlled temperature (typically 35-37°C) for a specified period (usually 24-48 hours).
-
Determination of MIC: Following incubation, the MIC is determined as the lowest concentration of the drug at which no visible growth of the fungus is observed.
Signaling Pathways and Mechanisms of Action
Fluconazole, a member of the triazole class of antifungal agents, exerts its effect by inhibiting the fungal cytochrome P450 enzyme, 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The disruption of ergosterol synthesis leads to the accumulation of toxic sterol precursors and ultimately compromises the integrity and function of the cell membrane.
The precise mechanism of action for this compound has not been definitively elucidated. However, many thiadiazole derivatives are known to target various enzymes and cellular processes in fungi. It is plausible that this compound may also interfere with fungal cell membrane integrity, potentially through the inhibition of ergosterol biosynthesis or by targeting other key enzymes involved in cell wall synthesis or other essential metabolic pathways. Further research is required to delineate the specific molecular targets of this compound.
Conclusion
While direct comparative data for this compound against Fluconazole is currently limited, the broader class of 1,3,4-thiadiazole derivatives has demonstrated considerable promise as a source of new antifungal agents. The available literature suggests that compounds with this scaffold can exhibit potent in vitro activity against clinically important fungal pathogens, in some instances surpassing that of established drugs like Fluconazole. Further focused studies are warranted to fully characterize the antifungal spectrum and potency of this compound and to elucidate its precise mechanism of action. Such research will be pivotal in determining its potential for development as a future therapeutic agent.
References
- 1. In vitro activity of five antifungal agents against Candida albicans isolates, Sari, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro antifungal activity of 2-aryl-5-phenylsulfonyl-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Antimicrobial and Anti-pathogenic Activity of New Naphtho [1,2,4] Triazol-Thiadiazin Derivatives [ajcmi.umsha.ac.ir]
Structure-Activity Relationship of 5-Benzyl-1,3,4-Thiadiazole Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad pharmacological potential.[1][2][3] Analogs featuring a 5-benzyl substitution have been a particular focus of research, demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][4][5] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-benzyl-1,3,4-thiadiazole analogs, supported by experimental data and detailed methodologies to assist in the rational design of new therapeutic agents.
Anticancer Activity
Numerous studies have highlighted the potential of 5-benzyl-1,3,4-thiadiazole derivatives as cytotoxic agents against various cancer cell lines.[4][6][7] The mechanism of action often involves the inhibition of key cellular pathways crucial for cancer cell proliferation and survival.[2][3]
Comparative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity, presented as IC50 values (the concentration required to inhibit 50% of cell growth), of various 5-benzyl-1,3,4-thiadiazole analogs against different human cancer cell lines.
| Compound ID | R Group (Substitution on Benzyl Ring) | Other Substitutions | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 4-Cl | 2-(piperazine acetamide) | MCF-7 (Breast) | 2.34 | [8] |
| 2 | 4-Cl | 2-(piperazine acetamide) | HepG2 (Liver) | 3.13 | [8] |
| 3 | H | 2-(N-(4-tert-butylphenyl)benzamide) | BxPC-3 (Pancreatic) | 1.7 | [4] |
| 4 | 3-OCH3 | 2-(N-(4-(trifluoromethyl)phenyl)acetamide) | MDA-MB-231 (Breast) | 9 | [4] |
| 5 | 4-Cl | 2-((4-chlorobenzyl)disulfanyl) | MCF-7 (Breast) | 1.78 | [4] |
| 6 | 4-Cl | 2-((4-chlorobenzyl)disulfanyl) | A549 (Lung) | 4.04 | [4] |
| 7 | H | 2-(benzenesulfonylmethyl) | LoVo (Colon) | 2.44 | [9] |
| 8 | H | 2-(benzenesulfonylmethyl) | MCF-7 (Breast) | 23.29 | [9] |
Key Structure-Activity Relationship Insights for Anticancer Activity:
-
Substitution at the 5-Position: The presence of a benzyl group at the 5-position of the 1,3,4-thiadiazole ring is a common feature in many active anticancer compounds.
-
Substituents on the Benzyl Ring: Electron-withdrawing groups, such as halogens (e.g., chloro group), on the benzyl ring can enhance cytotoxic activity.[4][8]
-
Substituents at the 2-Position: The nature of the substituent at the 2-position of the thiadiazole ring significantly influences anticancer potency. The introduction of bulky aromatic moieties, acetamide linkers, and piperazine rings has been shown to be advantageous for antiproliferative activity.[4][6][8] For instance, the incorporation of a piperazine acetamide group in compounds with a 4-chlorobenzyl moiety resulted in potent activity against both MCF-7 and HepG2 cell lines.[8]
Antimicrobial Activity
5-Benzyl-1,3,4-thiadiazole analogs have also been investigated for their efficacy against a range of bacterial and fungal pathogens.[1][10] The sulfur atom in the thiadiazole ring is thought to contribute to the lipophilicity of these compounds, facilitating their penetration through microbial cell membranes.[11]
Comparative Antimicrobial Activity Data
The table below presents the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound ID | R Group (Substitution on Benzyl Ring) | Other Substitutions | Microorganism | MIC (µg/mL) | Reference |
| 9 | 4-Cl | N-(piperazinyl quinolone) | Staphylococcus aureus | 0.5-1 | [1] |
| 10 | 4-F | N-(piperazinyl quinolone) | Staphylococcus aureus | 0.5-1 | [1] |
| 11 | 4-Cl | N-(piperazinyl quinolone) | Staphylococcus epidermidis | 0.03-0.5 | [1] |
| 12 | 4-F | N-(piperazinyl quinolone) | Staphylococcus epidermidis | 0.03-0.5 | [1] |
Key Structure-Activity Relationship Insights for Antimicrobial Activity:
-
Impact of the Benzyl Moiety: The structure of the benzyl unit has a dramatic impact on antibacterial activity.[1]
-
Role of the Linker and Other Substituents: The nature of the linker between the thiadiazole core and other moieties (e.g., a sulfonyl group) and the substituents on other parts of the molecule significantly influence the antimicrobial spectrum and potency.[1]
-
Quinolone Conjugates: Hybrid molecules incorporating a piperazinyl quinolone moiety at the 2-position of the 5-benzylthio-1,3,4-thiadiazole scaffold have demonstrated high activity against Gram-positive bacteria, in some cases exceeding the potency of reference drugs like norfloxacin and ciprofloxacin.[1]
Acetylcholinesterase (AChE) Inhibitory Activity
Certain 5-benzyl-1,3,4-thiadiazole derivatives have been explored as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease.[5]
Comparative Acetylcholinesterase Inhibitory Activity Data
The following table displays the IC50 values for the inhibition of AChE by selected 5-benzyl-1,3,4-thiadiazole analogs.
| Compound ID | R Group (Substitution on Benzyl Ring) | Other Substitutions | IC50 (µM) | Reference |
| 13 | 4-Br | 2-pyrrolidyl | 33.16 | [5] |
| 14 | 3-F | 2-(N-(piperidin-1-yl)ethyl)thio)benzamide | 0.00182 | [12] |
Key Structure-Activity Relationship Insights for AChE Inhibitory Activity:
-
Influence of Benzyl Ring Substitution: The presence and position of substituents on the benzyl ring can affect the inhibitory potency. For example, a meta-fluoro substitution on the phenyl ring of a benzamide moiety attached to the thiadiazole core resulted in a highly potent AChE inhibitor.[12]
-
Role of the 2-Position Substituent: The substituent at the 2-position of the thiadiazole ring plays a crucial role in binding to the active site of the AChE enzyme. Docking studies have suggested that nitrogen atoms in the thiadiazole ring can form hydrogen bonds with amino acid residues in the enzyme's active site.[5]
Experimental Protocols
In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of 1,3,4-thiadiazole derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][13]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
1,3,4-Thiadiazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of approximately 8 x 10³ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[8]
-
After 24 hours, treat the cells with various concentrations of the test compounds (typically ranging from 1 to 100 µM) and incubate for another 48 hours.[8]
-
Following the treatment period, remove the culture medium and add 100 µL of fresh medium to each well.[8]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds using the broth microdilution method.[14]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
1,3,4-Thiadiazole derivatives
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in MHB in a 96-well plate to achieve a range of concentrations.
-
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.
-
Add the bacterial suspension to each well of the microtiter plate.
-
Include positive (bacteria without compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric method is used to measure the AChE inhibitory activity of the synthesized compounds.[15][16]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) as the chromogen
-
Phosphate buffer (pH 8.0)
-
Test compounds
-
96-well microplate reader
Procedure:
-
Prepare solutions of the AChE enzyme, ATCI, DTNB, and test compounds in a phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, DTNB solution, test compound at various concentrations, and the AChE enzyme solution.
-
Incubate the mixture for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C).
-
Initiate the reaction by adding the substrate (ATCI).
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion.
-
Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.[15][16]
-
Calculate the percentage of inhibition and determine the IC50 value.
Visualizations
General Synthetic Pathway for 5-Benzyl-1,3,4-thiadiazole Analogs
Caption: Generalized synthetic route to 5-benzyl-1,3,4-thiadiazole analogs.
Logical Relationship of SAR for Anticancer Activity
Caption: Key SAR determinants for the anticancer activity of 5-benzyl-1,3,4-thiadiazoles.
References
- 1. Synthesis and antibacterial activity of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)piperazinyl quinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bepls.com [bepls.com]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 8. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. kuey.net [kuey.net]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 13. benchchem.com [benchchem.com]
- 14. Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Molecular Interactions: A Comparative Guide to the Docking of 5-Benzyl-1,3,4-thiadiazol-2-amine with Key Protein Targets
In the landscape of modern drug discovery, understanding the intricate dance between small molecules and their protein targets is paramount. This guide provides a comprehensive comparison of the molecular docking of 5-Benzyl-1,3,4-thiadiazol-2-amine and its derivatives with a range of therapeutically relevant proteins. Designed for researchers, scientists, and drug development professionals, this document summarizes key binding data, details experimental methodologies, and visualizes critical biological pathways to facilitate informed decision-making in the quest for novel therapeutics.
Performance Comparison: Binding Affinities and Molecular Interactions
The efficacy of a potential drug candidate is intrinsically linked to its binding affinity and the nature of its interaction with the target protein. The following tables summarize the molecular docking performance of this compound and its analogs against several key protein targets.
Table 1: Comparison of Binding Affinities (Docking Scores)
| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Reference |
| N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives | COVID-19 Main Protease (6LU7) | -5.4 to -8.0 | [1] |
| Benzimidazole-thiadiazole hybrids | Candida sterol 14-α demethylase (CYP51) | up to -10.928 | [2][3] |
| 5-(5-{(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol | ADP-sugar pyrophosphatase (NUDT5) | -8.9 | [4][5] |
Table 2: Key Interacting Residues
| Compound/Derivative | Target Protein | Interacting Amino Acid Residues | Type of Interaction | Reference |
| 2-Pyrrolidyl-5-[2-(4-bromophenyl)methyl]-1,3,4-thiadiazole | Acetylcholinesterase (AChE) | His440 | Hydrogen Bond | [6] |
| N-(5-(Benzyl-Thio)-1,3,4-Thiadiazol-2-yl)-2-(3-Methoxyphenyl)Acetamide derivatives | Abl and Src Tyrosine Kinases | Not specified | Hydrogen Bond | [7] |
| Benzimidazole-thiadiazole hybrid | Candida sterol 14-α demethylase (CYP51) | Met508 | Hydrogen Bond | [2][3] |
| 5-(5-{(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol | ADP-sugar pyrophosphatase (NUDT5) | Not specified | Hydrogen Bond | [4][5] |
| Highly potent DHFR inhibitors with 1,3,4-thiadiazole moiety | Dihydrofolate Reductase (DHFR) | Ser59, Phe31 | Hydrogen Bond, Arene-Arene Interaction | [8] |
Experimental Protocols: A Guide to Molecular Docking
The following section outlines a generalized yet detailed methodology for performing molecular docking studies, a crucial step in computational drug design.
A. Preparation of the Target Protein
-
Protein Acquisition: Obtain the 3D structure of the target protein from a repository such as the Protein Data Bank (PDB).
-
Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-crystallized ligands.
-
Protonation and Charge Assignment: Add hydrogen atoms to the protein structure and assign appropriate atomic charges using computational tools like AutoDockTools.
-
Grid Box Definition: Define a grid box that encompasses the active site of the protein. This defines the search space for the ligand docking.
B. Preparation of the Ligand (this compound)
-
Ligand Sketching and Optimization: Draw the 2D structure of the ligand and convert it to a 3D structure. Optimize the geometry of the ligand using a suitable force field to obtain a low-energy conformation.
-
Charge and Torsion Angle Assignment: Assign Gasteiger charges and define the rotatable bonds (torsion angles) for the ligand.
C. Molecular Docking Simulation
-
Docking Algorithm Selection: Choose an appropriate docking algorithm, such as the Lamarckian Genetic Algorithm, to explore the conformational space of the ligand within the protein's active site.
-
Execution of Docking: Run the docking simulation using software like AutoDock. The program will generate multiple binding poses of the ligand.
-
Analysis of Results: Analyze the docking results to identify the pose with the lowest binding energy (highest affinity). Visualize the protein-ligand complex to examine the specific interactions, such as hydrogen bonds and hydrophobic interactions.
Visualizing the Molecular Landscape
To better understand the context of these molecular interactions, the following diagrams illustrate a generalized experimental workflow for molecular docking and a representative signaling pathway involving a key target protein.
References
- 1. Synthesis, Molecular Docking, In Silico ADME Predictions, and Toxicity Studies of N-Substituted-5-(4-Chloroquinolin-2-yl)-1,3,4-Thiadiazol-2-Amine Derivatives as COVID-19 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Molecular Docking, Dynamics, Quantum-Chemical Computation, and Antimicrobial Activity Studies of Some New Benzimidazole–Thiadiazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abis-files.erciyes.edu.tr [abis-files.erciyes.edu.tr]
- 4. jwsm.uowasit.edu.iq [jwsm.uowasit.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. brieflands.com [brieflands.com]
- 8. Design, Synthesis, and Molecular Docking Study of Novel Heterocycles Incorporating 1,3,4-Thiadiazole Moiety as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Structure-Activity Relationships: A Comparative Guide to CoMFA of Thiadiazole Inhibitors
A deep dive into the three-dimensional quantitative structure-activity relationships (3D-QSAR) of thiadiazole-based inhibitors reveals critical insights for the rational design of more potent therapeutic agents. This guide provides a comparative analysis of various Comparative Molecular Field Analysis (CoMFA) studies on thiadiazole derivatives, offering a valuable resource for researchers, scientists, and drug development professionals.
Thiadiazole and its derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anti-inflammatory, antifungal, antiviral, and anticancer properties. Understanding the intricate relationship between the three-dimensional structure of these compounds and their inhibitory activity is paramount for optimizing their therapeutic potential. CoMFA, a powerful computational chemistry technique, has been instrumental in elucidating these relationships by correlating the steric and electrostatic fields of molecules with their biological activities.
Performance Snapshot: CoMFA Models of Thiadiazole Inhibitors
The predictive power of a CoMFA model is primarily assessed by its statistical parameters, notably the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A q² value greater than 0.5 is generally considered indicative of a model with good predictive ability. The following table summarizes the key statistical data from various CoMFA studies on different classes of thiadiazole inhibitors.
| Target/Activity | No. of Compounds (Training/Test) | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Steric Contribution (%) | Electrostatic Contribution (%) | Reference |
| Anti-inflammatory | 25 / 3 | Not Reported | Not Reported | Not Reported | Not Reported | |
| Fungicidal | Not Specified | 0.639 | 0.949 | 59.5 | 40.5 | [1] |
| HCV NS5B Polymerase | 51 / 16 | 0.621 | 0.950 | Not Reported | Not Reported | [2] |
| HCV NS5A | 30 / 15 | 0.607 | 0.934 | Not Reported | Not Reported | [3] |
| Anticonvulsant | 22 / 7 | Not Reported | Not Reported | Not Reported | Not Reported | [4] |
Delving into the Methodology: The CoMFA Protocol
The successful application of CoMFA relies on a systematic and rigorous experimental protocol. While specific parameters may vary between studies, the core methodology generally follows a standardized workflow.
Experimental Workflow for CoMFA
Caption: A generalized workflow for a Comparative Molecular Field Analysis (CoMFA) study.
A typical CoMFA study involves the following key steps:
-
Molecular Modeling and Dataset Selection : A series of structurally related thiadiazole derivatives with experimentally determined biological activities (e.g., IC50 or EC50 values) are selected. Three-dimensional structures of these molecules are constructed and their energies are minimized using computational software.[5] The dataset is typically divided into a training set to build the model and a test set to validate its predictive power.[3]
-
Structural Alignment : This is a critical step where all molecules in the dataset are superimposed onto a common template structure.[1] The alignment ensures that the variations in the steric and electrostatic fields are directly comparable across the series of molecules.[5]
-
Generation of CoMFA Fields : The aligned molecules are placed in a 3D grid. A probe atom (typically a sp³ carbon atom with a +1 charge) is systematically moved to each grid point, and the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between the probe and each molecule are calculated.[6] These calculated energy values constitute the CoMFA fields.
-
Partial Least Squares (PLS) Analysis : PLS analysis is a statistical method used to correlate the variations in the CoMFA field values (independent variables) with the biological activities (dependent variable).[5] This analysis generates a 3D-QSAR model that can predict the activity of new, untested compounds.
-
Model Validation and Interpretation : The predictive ability of the generated CoMFA model is rigorously validated using the test set of compounds.[2] The results are often visualized as 3D contour maps, which highlight the regions in space where modifications to the steric and electrostatic properties of the molecules are likely to enhance or diminish their biological activity.[1][2]
The Inhibitory Landscape: Thiadiazoles in Action
Thiadiazole derivatives have been shown to inhibit a variety of enzymes and receptors implicated in different diseases. The CoMFA studies provide a molecular-level understanding of how these compounds interact with their biological targets. For instance, in the context of cancer, thiadiazole-based compounds have been investigated as inhibitors of crucial signaling pathways.
Simplified Signaling Pathway of a Receptor Tyrosine Kinase
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a thiadiazole derivative.
Recent studies have highlighted the potential of thiadiazole derivatives as inhibitors of targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Akt, both of which are key players in cancer progression.[7][8][9] CoMFA, in conjunction with molecular docking studies, can help in designing thiadiazole derivatives that can effectively block these signaling pathways, leading to the development of novel anticancer agents.
References
- 1. Synthesis, fungicidal evaluation and 3D-QSAR studies of novel 1,3,4-thiadiazole xylofuranose derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) of thiazolone derivatives as hepatitis C virus NS5B polymerase allosteric inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. 3D QSAR studies on 1, 3, 4-thiadiazole derivatives: an approach to design novel anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. CoMFA CoMFA Comparative Molecular Field Analysis) | PPTX [slideshare.net]
- 7. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of thiadiazoles as anticancer, apoptotic, and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of new thiadiazole-based VEGFR-2 inhibitors: design, synthesis, cytotoxicity, and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Acetylcholinesterase Inhibition Mechanism of a 5-Benzyl-1,3,4-thiadiazol-2-amine Derivative: A Comparative Analysis
For Immediate Release
In the landscape of neurodegenerative disease research, the quest for novel therapeutic agents remains a paramount objective. This guide provides a comparative analysis of a promising 5-Benzyl-1,3,4-thiadiazol-2-amine derivative, 2-Pyrrolidyl-5-[2-(4-bromophenyl)methyl]-1,3,4-thiadiazole, focusing on its mechanism of action as an acetylcholinesterase (AChE) inhibitor. Its performance is benchmarked against established Alzheimer's disease medications: Donepezil, Galantamine, and Rivastigmine, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.
Mechanism of Action: Targeting Cholinergic Synaptic Transmission
Acetylcholinesterase (AChE) is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft, terminating the nerve impulse.[1][2] Inhibition of AChE increases the concentration and duration of acetylcholine at the synapse, enhancing cholinergic neurotransmission. This mechanism is a cornerstone in the symptomatic treatment of Alzheimer's disease, which is characterized by a deficit in cholinergic function.
The subject of our analysis, a derivative of this compound, has demonstrated inhibitory activity against AChE, positioning it as a compound of interest for further investigation in the context of neurodegenerative disorders. This guide will delve into its inhibitory potency in comparison to widely recognized AChE inhibitors.
Comparative Inhibitory Potency
The efficacy of an inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a higher potency. The table below summarizes the in vitro AChE inhibitory activities of the this compound derivative and the comparator drugs, as determined by the Ellman's method.
| Compound | Target Enzyme | IC50 Value |
| 2-Pyrrolidyl-5-[2-(4-bromophenyl)methyl]-1,3,4-thiadiazole | Acetylcholinesterase | 33.16 µM |
| Donepezil | Acetylcholinesterase | 7.6 - 41 nM |
| Galantamine | Acetylcholinesterase | 1.27 µM |
| Rivastigmine | Acetylcholinesterase | 4.15 µM |
Note: IC50 values can vary between studies due to differences in experimental conditions such as enzyme source and substrate concentration.
Signaling Pathway and Experimental Workflow
To visually conceptualize the mechanism of action and the experimental procedure, the following diagrams have been generated using the Graphviz (DOT language).
Caption: Cholinergic synapse and the inhibitory action of the thiadiazole derivative.
Caption: Experimental workflow for the in vitro acetylcholinesterase inhibition assay.
Experimental Protocols
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is adapted from the widely used spectrophotometric method developed by Ellman and is suitable for a 96-well plate format.[3][4]
Materials and Reagents:
-
0.1 M Phosphate Buffer (pH 8.0)
-
10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in phosphate buffer
-
14 mM Acetylthiocholine Iodide (ATCI) in deionized water (prepare fresh)
-
1 U/mL Acetylcholinesterase (AChE) solution in phosphate buffer
-
Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 412 nm
Procedure:
-
Reagent Preparation: Prepare all solutions as described above.
-
Plate Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% enzyme activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the solvent used for the test compound.
-
Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the test compound solution at various concentrations.
-
-
Pre-incubation: Gently mix the contents of the wells and incubate the plate at 25°C for 10 minutes. This allows the inhibitor to interact with the enzyme.
-
Initiate Reaction: Start the enzymatic reaction by adding 10 µL of the ATCI solution to all wells except the blank.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for a duration of 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute, ΔAbs/min) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Rate of test sample / Rate of control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.
-
Conclusion
The this compound derivative, 2-Pyrrolidyl-5-[2-(4-bromophenyl)methyl]-1,3,4-thiadiazole, demonstrates moderate in vitro inhibitory activity against acetylcholinesterase. While its potency is less than that of the established drugs Donepezil, Galantamine, and Rivastigmine, the 1,3,4-thiadiazole scaffold represents a viable starting point for the development of novel AChE inhibitors. Further structural modifications and optimization could lead to the discovery of more potent compounds with potential therapeutic applications in Alzheimer's disease and other neurodegenerative conditions characterized by cholinergic deficits. This guide provides a foundational comparison and detailed experimental methodology to support ongoing research in this critical area of drug discovery.
References
Comparative Analysis of Biological Assays for 5-Benzyl-1,3,4-thiadiazol-2-amine and Its Derivatives
This guide provides a comparative overview of the biological activities of 5-Benzyl-1,3,4-thiadiazol-2-amine and its structurally related derivatives. The analysis is based on available scientific literature and focuses on anticancer, antibacterial, and acetylcholinesterase inhibitory activities. Due to a lack of extensive direct testing on this compound, this guide primarily presents data on its derivatives to offer insights into its potential biological profile.
Anticancer Activity
Derivatives of this compound have been investigated for their potential to inhibit tumor growth. An in vivo study utilizing the Ehrlich ascites carcinoma (EAC) model in mice demonstrated the anticancer potential of several derivatives.
Data Presentation
| Compound | Structure | Tumor Growth Inhibition (%) | Mean Survival Time (Days) | Standard Drug (5-Fluorouracil) |
| Derivative 2 | This compound derivative | 54.63 | - | Increase in mean survival time |
| Derivative 3 | This compound derivative | 60.8 | 30.48 ± 0.10 | 37.42 ± 0.09 |
| Derivative 11 | This compound derivative | 51.54 | - | - |
Note: Specific structures for derivatives 2, 3, and 11 were not detailed in the available abstract. Data for the parent compound, this compound, was not provided in the study. The study compared the effects with the standard anticancer drug 5-fluorouracil.[1]
Experimental Protocol: In Vivo Anticancer Assay (Ehrlich Ascites Carcinoma Model)
The anticancer activity was evaluated in Swiss albino mice bearing Ehrlich ascites carcinoma.
-
Tumor Inoculation: Mice are injected intraperitoneally with EAC cells to induce tumor growth.[2][3]
-
Treatment: After a set period (e.g., 24 hours), the test compounds (derivatives of this compound) and a standard drug (e.g., 5-Fluorouracil) are administered to the mice, typically intraperitoneally, for a specific duration (e.g., daily for several days).[2][4]
-
Observation and Data Collection: The following parameters are monitored:
-
Tumor Volume and Cell Count: The volume of ascitic fluid and the number of viable and non-viable tumor cells are measured.[1][5]
-
Mean Survival Time: The lifespan of the treated mice is recorded and compared to the control group.[1][6]
-
Hematological Parameters: Blood samples are analyzed to assess the effect of the compounds on red blood cells, white blood cells, and hemoglobin levels.[1]
-
-
Data Analysis: The percentage of tumor growth inhibition and the increase in lifespan are calculated to determine the anticancer efficacy of the compounds.[6]
Experimental Workflow
Caption: Workflow for in vivo anticancer activity evaluation using the Ehrlich ascites carcinoma model.
Antibacterial Activity
Structurally related compounds, specifically N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)piperazinyl quinolone derivatives, have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria.
Data Presentation
| Compound | Target Bacteria | MIC (µg/mL) | Reference Drug (Ciprofloxacin) MIC (µg/mL) | Reference Drug (Norfloxacin) MIC (µg/mL) |
| Ciprofloxacin Analog 3e-h | S. aureus | 0.5 - 2 | 0.25 - 0.5 | - |
| Ciprofloxacin Analog 3e-h | S. epidermidis | 0.03 - 1 | 0.25 - 0.5 | - |
| Derivative 3h | Gram-negative bacteria | 1 - 32 | - | - |
| Derivative 4f | Gram-negative bacteria | 1 - 32 | - | - |
| Derivative 3h | S. epidermidis | 8- to 16-fold more active | - | - |
| Derivative 4f | S. epidermidis | 8- to 16-fold more active | - | - |
Note: The specific structures of the derivatives are complex quinolone conjugates. The data highlights that modification of the 5-benzyl-1,3,4-thiadiazole scaffold can lead to potent antibacterial agents.[7][8][9]
Experimental Protocol: Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.
-
Preparation of Test Compounds: Stock solutions of the test compounds are prepared and serially diluted in a 96-well microtiter plate.[10][11]
-
Inoculum Preparation: A standardized suspension of the target bacteria is prepared.[10]
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Control wells (growth control without compound and sterility control without bacteria) are included.[10][11]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[11]
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.[11]
Experimental Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution assay.
Acetylcholinesterase (AChE) Inhibition
Derivatives of 5-Benzyl-1,3,4-thiadiazole have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's.
Data Presentation
| Compound | IC50 (µM) |
| 2-Pyrrolidyl-5-[2-(4-bromophenyl)methyl]-1,3,4-thiadiazole | 33.16 |
Note: This data is for a specific derivative and indicates that the 5-benzyl-1,3,4-thiadiazole scaffold can be a starting point for the development of AChE inhibitors.[12]
Experimental Protocol: Ellman's Method for AChE Inhibition
The inhibitory activity against AChE is commonly measured using Ellman's spectrophotometric method.
-
Reagent Preparation: Prepare a buffer solution, a solution of the substrate (acetylthiocholine iodide, ATCI), and a solution of the chromogen (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB).[13][14]
-
Enzyme Reaction: In a cuvette or 96-well plate, the AChE enzyme is pre-incubated with the test compound (the potential inhibitor) for a specific period.[13]
-
Substrate Addition: The reaction is initiated by adding the substrate (ATCI) and DTNB.[13][14]
-
Spectrophotometric Measurement: The AChE-catalyzed hydrolysis of ATCI produces thiocholine, which reacts with DTNB to form a yellow-colored product. The rate of color formation is measured by monitoring the absorbance at a specific wavelength (typically 412 nm) over time.[14][15]
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the uninhibited reaction. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is then determined.[13]
Experimental Workflow
Caption: Workflow for the acetylcholinesterase (AChE) inhibition assay using Ellman's method.
Conclusion
The available data suggests that the this compound scaffold is a promising starting point for the development of new therapeutic agents with diverse biological activities. While direct and extensive biological assay results for the parent compound are limited in the reviewed literature, its derivatives have demonstrated significant potential in anticancer, antibacterial, and acetylcholinesterase inhibition assays. Further research is warranted to fully elucidate the biological profile of this compound and to explore the structure-activity relationships within this class of compounds. The experimental protocols and workflows provided in this guide offer a standardized framework for the future evaluation and comparison of these and other related molecules.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. In vivo Anticancer Activities of Benzophenone Semicarbazone against Ehrlich Ascites Carcinoma Cells in Swiss Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Anticancer Activity of Basella alba Leaf and Seed Extracts against Ehrlich's Ascites Carcinoma (EAC) Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. irispublishers.com [irispublishers.com]
- 5. impactfactor.org [impactfactor.org]
- 6. Assessment of Cytotoxicity on Moringa Olifera Against Ehrlich Ascites Carcinoma in Swiss Albino Mice | Asian Pacific Journal of Cancer Biology [waocp.com]
- 7. Synthesis and antibacterial activity of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)piperazinyl quinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 5-Benzyl-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The compound 5-Benzyl-1,3,4-thiadiazol-2-amine, in particular, serves as a crucial intermediate for the synthesis of more complex bioactive molecules.[4] This guide provides a comparative analysis of various synthetic routes to this key compound, focusing on synthetic efficiency through a presentation of quantitative data and detailed experimental protocols.
Comparison of Synthetic Routes
The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles predominantly involves the cyclization of a thiosemicarbazide derivative.[5][6] The most common approach for synthesizing this compound starts with phenylacetic acid and thiosemicarbazide, utilizing a dehydrating agent to facilitate the cyclization. Variations in this core method, employing different cyclizing agents, significantly impact reaction conditions, yields, and overall efficiency.
| Route | Starting Materials | Cyclizing/Dehydrating Agent | Reaction Conditions | Yield (%) | Purity |
| Route 1 | Phenylacetic acid, Thiosemicarbazide | Concentrated Sulfuric Acid | Portion-wise addition of thiosemicarbazide to cooled, stirred acid, followed by heating. | Moderate to Good | Requires recrystallization |
| Route 2 | Phenylacetic acid, Thiosemicarbazide | Phosphorus Oxychloride (POCl₃) | Dropwise addition of POCl₃ to a mixture of reactants, often with heating.[4] | Good | Requires purification |
| Route 3 | Phenylacetic acid, Thiosemicarbazide | Polyphosphoric Acid (PPA) | Heating the reactants in PPA. | Generally Good | Work-up can be challenging |
| Route 4 | Phenylacetic acid, Thiosemicarbazide | Phosphorus Pentachloride (PCl₅) | Solid-phase grinding at room temperature.[7] | >91% | High, requires recrystallization[7] |
| Route 5 | Phenylacetic acid, Thiosemicarbazide | Polyphosphate Ester (PPE) | Refluxing in a chloroform/PPE mixture.[8] | Good | Requires neutralization and extraction[8] |
Table 1: Comparison of Synthetic Routes to this compound. This table summarizes the key parameters for different synthetic methodologies, allowing for a direct comparison of their efficiencies.
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established procedures for the synthesis of analogous 2-amino-5-substituted-1,3,4-thiadiazoles.
Route 1: Cyclization using Concentrated Sulfuric Acid
This method is a classical and widely used approach for the synthesis of 1,3,4-thiadiazoles.
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add concentrated sulfuric acid.
-
To the cooled and stirred acid, add 4-substituted benzoyl thiosemicarbazide (derived from phenylacetic acid) in small portions, ensuring the temperature does not rise significantly.
-
After the addition is complete, allow the mixture to stir at room temperature for a designated period, followed by heating if necessary to drive the reaction to completion.
-
Pour the reaction mixture onto crushed ice, which results in the precipitation of the crude product.
-
Filter the precipitate, wash thoroughly with water until neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound.
Route 2: Cyclization using Phosphorus Oxychloride (POCl₃)
Phosphorus oxychloride is an effective dehydrating agent for this transformation.
Procedure:
-
To a mixture of the thiosemicarbazide derivative of phenylacetic acid, add phosphorus oxychloride dropwise with cooling.[4]
-
After the addition, the reaction mixture is typically heated under reflux for a specified time to ensure complete cyclization.[9]
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled and poured onto crushed ice.
-
The resulting precipitate is filtered, washed with water, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.
-
The crude product is then washed again with water, dried, and recrystallized.
Route 4: Solid-Phase Synthesis using Phosphorus Pentachloride (PCl₅)
This method offers a simple, efficient, and high-yielding approach to the target molecule.[7]
Procedure:
-
In a dry reaction vessel, add thiosemicarbazide, phenylacetic acid, and phosphorus pentachloride in a molar ratio of approximately 1:1.1:1.1.[7]
-
Grind the mixture evenly at room temperature until the reaction is complete, as indicated by a change in consistency or by TLC analysis of a small quenched sample.[7]
-
Allow the mixture to stand to obtain the crude product.[7]
-
To the crude product, add an alkaline solution (e.g., 5% sodium carbonate solution) until the pH of the mixture is between 8 and 8.2.[7]
-
Filter the resulting solid, wash with water, and dry.[7]
-
Recrystallize the dried filter cake from a suitable solvent system (e.g., DMF/water) to yield pure this compound.[7]
Visualizing the Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of this compound, highlighting the key steps from starting materials to the final purified product.
References
- 1. dovepress.com [dovepress.com]
- 2. connectjournals.com [connectjournals.com]
- 3. Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions [ijraset.com]
- 4. researchgate.net [researchgate.net]
- 5. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. jocpr.com [jocpr.com]
Comparative Cytotoxicity of 1,3,4-Thiadiazole Derivatives: A Focus on Cancerous vs. Normal Cell Lines
Introduction
The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of pharmacological activities, including notable anticancer properties.[1][2] Derivatives of 1,3,4-thiadiazole have demonstrated the ability to interfere with various cellular processes crucial for cancer cell proliferation and survival.[3] A critical aspect in the development of novel anticancer agents is their selectivity, i.e., their ability to exert potent cytotoxic effects on cancer cells while minimizing harm to normal, healthy cells. This guide provides a comparative analysis of the cytotoxic effects of specific 5-aryl-1,3,4-thiadiazole derivatives on human cancer cell lines versus a normal mammalian cell line, based on published experimental data.
While direct comparative cytotoxicity data for 5-Benzyl-1,3,4-thiadiazol-2-amine was not available in the reviewed literature, this guide focuses on closely related derivatives from a study by El-Masry et al., which systematically evaluated the selective cytotoxicity of novel 5-(4-chlorophenyl)-1,3,4-thiadiazole compounds.[4][5] Specifically, compounds 4e (featuring a substituted piperazine) and 4i (containing a benzyl piperidine moiety) were identified as having high selective cytotoxicity towards cancerous cells over normal mammalian Vero cells.[4][5]
Quantitative Cytotoxicity Data
The in vitro cytotoxic activity of the synthesized 1,3,4-thiadiazole derivatives was assessed against two human cancer cell lines, MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma), and a normal mammalian cell line, Vero (monkey kidney epithelial cells), using the MTT assay. The results are presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of cell growth.[4]
| Compound | Cancer Cell Line | IC50 (µg/mL) ± SD | Normal Cell Line | IC50 (µg/mL) ± SD | Selectivity Index (SI) = IC50 (Normal)/IC50 (Cancerous) |
| 4e | MCF-7 | 5.36 ± 0.41 | Vero | >100 | >18.66 |
| HepG2 | 3.13 ± 0.25 | >31.95 | |||
| 4i | MCF-7 | 2.32 ± 0.18 | Vero | >100 | >43.10 |
| HepG2 | 6.51 ± 0.52 | >15.36 | |||
| 5-Fluorouracil (5-FU) | MCF-7 | 6.80 ± 0.54 | Vero | Not Reported | Not Reported |
| HepG2 | 8.40 ± 0.67 |
Data extracted from El-Masry et al.[4]
Analysis: Compounds 4e and 4i demonstrated potent cytotoxic activity against both MCF-7 and HepG2 cancer cell lines, with IC50 values in the low microgram per milliliter range.[4] Notably, both compounds exhibited high selectivity, with IC50 values greater than 100 µg/mL against the normal Vero cell line, indicating a favorable therapeutic window.[4][5] The selectivity indices for these compounds are significantly high, suggesting a much greater potency against cancer cells than normal cells.
Experimental Protocols
In Vitro Cytotoxicity Evaluation (MTT Assay)
The cytotoxic activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4][6] This colorimetric assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[3]
-
Cell Seeding: Human cancer cell lines (MCF-7 and HepG2) and the normal cell line (Vero) were seeded into 96-well plates at an appropriate density and allowed to adhere for 24 hours.[3][7]
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (4e, 4i) and the standard drug (5-FU) and incubated for a specified period (e.g., 48 hours).[4][7]
-
MTT Addition: After the incubation period, the treatment medium was removed, and MTT solution was added to each well. The plates were then incubated for an additional 4 hours, during which viable cells metabolize the yellow MTT into purple formazan crystals.[3]
-
Formazan Solubilization: The formazan crystals were dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution was measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value was determined by plotting the percentage of viability against the compound concentration.[4]
Visualizations
Experimental Workflow
Caption: General workflow of the MTT assay for cytotoxicity evaluation.
Proposed Signaling Pathway for Apoptosis Induction The study by El-Masry et al. revealed that the cytotoxic effects of compounds 4e and 4i are attributed to their ability to induce apoptosis. This was evidenced by an increase in the Bax/Bcl-2 ratio and elevated levels of caspase 9 in treated cancer cells.[4][5]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antiproliferative potency of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one based new binary heterocyclic molecules: in vitro cell-based anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of 5-Benzyl-1,3,4-thiadiazol-2-amine and Acetazolamide as Carbonic Anhydrase Inhibitors
A definitive head-to-head comparison of the carbonic anhydrase (CA) inhibitory activity of 5-Benzyl-1,3,4-thiadiazol-2-amine and the well-established clinical inhibitor, acetazolamide, is challenging due to the limited availability of specific inhibitory data for this compound in publicly accessible literature. However, by examining structurally related compounds and established experimental protocols, we can infer potential activity and provide a framework for future comparative studies.
This guide synthesizes available data on close structural analogs of this compound and presents a standardized experimental protocol for evaluating and comparing the carbonic anhydrase inhibitory potential of novel compounds against the benchmark inhibitor, acetazolamide.
Quantitative Comparison of Inhibitory Activity
Direct IC50 or Ki values for this compound against various human carbonic anhydrase (hCA) isoforms are not readily found in the surveyed literature. However, research on mono-substituted derivatives of the parent compound, 5-amino-1,3,4-thiadiazole-2-sulfonamide, provides valuable insights. The synthesis of such derivatives through the reaction with benzyl bromide has been reported, and these mono-substituted compounds, as a class, have demonstrated significant inhibitory activity, particularly against hCA II.[1][2] One study noted that the most potent of these mono-substituted derivatives exhibited an IC50 value of 16.7 nM against hCA II.[1][2]
For a comprehensive comparison, the following table includes the reported inhibitory activities of acetazolamide against key hCA isoforms.
| Compound | Isoform | IC50 (nM) | Ki (nM) |
| Acetazolamide | hCA I | - | 250 |
| hCA II | 12 | 12 | |
| hCA IX | 25 | - | |
| Mono-substituted benzyl derivative of 5-amino-1,3,4-thiadiazole-2-sulfonamide (best reported) | hCA II | 16.7 | - |
Note: The data for the mono-substituted benzyl derivative is for the most active compound in a series and may not be specific to the exact this compound structure. The inhibitory constants for acetazolamide are well-established and serve as a benchmark.
Experimental Protocols for Carbonic Anhydrase Inhibition Assays
To ensure a standardized and reproducible comparison between this compound and acetazolamide, the following experimental protocols for determining carbonic anhydrase inhibitory activity are recommended. These methods are based on commonly cited procedures in the field.
Purification of Human Carbonic Anhydrase Isozymes
Human carbonic anhydrase I (hCA I) and II (hCA II) can be purified from human erythrocytes using affinity chromatography on a Sepharose-4B-L-tyrosine-sulfonamide affinity column.
Carbonic Anhydrase Activity Assays
The inhibitory effects of the test compounds are evaluated by measuring their impact on the enzymatic activity of the purified hCA isoforms. Two primary assays are employed:
This assay measures the fundamental physiological reaction catalyzed by carbonic anhydrase: the hydration of carbon dioxide.
-
Principle: The time required for a CO₂-saturated solution to cause a pH change in a buffered solution is measured in the presence and absence of the enzyme and inhibitor.
-
Procedure:
-
A solution of the purified CA enzyme is added to a buffer (e.g., Tris-HCl).
-
The inhibitor, dissolved in a suitable solvent (e.g., DMSO), is added at various concentrations.
-
The reaction is initiated by the addition of ice-cold, CO₂-saturated water.
-
The time taken for the pH to drop from a starting pH (e.g., 8.7) to a final pH (e.g., 6.7) is recorded.
-
The inhibitory activity is calculated from the difference in the rate of the enzymatic reaction with and without the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
-
This is a colorimetric assay that is often more convenient for high-throughput screening.
-
Principle: Carbonic anhydrase can hydrolyze p-nitrophenylacetate to p-nitrophenolate, which can be monitored spectrophotometrically.
-
Procedure:
-
A solution of the purified CA enzyme is added to a buffer (e.g., Tris-SO₄).
-
The inhibitor, dissolved in a suitable solvent, is added at various concentrations.
-
The reaction is initiated by the addition of p-nitrophenylacetate.
-
The change in absorbance at 348 nm is monitored over time.
-
The rate of the enzymatic reaction is determined from the slope of the absorbance versus time plot.
-
The inhibitory effect is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
IC50 values are determined from the dose-response curves.
-
Determination of Inhibition Constant (Ki)
For a more detailed characterization of the inhibitor's potency, the inhibition constant (Ki) can be determined using the Cheng-Prusoff equation, which relates the Ki to the IC50 value and the substrate concentration.
Visualizing the Experimental Workflow and Carbonic Anhydrase Inhibition
To further clarify the experimental process and the mechanism of inhibition, the following diagrams are provided.
Caption: Workflow for assessing carbonic anhydrase inhibition.
Caption: General mechanism of carbonic anhydrase inhibition.
References
Safety Operating Guide
Personal protective equipment for handling 5-Benzyl-1,3,4-thiadiazol-2-amine
Essential Safety and Handling Guide for 5-Benzyl-1,3,4-thiadiazol-2-amine
This guide provides crucial safety, handling, and disposal protocols for this compound (CAS RN: 16502-08-2).[1] Adherence to these procedures is essential for minimizing risk and ensuring a safe laboratory environment for all personnel.
Hazard Identification and Classification
This compound is classified as hazardous. The primary hazards associated with this compound are outlined below.
Signal Word: Warning
Pictogram:
![]()
| Hazard Statement | Code | Description |
| Harmful if swallowed | H302 | Indicates that acute toxicity may occur if the substance is ingested. |
| Causes skin irritation | H315 | Direct contact with the skin may lead to irritation. |
| Causes serious eye irritation | H319 | Direct contact with the eyes can cause significant irritation. |
| May cause respiratory irritation | H335 | Inhalation of dust or powder may irritate the respiratory tract. |
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory when handling this compound. Engineering controls, such as a chemical fume hood, should always be the primary method of exposure control.
| Protection Type | Required Equipment | Purpose |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield.[2] | To prevent eye contact with dust or splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[3] | To prevent skin contact and irritation.[2] |
| Body Protection | Laboratory coat and protective clothing.[2] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved dust respirator. | To be used when dust generation is unavoidable or if engineering controls are insufficient.[4] |
Operational Plan: Safe Handling Procedures
Follow these step-by-step procedures to ensure the safe handling of this compound, which is a solid in its physical form.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation of dust.[4][5]
-
Safety Equipment: Confirm that a safety shower and an eyewash station are readily accessible and in good working order before beginning any work.
-
Area Preparation: Ensure the work area is clean, organized, and free of unnecessary materials.
2. Handling the Compound:
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to control the dispersion of dust.[4] Use non-sparking tools to prevent ignition sources.[5]
-
Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.[5]
-
Contact Avoidance: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[5]
-
Dissolving: When preparing solutions, add the solid slowly to the solvent to prevent splashing.
3. Post-Handling:
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[2]
-
Decontamination: Clean and decontaminate all surfaces and equipment that came into contact with the chemical. Dispose of the cleaning materials as hazardous waste.[3]
Storage and Stability
-
Storage Conditions: Store in a tightly closed container in a refrigerator at 4°C, protected from light.[2] The storage area should be cool, dry, and well-ventilated.[2]
-
Stability: Avoid long storage periods, as the product may degrade over time and potentially become more hazardous.
Emergency and Disposal Plans
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing.[2] If you feel unwell, seek medical advice. |
| Skin Contact | Immediately remove all contaminated clothing.[2] Rinse the affected skin with plenty of water.[2] If skin irritation occurs, get medical attention.[2] |
| Eye Contact | Rinse cautiously with water for several minutes.[2] If present and easy to do, remove contact lenses.[2] Continue rinsing and seek medical attention if irritation persists.[2] |
| Ingestion | Rinse mouth with water.[4] Do NOT induce vomiting. Seek immediate medical attention.[4] |
Disposal Plan
The disposal of this compound and its waste must be handled by qualified personnel in accordance with all applicable federal, state, and local regulations.
1. Waste Segregation:
-
Solid Waste: Collect unused or expired compounds and any materials heavily contaminated (e.g., weighing paper, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.[3]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and labeled hazardous liquid waste container.[3] Do not mix with incompatible waste streams.[3]
-
Sharps Waste: Any contaminated sharps (e.g., broken glass) must be placed in a designated sharps container.[3]
2. Container Management:
-
Ensure all waste containers are in good condition and compatible with the chemical.
-
Keep containers closed except when adding waste.[3]
-
Clearly label all containers with "Hazardous Waste," the full chemical name "this compound," and identify the primary hazards (e.g., "Harmful," "Irritant").[3]
3. Final Disposal:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]
-
Crucially, do not dispose of this chemical down the drain or in the regular trash. [3]
Safe Handling Workflow
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
